molecular formula C21H18Cl2N2O4 B560130 RI-2 CAS No. 1417162-36-7

RI-2

Cat. No.: B560130
CAS No.: 1417162-36-7
M. Wt: 433.285
InChI Key: JMPJNNOSVCHYOU-UHFFFAOYSA-N
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Description

RI-2 is a reversible inhibitor of RAD51 (IC50 = 44.2 µM), a protein that is central to the homologous recombination process initiated upon DNA double-strand breaks and is often overexpressed in a wide range of human cancer cell types. At 150 µM, it has been shown to inhibit DNA repair and to sensitize cancer cells to cross-linking chemotherapy in vitro.>This compound is an optimized RAD51 inhibitor with an IC50 of 44.17 μM in the standard DNA binding assay;  specifically inhibits HR(Homologous recombination) repair in human cells. IC50 value: 44.17 μM Target: RAD51 inhibitorin vitro: this compound inhibits RAD51 in a manner that does not require Michael reactivity, and it competes for the same binding site on RAD51 as RI-1. This compound can specifically interfere with RAD51 functions in human cancer cells, even though it lacks the Michael acceptor reactivity of RI-1.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholin-4-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O4/c1-28-15-5-2-13(3-6-15)18-19(24-8-10-29-11-9-24)21(27)25(20(18)26)14-4-7-16(22)17(23)12-14/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPJNNOSVCHYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

RI-2 RAD51 Inhibitor: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RI-2 is a small molecule, reversible inhibitor of the RAD51 protein, a critical component of the homologous recombination (HR) DNA repair pathway. By disrupting RAD51 function, this compound effectively abrogates HR-mediated repair of DNA double-strand breaks (DSBs). This inhibitory action sensitizes cancer cells, which often overexpress RAD51, to DNA damaging agents. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is an analog of the irreversible RAD51 inhibitor, RI-1. However, this compound was developed to lack the Michael acceptor reactivity present in RI-1, resulting in a reversible binding mechanism.[1] This enhances its potential as a therapeutic agent by reducing the likelihood of off-target effects and improving compound stability.[1]

The primary mechanism of action of this compound is the inhibition of RAD51 nucleoprotein filament formation on single-stranded DNA (ssDNA).[1][2] This filament is essential for the subsequent steps of homologous recombination, including the search for a homologous template and strand invasion.[1] this compound appears to bind to the same site on the RAD51 protein as RI-1, which is located at an interface between RAD51 protomers.[1][2] By occupying this site, this compound disrupts the protomer-protomer interactions necessary for the stable oligomerization of RAD51 into the helical filament structure.[2]

The inhibition of RAD51 leads to a downstream impairment of HR-mediated DNA repair.[1] Consequently, cells treated with this compound become more reliant on alternative, often error-prone, DNA repair pathways like non-homologous end joining (NHEJ). This disruption of a key DNA repair pathway underlies the ability of this compound to sensitize cancer cells to DNA cross-linking agents such as mitomycin C (MMC).[1]

Quantitative Data

The inhibitory activity of this compound on RAD51 has been quantified in biochemical assays. The key reported value is its half-maximal inhibitory concentration (IC50) for the disruption of RAD51 binding to ssDNA.

Parameter Value Assay Reference
IC5044.17 µMFluorescence Polarization-based DNA Binding Assay[1][3][4][5]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the homologous recombination pathway and the specific point at which this compound exerts its inhibitory effect.

HR_Pathway Homologous Recombination Pathway and this compound Inhibition cluster_0 DNA Damage and Resection cluster_1 RAD51 Filament Formation cluster_2 Homology Search and Strand Invasion DNA_Double_Strand_Break DNA Double-Strand Break (DSB) Resection 5'-3' End Resection DNA_Double_Strand_Break->Resection ssDNA_Tails 3' Single-Strand DNA (ssDNA) Overhangs Resection->ssDNA_Tails RPA_Coating RPA Coating of ssDNA ssDNA_Tails->RPA_Coating RPA_Displacement RPA Displacement RPA_Coating->RPA_Displacement RAD51_Monomers RAD51 Monomers RAD51_Filament RAD51 Nucleoprotein Filament Assembly RAD51_Monomers->RAD51_Filament RAD51_Filament->RPA_Displacement Homology_Search Homology Search RAD51_Filament->Homology_Search D_Loop D-Loop Formation (Strand Invasion) Homology_Search->D_Loop DNA_Synthesis DNA Synthesis D_Loop->DNA_Synthesis Resolution Resolution and Ligation DNA_Synthesis->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA RI2 This compound RI2->RAD51_Filament Inhibits protomer-protomer interaction

Caption: this compound inhibits the assembly of the RAD51 nucleoprotein filament.

Experimental Protocols

Fluorescence Polarization-Based RAD51-ssDNA Binding Assay

This biochemical assay is used to quantify the ability of a compound to inhibit the binding of purified human RAD51 protein to single-stranded DNA.

Methodology:

  • Protein Preparation: Purified human RAD51 protein is prepared as previously described.[1]

  • Reaction Setup:

    • Reactions are performed in 384-well black polystyrene flat-bottom plates.[1]

    • The final reaction volume is 50 µl.[1]

    • The reaction buffer consists of 20 mM HEPES (pH 7.5), 2 mM ATP, 10 mM MgCl₂, 30 mM NaCl, 2% glycerol, and 250 µM BSA.[1]

    • The final DMSO concentration is maintained at 4%.[1]

  • Incubation:

    • Human RAD51 protein is incubated with a 45-mer oligo-dT ssDNA substrate that is 5' end-labeled with an Alexa 488 fluorescent tag. The nucleotide concentration of the substrate is 100 nM.[1]

    • Varying concentrations of this compound or a vehicle control (DMSO) are added to the reactions.

  • Measurement:

    • The binding of RAD51 to the fluorescently labeled ssDNA is measured as a function of the fluorescence polarization (FP) of the Alexa 488 tag.[1]

    • Plates are read using a Tecan Infinite F200 Pro plate reader with 485(20) excitation and 535(25) emission FP filters.[1]

  • Data Analysis:

    • The FP values are plotted against the inhibitor concentration to determine the IC50 value.

FP_Assay_Workflow Fluorescence Polarization Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified RAD51 - Alexa 488-labeled ssDNA - this compound dilutions - Reaction Buffer Start->Prepare_Reagents Plate_Setup Set up 384-well plate with RAD51, ssDNA, and this compound/vehicle Prepare_Reagents->Plate_Setup Incubation Incubate to allow binding Plate_Setup->Incubation FP_Measurement Measure Fluorescence Polarization Incubation->FP_Measurement Data_Analysis Analyze data and calculate IC50 FP_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the RAD51-ssDNA binding assay.

Cell-Based Mitomycin C (MMC) Sensitization Assay

This cell-based assay evaluates the ability of this compound to sensitize human cells to the DNA cross-linking agent mitomycin C.

Methodology:

  • Cell Plating:

    • HEK293 cells are plated in 96-well tissue culture plates at a density of 300 cells per well.[3]

  • Initial Treatment:

    • Cells are incubated in the presence or absence of 50 nM mitomycin C (MMC) for 24 hours at 37°C and 5% CO₂.[3]

  • This compound Treatment:

    • The media is replaced with fresh media containing 0.5% DMSO and varying concentrations of this compound.[3]

    • Cells are incubated for an additional 24 hours.[3]

  • Recovery and Growth:

    • The media containing this compound is removed, and fresh media is added.

    • The cells are allowed to grow until they reach 50-70% confluency.[3]

  • Viability Measurement:

    • Cell viability is measured using a reagent such as CellTiter-Glo.[3][6]

    • Measurements are taken from at least three replicate wells.[3]

  • Data Analysis:

    • The survival of cells treated with both MMC and this compound is compared to the survival of cells treated with MMC alone or this compound alone.

    • Significant sensitization is determined if the combination treatment results in significantly greater toxicity than either treatment alone.[3]

MMC_Assay_Workflow MMC Sensitization Assay Workflow Start Start Plate_Cells Plate HEK293 cells Start->Plate_Cells MMC_Treatment Treat with or without MMC for 24h Plate_Cells->MMC_Treatment RI2_Treatment Replace media with media containing this compound for 24h MMC_Treatment->RI2_Treatment Recovery Remove this compound and allow cells to grow RI2_Treatment->Recovery Measure_Viability Measure cell viability Recovery->Measure_Viability Analyze_Sensitization Analyze for sensitization to MMC Measure_Viability->Analyze_Sensitization End End Analyze_Sensitization->End

Caption: Workflow for the cell-based MMC sensitization assay.

Conclusion

This compound is a promising reversible inhibitor of RAD51 that effectively disrupts the homologous recombination pathway. Its mechanism of action, centered on the prevention of RAD51 nucleoprotein filament formation, provides a clear rationale for its use in sensitizing cancer cells to DNA damaging therapies. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and other next-generation RAD51 inhibitors.

References

Context 1: RI-1, an Inhibitor of RAD51

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific literature reveals that the term "RI-2 compound" is ambiguous and does not correspond to a single, well-characterized chemical entity. The nomenclature "RI" and "R2" appears in several distinct contexts within biomedical research. This guide will elucidate these different meanings to provide clarity for researchers, scientists, and drug development professionals.

A well-documented compound is RI-1 , which functions as a chemical inhibitor of the RAD51 protein. RAD51 is a key enzyme in the homologous recombination pathway, a critical process for repairing DNA double-strand breaks.

Function and Mechanism of Action: RI-1 directly targets and inhibits the activity of human RAD51.[1] The proposed mechanism involves the formation of a covalent bond between RI-1 and the cysteine-319 residue of the RAD51 protein.[1] This interaction disrupts the assembly of RAD51 into functional oligomers, which is a prerequisite for its role in DNA repair.[1] By compromising this repair pathway, RI-1 can sensitize cancer cells to DNA-damaging agents.

Experimental Protocols:

  • Fluorescence Polarization Assay for DNA Binding: To assess the inhibitory effect of RI-1 on RAD51's ability to bind to single-stranded DNA (ssDNA), a fluorescence polarization assay can be employed. In this assay, purified human RAD51 protein is pre-incubated with varying concentrations of RI-1. Subsequently, a fluorescently-tagged ssDNA oligonucleotide is introduced, and the change in fluorescence polarization is measured. A decrease in polarization indicates inhibition of RAD51-ssDNA binding.[1]

  • D-loop Assay for Joint Molecule Formation: The ability of RAD51 to form a joint molecule, known as a D-loop, is a critical step in homologous recombination. This can be assayed in vitro by incubating RAD51 with a supercoiled plasmid DNA and a radiolabeled ssDNA oligonucleotide in the presence or absence of RI-1. The formation of D-loops can be visualized and quantified by agarose gel electrophoresis and phosphorimaging.[1]

  • Mass Spectrometry for Target Engagement: To confirm the direct binding of RI-1 to RAD51, mass spectrometry can be utilized. Purified RAD51 is incubated with RI-1, followed by trypsin digestion. The resulting peptide fragments are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify any mass shifts corresponding to the adduction of RI-1 to specific amino acid residues.[1]

Signaling Pathway and Workflow:

RI1_Mechanism RI1 RI-1 RAD51 RAD51 Protein RI1->RAD51 Covalently binds to Oligomerization RAD51 Oligomerization RI1->Oligomerization Inhibits Cys319 Cysteine-319 RAD51->Cys319 Contains RAD51->Oligomerization Forms HR Homologous Recombination (DNA Repair) Oligomerization->HR Enables

Proposed mechanism of RI-1 action on RAD51.

Context 2: R2 Subunit of Ribonucleotide Reductase (RNR)

In cancer biology, "R2" frequently refers to a critical subunit of the enzyme Ribonucleotide Reductase (RNR). RNR is responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.

Function and Significance: The mammalian RNR enzyme is composed of two subunits: R1 and R2. The R2 subunit houses a di-iron center and a tyrosyl free radical, which are essential for the enzyme's catalytic activity. Due to its crucial role in DNA replication and repair, RNR is a well-established target for anticancer drugs. Inhibitors of RNR, such as hydroxyurea, often target the R2 subunit to disrupt its function.[2] It is important to note that while compounds inhibit the R2 subunit, they are not themselves referred to as "this compound."

Experimental Protocols:

  • Thermal Shift Assay (TSA): TSA can be used to assess the direct binding of potential inhibitors to the R1 and R2 subunits of RNR. This technique measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the R2 protein in the presence of a test compound suggests direct interaction.[2]

  • In Vitro RNR Activity Assay: The inhibitory activity of compounds against human RNR can be determined using an in vitro enzyme assay. Recombinant human RNR is incubated with its substrates (ribonucleotides) and cofactors in the presence of varying concentrations of the inhibitor. The production of deoxyribonucleotides is then quantified, typically by HPLC, to determine the IC50 value of the compound.[2]

RNR_Inhibition_Workflow cluster_RNR Ribonucleotide Reductase (RNR) R1 R1 Subunit Deoxyribonucleotides Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) R1->Deoxyribonucleotides Catalysis R2 R2 Subunit (Tyrosyl Radical) R2->R1 Radical transfer Ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) Ribonucleotides->R1 Substrate binding DNAsynthesis DNA Synthesis & Repair Deoxyribonucleotides->DNAsynthesis Inhibitor RNR Inhibitor (e.g., Hydroxyurea) Inhibitor->R2 Targets & Inhibits

Role of RNR in DNA synthesis and its inhibition.

Context 3: Regulatory Subunit I (RI) of Protein Kinase A (PKA)

In cell signaling, "RI" refers to the Regulatory Subunit I of Protein Kinase A (PKA). PKA is a serine/threonine kinase that plays a pivotal role in numerous cellular processes by phosphorylating target proteins in response to cyclic AMP (cAMP).

Function: The inactive PKA holoenzyme is a tetramer consisting of two catalytic subunits and a dimer of two regulatory subunits. There are two major types of regulatory subunits, RI and RII, which define PKA type I and type II, respectively.[3] When intracellular cAMP levels rise, cAMP binds to the regulatory subunits, causing a conformational change that leads to the dissociation and activation of the catalytic subunits.[3] The RI subunits are proteins and not small molecule compounds.

Summary of Quantitative Data

Due to the lack of a defined "this compound compound," a table of quantitative data cannot be generated. However, for context, the inhibitory concentrations of some RNR inhibitors have been reported:

Compound ClassTargetReported IC50 Range
Bioactive RNR InhibitorsHuman RNR40 nM to 4.7 µM[2]

Conclusion

The term "this compound compound" is not associated with a specific, publicly documented molecule. The scientific literature contains references to RI-1 (a RAD51 inhibitor), the R2 subunit of RNR (a drug target), and the RI subunit of PKA (a regulatory protein). Professionals in drug development and research should ensure precise nomenclature to avoid ambiguity. When encountering the term "this compound," it is crucial to consider the context and seek clarification to determine if it is a misnomer for one of the entities described above.

References

Navigating the Landscape of RI-2 Inhibitor Discovery and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Ryanodine Receptor 2 (RyR2) and Ribonucleotide Reductase R2 (RNR R2) Inhibitors for Researchers and Drug Development Professionals.

The pursuit of selective and potent inhibitors for critical biological targets is a cornerstone of modern drug discovery. This technical guide delves into the discovery and development of inhibitors for two distinct molecular targets that can be abbreviated as "RI-2": Ryanodine Receptor 2 (RyR2) and Ribonucleotide Reductase R2 (RNR R2). Given the potential for ambiguity in the term "this compound," this document provides a comprehensive overview of both targets, equipping researchers, scientists, and drug development professionals with the necessary information to navigate these complex fields.

Part 1: Ryanodine Receptor 2 (RyR2) Inhibitor Discovery and Development

The Ryanodine Receptor 2 (RyR2) is a large calcium release channel located on the sarcoplasmic reticulum of cardiac muscle cells.[1][2] Its primary function is to mediate the release of calcium ions from the sarcoplasmic reticulum into the cytosol, a critical step in initiating muscle contraction.[1][2][3] Overactivation of RyR2 is associated with arrhythmogenic cardiac diseases, making it a key therapeutic target.[1][3]

RyR2 Signaling Pathway in Cardiac Muscle Contraction

The signaling cascade leading to RyR2 activation and subsequent muscle contraction is a tightly regulated process known as excitation-contraction coupling.

RyR2_Signaling_Pathway AP Action Potential (Depolarization) LCC L-type Ca2+ Channels (DHPR) AP->LCC activates Ca_influx Ca2+ Influx LCC->Ca_influx opens RyR2 Ryanodine Receptor 2 (RyR2) Ca_influx->RyR2 triggers (CICR) Ca_release Ca2+ Release (CICR) RyR2->Ca_release opens to mediate SR Sarcoplasmic Reticulum (SR) TroponinC Troponin C Ca_release->TroponinC binds to Contraction Muscle Contraction TroponinC->Contraction initiates Inhibitor RyR2 Inhibitor Inhibitor->RyR2 blocks

RyR2 Signaling Pathway in Cardiac Excitation-Contraction Coupling.
Experimental Protocols for RyR2 Inhibitor Screening

Several high-throughput screening (HTS) assays have been developed to identify novel RyR2 inhibitors.[4] These assays are crucial for screening large chemical libraries to find hit compounds.

1. ER Ca2+-Based High-Throughput Screening Assay

This cell-based assay monitors changes in endoplasmic reticulum (ER) Ca2+ concentration as an indicator of RyR2 activity.[5][6][7] Inhibition of RyR2 leads to an increase in ER Ca2+ levels.[6][7]

  • Cell Line: HEK293 cells stably expressing human RyR2 and an ER-targeted Ca2+ indicator protein (e.g., R-CEPIA1er).[5][6]

  • Assay Principle: RyR2 inhibitors will block the spontaneous Ca2+ leak from the ER, leading to an increase in the fluorescence of the ER Ca2+ indicator.[6][7]

  • Protocol:

    • Seed RyR2-expressing HEK293 cells in 96-well or 384-well plates.

    • Incubate cells with test compounds from a chemical library at a desired concentration (e.g., 10 µM).

    • Measure the fluorescence of the ER Ca2+ indicator using a plate reader.

    • Identify "hit" compounds that cause a significant increase in fluorescence compared to a DMSO control.

  • Confirmation: Hits are often confirmed by examining their effects on spontaneous Ca2+ oscillations in these cells.[5][6]

2. FRET-Based High-Throughput Screening Assay

This in vitro assay utilizes Förster Resonance Energy Transfer (FRET) to detect conformational changes in RyR2 upon binding of regulatory proteins, which can be modulated by small molecule inhibitors.[8][9]

  • Reagents: Isolated cardiac sarcoplasmic reticulum (SR) membranes, fluorescently labeled calmodulin (CaM) and a biosensor peptide (DPc10).[8][9]

  • Assay Principle: The binding of CaM and DPc10 to RyR2 results in a FRET signal. Inhibitors that alter the conformation of RyR2 will change the binding of these probes, leading to a change in the FRET signal.[8]

  • Protocol:

    • Immobilize SR membranes in a multi-well plate.

    • Add fluorescently labeled CaM and DPc10.

    • Add test compounds.

    • Measure the FRET signal using a fluorescence plate reader.

    • Identify compounds that cause a significant change in FRET efficiency.

3. [3H]Ryanodine Binding Assay

This is a classic functional assay to assess the activity of RyR channels.[5][8] The binding of [3H]ryanodine is proportional to the open probability of the channel.

  • Reagents: Isolated SR vesicles, [3H]ryanodine, and buffer solutions with varying Ca2+ concentrations.

  • Protocol:

    • Incubate SR vesicles with [3H]ryanodine in the presence and absence of test compounds.

    • Vary the Ca2+ concentration to assess the compound's effect under different channel activation states.

    • Separate the bound and free [3H]ryanodine by filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • A decrease in [3H]ryanodine binding indicates channel inhibition.[5]

Quantitative Data on RyR2 Inhibitors

The following table summarizes the inhibitory potency of selected RyR2 inhibitors identified through screening and subsequent optimization.

CompoundTargetAssay TypePotency (EC50/IC50)Reference
Compound 1 RyR2 (WT)Cell-based Ca2+ releaseEC50 = 20.7 µM[3]
Compound 6 RyR2 (WT)Cell-based Ca2+ releaseMore potent than Compound 1[3]
Compound 7 RyR2 (WT)Cell-based Ca2+ releaseWeaker than Compound 6[3]
FlecainideRyR2[3H]ryanodine binding-[4]
TetracaineRyR2--[4]
ent-1 (Verticilide derivative)RyR2-IC50 = 0.1 µM[4]
ChloroxineRyR1FRET-based HTS-[4]
MyricetinRyR1FRET-based HTS-[4]
Structure-Activity Relationship (SAR) and Preclinical Development

The development of potent and selective RyR2 inhibitors often involves extensive SAR studies. For instance, the modification of a hit compound, compound 1 , which contains a cyclobutanecarboxylic ester, led to the identification of compound 6 with a cyclopropyl ring, showing greater potency.[3] This suggests that the size and conformation of the cycloalkane moiety are important for activity. Detailed SAR studies have revealed that many substructures of the initial hit compound are strictly recognized by RyR2.[3]

Preclinical development of RyR2 inhibitors has shown promise in animal models of cardiac arrhythmias. For example, compound 6 was found to inhibit Ca2+ release in cells expressing RyR2 mutants associated with catecholaminergic polymorphic ventricular tachycardia (CPVT).[1][3] Another compound, S107, has been shown to decrease SR Ca2+ leak and prevent arrhythmias in a mouse model of CPVT.[10] These findings support the potential of RyR2 inhibitors as a new class of antiarrhythmic drugs.[5]

RyR2_Inhibitor_Development_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening (e.g., ER Ca2+ or FRET assay) Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Hit-to-Lead Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Characterization ([3H]ryanodine binding, etc.) Lead_Opt->In_Vitro Candidate Selection In_Vivo In Vivo Efficacy (Animal Models of Arrhythmia) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox

General Workflow for RyR2 Inhibitor Discovery and Development.

Part 2: Ribonucleotide Reductase R2 (RNR R2) Inhibitor Discovery and Development

Ribonucleotide Reductase (RNR) is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[11][12] The mammalian RNR enzyme is a heterodimer composed of two subunits, R1 and R2.[11][12] The R2 subunit contains a non-heme iron center and a tyrosyl free radical, which are essential for the enzyme's catalytic activity.[11][12] RNR is a well-established target for anticancer and antiviral drug development.[11]

RNR R2 Signaling and Role in DNA Synthesis

RNR activity is tightly regulated and linked to the cell cycle, with its expression and activity peaking during the S phase to provide the necessary dNTPs for DNA replication.

RNR_R2_Signaling_Pathway R1 RNR Subunit R1 (α) RNR_complex Active RNR Holoenzyme (α2β2) R1->RNR_complex R2 RNR Subunit R2 (β) R2->RNR_complex dNDPs Deoxyribonucleoside Diphosphates (dNDPs) RNR_complex->dNDPs catalyzes reduction of NDPs Ribonucleoside Diphosphates (NDPs) DNA_Polymerase DNA Polymerase dNDPs->DNA_Polymerase are converted to dNTPs for DNA_synthesis DNA Synthesis & Repair DNA_Polymerase->DNA_synthesis Inhibitor RNR R2 Inhibitor Inhibitor->R2 inactivates

Role of RNR R2 in the DNA Synthesis Pathway.
Experimental Protocols for RNR R2 Inhibitor Screening

A variety of biochemical and cell-based assays are employed to identify and characterize RNR R2 inhibitors.

1. In Vitro RNR Activity Assay ([3H]CDP Reduction Assay)

This is a direct enzymatic assay that measures the conversion of a radiolabeled ribonucleotide substrate to a deoxyribonucleotide product.[13]

  • Reagents: Purified recombinant human RNR R1 and R2 subunits, [3H]-labeled cytidine diphosphate ([3H]CDP), and other necessary cofactors (e.g., ATP, DTT).

  • Assay Principle: The activity of the RNR enzyme is quantified by measuring the amount of radiolabeled deoxycytidine diphosphate ([3H]dCDP) produced.

  • Protocol:

    • Incubate the RNR R1 and R2 subunits with the test compound.

    • Initiate the reaction by adding [3H]CDP and cofactors.

    • After a set incubation time, stop the reaction.

    • Separate the product ([3H]dCDP) from the substrate ([3H]CDP) using chromatography (e.g., HPLC).

    • Quantify the radioactivity of the product fraction.

    • Calculate the percent inhibition and determine the IC50 value.[14]

2. Cell-Based Proliferation Assays

These assays assess the cytotoxic or cytostatic effects of RNR inhibitors on cancer cell lines.

  • Cell Lines: A panel of cancer cell lines (e.g., NCI-60 panel).[13]

  • Assay Principle: RNR inhibitors will deplete the dNTP pool, leading to cell cycle arrest and inhibition of cell proliferation.

  • Protocol:

    • Seed cancer cells in 96-well plates.

    • Treat the cells with a range of concentrations of the test compound.

    • After a defined period (e.g., 72 hours), assess cell viability using assays such as MTT, SRB, or CellTiter-Glo.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

3. dNTP Pool Measurement

This assay directly measures the intracellular concentrations of deoxyribonucleoside triphosphates (dNTPs) to confirm the mechanism of action of RNR inhibitors.[13]

  • Methodology: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Protocol:

    • Treat cells with the RNR inhibitor.

    • Extract the intracellular nucleotides.

    • Separate and quantify the dNTPs using HPLC or LC-MS.

    • A significant decrease in dNTP levels confirms RNR inhibition.[13]

Quantitative Data on RNR R2 Inhibitors

The following table provides a summary of the inhibitory activities of several RNR inhibitors.

CompoundClassAssay TypePotency (IC50)Reference
HydroxyureaHydroxamic acidIn vitro RNR activity64 µM[14]
Triapine (3-AP)ThiosemicarbazoneIn vitro RNR activityPotent[11][12]
GemcitabineNucleoside analog--[15]
ClofarabineNucleoside analog--[15]
COH29Thiazole derivativeIn vitro RNR activityPotent[13]
NSC73735-In vitro RNR activity40 nM - 4.7 µM[14]
Structure-Activity Relationship (SAR) and Preclinical Development

The SAR of RNR inhibitors has been extensively studied, particularly for the thiosemicarbazone class of compounds, which includes Triapine.[11][12] Key structural features for activity include a pyridine or other heterocyclic ring that can coordinate with the iron center in the R2 subunit, along with the imine, oxo, and thio atoms of the thiosemicarbazone pharmacophore.[11][12] The flexibility and polar properties of this region are crucial for metal ion coordination.[11]

The preclinical development of novel RNR inhibitors aims to improve potency, selectivity, and pharmacokinetic properties over existing drugs like hydroxyurea.[16] For example, the novel inhibitor COH29 was developed through lead optimization and has shown to be a potent inhibitor of both recombinant and cellular RNR.[13] It has demonstrated efficacy in mouse xenograft models of human cancer and was able to overcome resistance to other RNR inhibitors like hydroxyurea and gemcitabine.[13] These advancements highlight the ongoing efforts to develop more effective RNR-targeted therapies for cancer.

RNR_Inhibitor_Development_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Virtual_Screening Virtual Screening & Chemical Library Screening Hit_ID Hit Identification Virtual_Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Hit-to-Lead Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Characterization (Enzyme assays, Cell proliferation) Lead_Opt->In_Vitro Candidate Selection MoA Mechanism of Action (dNTP pools, Cell cycle) In_Vitro->MoA In_Vivo In Vivo Efficacy (Xenograft Models) MoA->In_Vivo

General Workflow for RNR R2 Inhibitor Discovery and Development.

References

An In-depth Technical Guide to 1,5-di-O-phosphono-alpha-D-ribofuranose (RI-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-di-O-phosphono-alpha-D-ribofuranose, a significant metabolite involved in central carbon metabolism. Herein, we detail its chemical structure, physicochemical properties, biological role, and relevant experimental methodologies. This document is intended to serve as a foundational resource for researchers engaged in studies of the pentose phosphate pathway, nucleotide metabolism, and related enzymatic processes.

Chemical Structure and Identifiers

1,5-di-O-phosphono-alpha-D-ribofuranose, also known by its PDB ligand code RI2, is a phosphorylated derivative of ribose. Its structure is characterized by a furanose ring with phosphate groups attached to the anomeric carbon (C1) and the primary alcohol at C5.

  • IUPAC Name: [(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate[1]

  • Synonyms: alpha-D-ribose 1,5-bisphosphate, Ribose 1,5-bisphosphate[1][2]

  • Molecular Formula: C₅H₁₂O₁₁P₂[1]

  • InChI Key: AAAFZMYJJHWUPN-TXICZTDVSA-N[1]

  • SMILES: C([C@@H]1--INVALID-LINK--OP(=O)(O)O)O">C@HO)OP(=O)(O)O[1]

Figure 1: Chemical structure of 1,5-di-O-phosphono-alpha-D-ribofuranose (RI-2).

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that most of the available data are computed, and experimental validation is recommended.

PropertyValueSource
Molecular Weight 310.09 g/mol PubChem[1]
XLogP3-AA (Computed) -4.7PubChem[1]
Hydrogen Bond Donor Count (Computed) 6PubChem[1]
Hydrogen Bond Acceptor Count (Computed) 11PubChem[1]
Rotatable Bond Count (Computed) 4PubChem[1]
Exact Mass (Computed) 309.98548519 g/mol PubChem[1]
Topological Polar Surface Area (Computed) 205 ŲPubChem[1]
Heavy Atom Count (Computed) 18PubChem[1]
Formal Charge 0PubChem[1]
Complexity (Computed) 372PubChem[1]

Biological Role and Signaling Pathways

1,5-di-O-phosphono-alpha-D-ribofuranose is a metabolite found in organisms such as Escherichia coli.[1] It plays a significant role in cellular metabolism, particularly as a potent activator of brain phosphofructokinase, a key regulatory enzyme in glycolysis.[2] Its synthesis is linked to the pentose phosphate pathway, a crucial source of precursors for nucleotide and amino acid biosynthesis.

The synthesis of this compound is catalyzed by glucose-1,6-bisphosphate synthase, which utilizes ribose-1-phosphate or ribose-5-phosphate as a phosphoryl acceptor.[2] The synthesis is inhibited by several physiologically relevant molecules, including fructose-1,6-bisphosphate, glycerate-2,3-bisphosphate, citrate, and inorganic phosphate, indicating a tightly regulated process integrated with the cell's metabolic state.[2]

RI2_Signaling_Pathway G6P Glucose-6-Phosphate PPP Pentose Phosphate Pathway G6P->PPP R5P Ribose-5-Phosphate PPP->R5P R1P Ribose-1-Phosphate R5P->R1P Synthase Glucose-1,6-bisphosphate synthase R5P->Synthase R1P->Synthase RI2 This compound (1,5-di-O-phosphono- alpha-D-ribofuranose) PFK Phosphofructokinase RI2->PFK Activation Glycolysis Glycolysis PFK->Glycolysis Inhibitors Inhibitors: Fructose-1,6-bisphosphate Glycerate-2,3-bisphosphate Citrate, Pi Inhibitors->Synthase Inhibition Synthase->RI2 Synthesis

Figure 2: Simplified signaling pathway showing the synthesis and function of this compound.

Experimental Protocols

Enzymatic Synthesis of 1,5-di-O-phosphono-alpha-D-ribofuranose

This protocol is adapted from the enzymatic synthesis of ribose-1,5-bisphosphate as described by Guha and Rose (1986).[2]

Materials:

  • Glucose-1,6-bisphosphate synthase (partially purified from mouse brain)

  • Ribose-1-phosphate or Ribose-5-phosphate

  • 3-Phosphoglyceryl phosphate (phosphoryl donor)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Reaction quenching solution (e.g., perchloric acid)

  • Neutralizing solution (e.g., potassium carbonate)

Procedure:

  • Prepare a reaction mixture containing the buffer, MgCl₂, and the phosphoryl acceptor (ribose-1-phosphate or ribose-5-phosphate) at the desired concentration.

  • Initiate the reaction by adding 3-phosphoglyceryl phosphate and the glucose-1,6-bisphosphate synthase enzyme.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period.

  • Terminate the reaction by adding the quenching solution.

  • Neutralize the mixture and remove the precipitate by centrifugation.

  • The supernatant containing the synthesized 1,5-di-O-phosphono-alpha-D-ribofuranose can then be purified and analyzed.

Purification:

  • Purification can be achieved using anion-exchange chromatography, separating the highly negatively charged this compound from other reaction components.

Characterization:

  • The identity and purity of the synthesized product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Assay for Phosphofructokinase Activation

This protocol outlines a general method to assess the activation of phosphofructokinase by this compound, based on the findings of Guha and Rose (1986).[2]

Principle:

The activity of phosphofructokinase is measured by coupling the production of fructose-1,6-bisphosphate to the oxidation of NADH through the sequential action of aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Materials:

  • Purified phosphofructokinase

  • Fructose-6-phosphate (substrate)

  • ATP (co-substrate)

  • Coupling enzymes: aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase

  • NADH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl₂)

  • 1,5-di-O-phosphono-alpha-D-ribofuranose (activator)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare an assay mixture in a cuvette containing the assay buffer, fructose-6-phosphate, ATP, NADH, and the coupling enzymes.

  • Add varying concentrations of 1,5-di-O-phosphono-alpha-D-ribofuranose to different cuvettes. A control with no added this compound should be included.

  • Initiate the reaction by adding phosphofructokinase.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial rate of the reaction for each concentration of this compound.

  • Plot the reaction rate as a function of the this compound concentration to determine the activation profile.

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_assay PFK Activation Assay s1 Prepare Reaction Mixture (Buffer, MgCl2, Substrate) s2 Initiate with Enzyme and Donor s1->s2 s3 Incubate at 37°C s2->s3 s4 Quench and Neutralize s3->s4 s5 Purify by Anion Exchange Chromatography s4->s5 s6 Characterize by NMR/MS s5->s6 a1 Prepare Assay Mixture (Substrates, NADH, Coupling Enzymes) a2 Add varying [this compound] a1->a2 a3 Initiate with PFK a2->a3 a4 Monitor A340 Decrease a3->a4 a5 Calculate Reaction Rates a4->a5 a6 Determine Activation Profile a5->a6

Figure 3: General experimental workflow for the synthesis and functional assay of this compound.

Conclusion

1,5-di-O-phosphono-alpha-D-ribofuranose is a key metabolic intermediate with a significant regulatory role in glycolysis. This guide provides a foundational understanding of its chemical and biological properties, along with methodologies for its synthesis and functional analysis. Further research into its precise physiological concentrations, interactions with other metabolic pathways, and potential as a therapeutic target is warranted. The provided protocols serve as a starting point for more detailed experimental investigations.

References

RI-2 (CAS 1417162-36-7): A Technical Guide to a Reversible RAD51 Inhibitor for Homologous Recombination Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the compound RI-2 (CAS 1417162-36-7), a potent and reversible small molecule inhibitor of the RAD51 recombinase. This compound represents a significant tool for studying the mechanisms of DNA repair through homologous recombination (HR) and holds potential as a chemosensitizing agent in cancer therapy. This document details the compound's mechanism of action, summarizes its key quantitative data, provides detailed protocols for relevant experimental assays, and visualizes its role within the homologous recombination signaling pathway.

Introduction

This compound is a pyrrole-2,5-dione derivative that functions as a reversible inhibitor of human RAD51 protein, a key enzyme in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[1][2] Unlike its predecessor, RI-1, which acts as an irreversible covalent inhibitor, this compound was developed to offer a reversible mode of action, reducing the likelihood of off-target effects and improving compound stability in biological systems.[1] By inhibiting RAD51, this compound disrupts the formation of the RAD51-ssDNA nucleoprotein filament, a critical step in the homology search and strand invasion phase of HR.[2] This disruption of a major DNA repair pathway makes cancer cells, which often overexpress RAD51, more susceptible to DNA damaging agents.[1]

Chemical and Physical Properties

PropertyValueReference
CAS Number 1417162-36-7[3]
Molecular Formula C21H18Cl2N2O4[3]
Molecular Weight 433.28 g/mol [3]
Appearance Solid, Yellow to orange[3]
Solubility DMSO: 130 mg/mL (300.04 mM)[3]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 2 years[3]

Quantitative Data

The following table summarizes the key quantitative data for this compound's biological activity.

ParameterValueAssayCell LineReference
IC50 (RAD51 DNA Binding) 44.17 µMFluorescence Polarization-[3]
Cell Sensitization Significant sensitization at 150 µMCell Viability Assay (in presence of Mitomycin C)HEK293[3]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by directly inhibiting the function of RAD51. In the event of a DNA double-strand break, the cell activates the homologous recombination repair pathway. This process involves the resection of the DNA ends to create 3' single-stranded DNA (ssDNA) overhangs, which are initially coated by Replication Protein A (RPA). Subsequently, with the help of mediator proteins like BRCA2, RAD51 is loaded onto the ssDNA, displacing RPA and forming a nucleoprotein filament. This filament is essential for searching for a homologous DNA sequence on a sister chromatid to use as a template for repair. This compound disrupts the ability of RAD51 to bind to ssDNA and form this filament, thereby halting the HR process.

Homologous_Recombination_Pathway Homologous Recombination Pathway and Inhibition by this compound cluster_0 DNA Damage and Resection cluster_1 RAD51 Filament Formation cluster_2 Homology Search and Repair DNA_DSB DNA Double-Strand Break Resection 5'-3' Resection (MRN Complex, CtIP, etc.) DNA_DSB->Resection ssDNA 3' ssDNA Overhangs Resection->ssDNA RPA_coating RPA Coating ssDNA->RPA_coating RAD51_loading RAD51 Loading (mediated by BRCA2) RPA_coating->RAD51_loading RAD51_filament RAD51-ssDNA Filament RAD51_loading->RAD51_filament Homology_Search Homology Search & Strand Invasion RAD51_filament->Homology_Search D_Loop D-Loop Formation Homology_Search->D_Loop DNA_Synthesis DNA Synthesis D_Loop->DNA_Synthesis Resolution Resolution & Ligation DNA_Synthesis->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA RI2 This compound RI2->RAD51_loading Inhibition

Figure 1: The homologous recombination pathway is initiated by a DNA double-strand break, leading to the formation of a RAD51-ssDNA filament that facilitates DNA repair. This compound inhibits the loading of RAD51 onto ssDNA, thereby blocking the repair process.

Experimental Protocols

Fluorescence Polarization-Based RAD51 DNA Binding Assay

This assay quantitatively measures the ability of this compound to inhibit the binding of purified human RAD51 protein to single-stranded DNA (ssDNA).

Materials:

  • Purified human RAD51 protein

  • Fluorescently-labeled ssDNA oligonucleotide (e.g., 30-mer poly(dT) with a 5' fluorescein label)

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM DTT, 100 mM KCl, 10 mM MgCl2, 10% glycerol, 0.1 mg/mL BSA

  • This compound compound dissolved in DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a reaction mixture containing the fluorescently-labeled ssDNA oligonucleotide at a final concentration of 10 nM in the assay buffer.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the 96-well plate.

  • Add purified RAD51 protein to a final concentration of 200 nM to all wells except for the "no protein" control.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 535 nm emission).

  • Calculate the percent inhibition of RAD51 DNA binding for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Homologous Recombination Assay (DR-GFP Reporter Assay)

This assay assesses the ability of this compound to inhibit homologous recombination in living cells using a cell line containing a DR-GFP reporter construct.

Materials:

  • U2OS cell line stably expressing the DR-GFP reporter system

  • I-SceI expression vector (e.g., pCBASceI)

  • Transfection reagent

  • This compound compound dissolved in DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Flow cytometer

Procedure:

  • Seed the U2OS DR-GFP cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Co-transfect the cells with the I-SceI expression vector and a control plasmid (e.g., a red fluorescent protein vector for transfection efficiency normalization) using a suitable transfection reagent according to the manufacturer's protocol.

  • After 4-6 hours of transfection, replace the medium with fresh complete medium containing varying concentrations of this compound or DMSO as a vehicle control.

  • Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS for flow cytometry analysis.

  • Analyze the cells using a flow cytometer to determine the percentage of GFP-positive cells (indicating successful HR repair) and normalize to the transfection efficiency (percentage of red fluorescent protein-positive cells).

  • Calculate the inhibition of homologous recombination for each this compound concentration relative to the DMSO control.

DR_GFP_Assay_Workflow DR-GFP Homologous Recombination Assay Workflow Seed_Cells Seed U2OS DR-GFP Cells Transfect Co-transfect with I-SceI expression vector Seed_Cells->Transfect Treat Treat with this compound or DMSO (control) Transfect->Treat Incubate Incubate for 48-72h Treat->Incubate Harvest Harvest and Prepare Cells for Flow Cytometry Incubate->Harvest Analyze Analyze GFP-positive cells by Flow Cytometry Harvest->Analyze

Figure 2: Workflow for the DR-GFP cell-based assay to measure the inhibition of homologous recombination by this compound.

Conclusion

This compound is a valuable research tool for investigating the intricacies of the homologous recombination pathway. Its reversible inhibitory action on RAD51 provides a means to dissect the temporal requirements of HR in DNA repair and cell cycle progression. Furthermore, its ability to sensitize cancer cells to DNA damaging agents underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide are intended to facilitate the use of this compound in advancing our understanding of DNA repair and exploring new avenues for cancer treatment.

References

RI-2: A Reversible Inhibitor of RAD51 for Homologous Recombination Abrogation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

RI-2 is a small molecule inhibitor that targets RAD51, a key protein in the homologous recombination (HR) pathway of DNA repair.[1][2][3] Overexpression of RAD51 is a common feature in many cancer cells, contributing to resistance to DNA-damaging therapies.[1][2][3] this compound was developed as an analog of the parent compound RI-1, with the key advantage of being a reversible inhibitor, which enhances its stability and potential for preclinical development.[1][2][3] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visualization of its role in the homologous recombination pathway.

Mechanism of Action

This compound functions as a reversible inhibitor of RAD51.[1][2][3] It is believed to bind to the same site on the RAD51 protein as its predecessor, RI-1, which targets the interface between RAD51 protomers.[1][2][3] By interfering with the interaction between RAD51 monomers, this compound effectively disrupts the formation of the RAD51 nucleoprotein filament on single-stranded DNA (ssDNA). This filament is essential for the subsequent steps of homology search and strand invasion in the HR pathway.[1][2][3] Consequently, the inhibition of RAD51 by this compound leads to a specific disruption of homologous recombination repair in human cells.[1][2][3]

Quantitative Data

The inhibitory activity of this compound against RAD51 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.

Assay Description Metric Value Reference
RAD51-ssDNA Binding InhibitionFluorescence polarization-based assay measuring the inhibition of purified human RAD51 protein binding to a fluorescently labeled 45-mer oligo-dT substrate.IC5044.17 µM--INVALID-LINK--
Homologous Recombination (HR) InhibitionCell-based reporter assay in human cells (U2OS) with an integrated DR-GFP reporter cassette to quantify I-SceI-induced homologous recombination efficiency.% Inhibition (at 60 µM)~50%--INVALID-LINK--
Single-Strand Annealing (SSA) StimulationCell-based reporter assay in human cells (U2OS) with an integrated SA-GFP reporter cassette to quantify single-strand annealing efficiency.Fold Stimulation (at 60 µM)~2-fold--INVALID-LINK--
Sensitization to Mitomycin C (MMC)Cell viability assay in HEK293 cells to determine the enhancement of cytotoxicity of the DNA cross-linking agent mitomycin C in the presence of this compound.SensitizationSignificant sensitization observed at 150 µM--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fluorescence Polarization (FP) Assay for RAD51-ssDNA Binding Inhibition

This assay quantifies the ability of a compound to inhibit the binding of purified human RAD51 protein to single-stranded DNA.

  • Materials:

    • Purified human RAD51 protein

    • 45-mer oligo-dT with a 5' Alexa 488 fluorescent label (or similar fluorescent tag)

    • Assay Buffer: 20 mM HEPES (pH 7.5), 2 mM ATP, 10 mM MgCl₂, 30 mM NaCl, 2% glycerol, 250 µM BSA

    • This compound (or other test compounds) dissolved in DMSO

    • 384-well, black, flat-bottom polystyrene plates

    • Fluorescence polarization plate reader

  • Procedure:

    • Prepare a reaction mixture containing 100 nM (nucleotide concentration) of the fluorescently labeled oligo-dT substrate in the assay buffer.

    • Add purified RAD51 protein to the reaction mixture. The final concentration of RAD51 should be optimized to yield a significant polarization window.

    • Add varying concentrations of this compound (or other test compounds) to the wells of the 384-well plate. Ensure the final DMSO concentration is consistent across all wells (e.g., 4%).

    • Add the RAD51-DNA mixture to the wells containing the test compounds.

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for Alexa 488).

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Homologous Recombination (HR) Reporter Assay

This assay measures the efficiency of homologous recombination in living cells using a GFP-based reporter system.

  • Materials:

    • Human cell line (e.g., U2OS) stably transfected with the DR-GFP reporter construct.

    • I-SceI endonuclease expression vector (e.g., pCBASceI).

    • Transfection reagent.

    • This compound (or other test compounds) dissolved in DMSO.

    • Flow cytometer.

  • Procedure:

    • Plate the DR-GFP reporter cells in a multi-well plate and allow them to adhere overnight.

    • Co-transfect the cells with the I-SceI expression vector to induce a DNA double-strand break in the reporter construct.

    • Following transfection, treat the cells with varying concentrations of this compound or vehicle control (DMSO).

    • Incubate the cells for a sufficient period (e.g., 48-72 hours) to allow for DNA repair and GFP expression.

    • Harvest the cells by trypsinization.

    • Analyze the percentage of GFP-positive cells using a flow cytometer.

    • Normalize the percentage of GFP-positive cells in the this compound treated samples to the vehicle-treated control to determine the percentage of HR inhibition.

Cell Viability Assay for Sensitization to DNA Damaging Agents

This assay determines if a compound can enhance the cytotoxic effects of a DNA-damaging agent.

  • Materials:

    • Human cell line (e.g., HEK293).

    • DNA-damaging agent (e.g., Mitomycin C).

    • This compound dissolved in DMSO.

    • Cell viability reagent (e.g., CellTiter-Glo®).

    • 96-well clear-bottom tissue culture plates.

    • Luminometer.

  • Procedure:

    • Plate the cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with a fixed concentration of the DNA-damaging agent (e.g., 50 nM Mitomycin C) or vehicle for a specified duration (e.g., 24 hours).

    • Remove the medium containing the DNA-damaging agent and replace it with fresh medium containing varying concentrations of this compound or vehicle control.

    • Incubate the cells with this compound for a defined period (e.g., 24 hours).

    • Remove the medium containing this compound and replace it with fresh medium.

    • Allow the cells to grow for a further period until the control wells reach approximately 50-70% confluency.

    • Measure cell viability using a suitable reagent according to the manufacturer's instructions (e.g., by measuring ATP levels with a luminescent assay).

    • Compare the viability of cells treated with the DNA-damaging agent alone to those treated with the combination of the DNA-damaging agent and this compound to determine the sensitizing effect.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the homologous recombination pathway, highlighting the role of RAD51 and the inhibitory effect of this compound, and a typical experimental workflow for screening RAD51 inhibitors.

Homologous_Recombination_Pathway cluster_DSB DNA Double-Strand Break (DSB) cluster_Resection 5'-3' Resection cluster_Filament_Formation RAD51 Filament Formation cluster_Homology_Search Homology Search & Strand Invasion cluster_Synthesis_Ligation DNA Synthesis & Ligation DSB DSB Resection Generation of 3' ssDNA overhangs DSB->Resection RPA RPA coating Resection->RPA RAD51_loading RAD51 loading (mediated by BRCA2, etc.) RPA->RAD51_loading RAD51_filament RAD51 Nucleoprotein Filament RAD51_loading->RAD51_filament D_loop D-loop Formation RAD51_filament->D_loop Repair Repair Synthesis & Ligation D_loop->Repair Resolved Repaired DNA Repair->Resolved RI2 This compound RI2->RAD51_loading

Caption: Homologous recombination pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_Primary_Screen Primary Screen cluster_Secondary_Screen Secondary Screen cluster_Tertiary_Screen Tertiary Screen cluster_Lead_Optimization Lead Optimization FP_assay Fluorescence Polarization Assay (Inhibition of RAD51-ssDNA binding) HR_assay Cell-based HR Reporter Assay (e.g., DR-GFP) FP_assay->HR_assay Sensitization_assay Sensitization Assay (e.g., with Mitomycin C) HR_assay->Sensitization_assay Lead_opt Structure-Activity Relationship (SAR) Preclinical Development Sensitization_assay->Lead_opt

Caption: A typical experimental workflow for the discovery and validation of RAD51 inhibitors.

References

Technical Whitepaper: Preliminary Preclinical Efficacy of RI-2, a Novel PI3K Alpha-Subunit Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines the initial preclinical findings on the efficacy of RI-2, a novel, potent, and selective inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K). Dysregulation of the PI3K/Akt/mTOR signaling pathway is a critical driver in numerous human cancers, making it a key therapeutic target. The data presented herein summarizes the in vitro potency of this compound across a panel of cancer cell lines and its in vivo anti-tumor activity in a xenograft model. These preliminary studies suggest that this compound holds significant promise as a potential therapeutic agent for cancers harboring activating mutations in the PIK3CA gene.

Introduction to the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that governs a wide array of cellular functions, including proliferation, survival, growth, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1. Activated Akt proceeds to phosphorylate a multitude of substrates, including mTORC1, which ultimately leads to the promotion of cell growth and proliferation.

Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common oncogenic alterations in human cancers, including breast, colorectal, and endometrial cancers. These activating mutations lead to constitutive activation of the PI3K pathway, driving tumorigenesis. This compound has been specifically designed to selectively inhibit the p110α subunit, thereby aiming to block this oncogenic signaling and induce anti-tumor effects.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K (p110α) RAS->PI3K PIP3 PIP3 PI3K->PIP3 P RI2 This compound RI2->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

In Vitro Efficacy

The potency of this compound was evaluated against a panel of human cancer cell lines with known PIK3CA mutation status. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each cell line.

Data Summary

The results, summarized in Table 1, demonstrate that this compound exhibits potent anti-proliferative activity, particularly in cell lines with PIK3CA mutations (MCF-7 and T47D), as compared to the wild-type cell line (MDA-MB-231). This suggests a selective action of this compound on cancer cells dependent on the mutated PI3K pathway.

Cell LineCancer TypePIK3CA StatusThis compound IC50 (nM)
MCF-7BreastE545K (Mutant)8.2
T47DBreastH1047R (Mutant)12.5
HCT116ColorectalH1047R (Mutant)15.8
MDA-MB-231BreastWild-Type> 1000
Table 1: In vitro anti-proliferative activity of this compound in various cancer cell lines.
Experimental Protocol: Cell Viability Assay
  • Cell Culture: All cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound was serially diluted in DMSO and then further diluted in culture medium. The cells were treated with a range of this compound concentrations (0.1 nM to 10 µM) for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

In Vivo Efficacy in Xenograft Model

To evaluate the anti-tumor activity of this compound in a living organism, a mouse xenograft model was established using the PIK3CA-mutant MCF-7 breast cancer cell line.

Data Summary

Daily oral administration of this compound at 50 mg/kg resulted in significant tumor growth inhibition (TGI) compared to the vehicle-treated control group. The findings are detailed in Table 2.

Treatment GroupNDosingEndpoint Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle8Daily (PO)1250 ± 150-
This compound850 mg/kg Daily (PO)450 ± 9564%

Table 2: In vivo anti-tumor efficacy of this compound in an MCF-7 xenograft model.
Experimental Protocol: Xenograft Study

Xenograft_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A Implant MCF-7 cells into female nude mice B Allow tumors to reach ~150 mm³ A->B 7-10 days C Randomize mice into Vehicle & this compound groups (n=8) B->C D Administer daily oral dose (Vehicle or 50 mg/kg this compound) C->D E Measure tumor volume and body weight 2x/week D->E 21 days F Euthanize mice at study endpoint E->F G Calculate Tumor Growth Inhibition (TGI) F->G

Figure 2: Workflow for the in vivo xenograft efficacy study.
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.

  • Tumor Implantation: MCF-7 cells (5 x 10^6) were mixed with Matrigel and implanted subcutaneously into the flank of each mouse.

  • Treatment: When tumors reached an average volume of 150 mm³, mice were randomized into two groups. This compound was formulated in 0.5% methylcellulose and administered orally once daily at a dose of 50 mg/kg. The control group received the vehicle solution.

  • Monitoring: Tumor dimensions were measured twice weekly with calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2. Body weight was also monitored as a measure of general toxicity.

  • Endpoint: The study was concluded after 21 days of treatment, and the percentage of Tumor Growth Inhibition (TGI) was calculated.

Conclusion and Future Directions

The preliminary data presented in this whitepaper demonstrate that this compound is a potent inhibitor of the PI3Kα pathway, with selective activity against PIK3CA-mutant cancer cells. The significant in vivo anti-tumor efficacy observed in the MCF-7 xenograft model further supports its potential as a targeted cancer therapeutic.

Future studies will focus on comprehensive pharmacokinetic and pharmacodynamic profiling, evaluation in additional cancer models, and assessment of potential combination therapies to enhance anti-tumor activity and overcome potential resistance mechanisms.

An In-depth Technical Guide to Homologous Recombination and Related Factors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific literature and biological databases reveals no direct evidence of a protein or gene officially designated as "RI-2" with a function in homologous recombination. It is possible that "this compound" is a shorthand, an alternative name, or a newly identified factor not yet widely documented. The following guide is constructed based on related and similarly named proteins that play roles in processes connected to DNA repair and cell signaling, which might be what was intended by the query. The primary focus will be on the well-established mechanisms of homologous recombination, with potential connections to related fields of study.

This guide provides a comprehensive overview of homologous recombination (HR), a critical DNA repair pathway, and explores potential, albeit indirect, connections to similarly named proteins. It is intended for researchers, scientists, and drug development professionals.

The Core Principles of Homologous Recombination

Homologous recombination is a high-fidelity DNA repair mechanism essential for maintaining genomic integrity. It primarily repairs double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. Left unrepaired, DSBs can lead to chromosomal rearrangements, a hallmark of cancer.[1][2] HR is most active in the S and G2 phases of the cell cycle when a sister chromatid is available to be used as a template for repair.[1][2]

The fundamental process of HR involves the exchange of genetic information between two similar or identical DNA molecules.[1][3][4] This process is not only crucial for DNA repair but also for generating genetic diversity during meiosis through crossover events between homologous chromosomes.[1][3][5]

Key Molecular Players in Homologous Recombination

A multitude of proteins and protein complexes orchestrate the intricate process of homologous recombination. Below is a summary of some of the central players:

Protein/ComplexCore Function
MRN Complex (MRE11-RAD50-NBS1) Acts as a primary sensor of DSBs, binding to the broken DNA ends and initiating the repair process.[2] MRE11 possesses both endonuclease and exonuclease activity, crucial for processing the DNA ends.[2]
ATM Kinase Recruited and activated by the MRN complex, ATM is a master regulator of the DNA damage response, phosphorylating numerous downstream targets to signal the damage and coordinate repair.[2][6]
BRCA1 A tumor suppressor protein with multiple roles in HR, including promoting the resection of DNA ends to generate 3' single-stranded DNA (ssDNA) overhangs, a critical step for initiating strand invasion.[2][7]
BRCA2 Another critical tumor suppressor, BRCA2 directly interacts with and loads the RAD51 recombinase onto the ssDNA overhangs, facilitating the formation of the presynaptic filament.[2][7][8]
RAD51 The central enzyme in HR, RAD51 is a recombinase that forms a nucleoprotein filament on the ssDNA overhang.[2][7][9] This filament is essential for searching for and invading a homologous DNA sequence to be used as a template for repair.[9]
PALB2 Partner and localizer of BRCA2, PALB2 is crucial for the stable localization and function of BRCA2 at the site of DNA damage.[10]
RAD54 A motor protein that works in concert with RAD51 to promote strand invasion and branch migration of the Holliday junction.

The Mechanistic Pathways of Homologous Recombination

HR proceeds through a series of coordinated steps, primarily categorized into two main pathways: the Double-Strand Break Repair (DSBR) pathway and the Synthesis-Dependent Strand Annealing (SDSA) pathway.

DSBR_Pathway cluster_initiation 1. Break Recognition and Resection cluster_filament 2. Presynaptic Filament Formation cluster_invasion 3. Homology Search and Strand Invasion cluster_synthesis 4. DNA Synthesis and Holliday Junction Formation cluster_resolution 5. Holliday Junction Resolution DSB Double-Strand Break (DSB) MRN MRN Complex DSB->MRN binds Resection 5'-3' Resection (CtIP, EXO1, DNA2) DSB->Resection ATM ATM Kinase MRN->ATM activates ATM->Resection promotes ssDNA 3' ssDNA Overhangs Resection->ssDNA RPA RPA ssDNA->RPA coats BRCA2_PALB2 BRCA2-PALB2 RPA->BRCA2_PALB2 displaced by RAD51 RAD51 BRCA2_PALB2->RAD51 loads Filament RAD51 Presynaptic Filament RAD51->Filament forms HomologousDNA Homologous Duplex DNA (Sister Chromatid) Filament->HomologousDNA invades D_Loop D-Loop Formation HomologousDNA->D_Loop DNAPol DNA Polymerase D_Loop->DNAPol primes SecondEnd Second End Capture DNAPol->SecondEnd dHJ Double Holliday Junction (dHJ) SecondEnd->dHJ Resolution dHJ Resolution (GEN1, MUS81-EME1) dHJ->Resolution Crossover Crossover Product Resolution->Crossover NonCrossover Non-Crossover Product Resolution->NonCrossover

Caption: The Double-Strand Break Repair (DSBR) pathway of homologous recombination.

A common technique to study the association of proteins with specific DNA regions in the context of HR is Chromatin Immunoprecipitation (ChIP).

ChIP_Workflow Start Start: Cells with DNA Damage Crosslink 1. Crosslink Proteins to DNA (e.g., Formaldehyde) Start->Crosslink Lyse 2. Lyse Cells and Shear Chromatin Crosslink->Lyse Immunoprecipitate 3. Immunoprecipitate with Antibody to Protein of Interest Lyse->Immunoprecipitate Wash 4. Wash to Remove Non-specifically Bound Chromatin Immunoprecipitate->Wash Elute 5. Elute Chromatin Wash->Elute Reverse 6. Reverse Crosslinks and Purify DNA Elute->Reverse Analyze 7. Analyze DNA (qPCR or Sequencing) Reverse->Analyze End End: Identify DNA sequences bound by the protein Analyze->End

Caption: A generalized workflow for Chromatin Immunoprecipitation (ChIP).

Quantitative Data in Homologous Recombination Studies

Quantitative data is crucial for understanding the dynamics and efficiency of HR. Below is a table summarizing the types of quantitative data often sought in HR research.

ParameterDescriptionTypical Experimental Techniques
DSB Repair Efficiency The percentage of cells that successfully repair induced DSBs over time.γ-H2AX foci disappearance assay, neutral comet assay.
HR Frequency The rate at which HR events occur at a specific genomic locus.DR-GFP reporter assay, sister chromatid exchange (SCE) assay.
RAD51 Foci Formation The number and percentage of cells forming nuclear foci of RAD51 after DNA damage, indicating the formation of presynaptic filaments.Immunofluorescence microscopy.
Protein-DNA Binding Affinity The strength of the interaction between an HR protein and its DNA substrate.Electrophoretic mobility shift assay (EMSA), surface plasmon resonance (SPR).
Enzymatic Activity The catalytic rate of enzymes involved in HR, such as the nuclease activity of MRE11 or the helicase activity of BLM.In vitro biochemical assays with purified proteins and DNA substrates.

Detailed Experimental Protocols

This protocol outlines the general steps for visualizing the formation of RAD51 foci in response to DNA damage.

  • Cell Culture and Treatment:

    • Plate cells on glass coverslips in a petri dish and allow them to adhere overnight.

    • Induce DNA damage using a specific agent (e.g., ionizing radiation, mitomycin C, or olaparib). Include an untreated control.

    • Incubate the cells for a defined period (e.g., 4-8 hours) to allow for foci formation.

  • Cell Fixation and Permeabilization:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

    • Incubate with a primary antibody against RAD51 diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Seal the coverslips.

    • Visualize the cells using a fluorescence microscope.

  • Quantification:

    • Capture images of multiple fields of view for each condition.

    • Count the number of cells with a defined number of RAD51 foci (e.g., >5 foci per nucleus) to determine the percentage of RAD51-positive cells.

This assay assesses the ability of a recombinase like RAD51 to catalyze the invasion of a single-stranded DNA into a homologous supercoiled plasmid DNA, forming a D-loop structure.

  • Reaction Components:

    • Purified RAD51 protein.

    • Single-stranded DNA (ssDNA) oligonucleotide (typically radiolabeled).

    • Homologous supercoiled dsDNA plasmid.

    • Reaction buffer containing ATP and an ATP regeneration system.

    • Replication Protein A (RPA) to coat the ssDNA.

  • Reaction Setup:

    • Incubate RAD51 with the ssDNA in the reaction buffer to allow for presynaptic filament formation.

    • Add RPA to the reaction.

    • Initiate the strand invasion reaction by adding the homologous supercoiled dsDNA plasmid.

    • Incubate the reaction at 37°C for a specified time.

  • Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Separate the reaction products by agarose gel electrophoresis.

    • Visualize the radiolabeled DNA by autoradiography. The D-loop product will migrate slower than the individual ssDNA and dsDNA substrates.

    • Quantify the amount of D-loop formation.

Potential Relevance of Similarly Named Proteins

While "this compound" does not directly correspond to a known HR protein, several proteins with similar names are involved in cellular processes that can influence genome stability.

  • RIT2 (Ras-like without CAAX 2): A member of the Ras superfamily of small GTPases primarily expressed in neurons.[11][12] While not directly involved in HR, Ras signaling pathways can influence cell cycle progression and the DNA damage response.

  • RIN2 (Ras and Rab interactor 2): Functions as a guanine nucleotide exchange factor for Rab5, a key regulator of endocytic trafficking.[13] Defects in endocytic pathways can indirectly affect the cellular response to DNA damage by altering the localization and turnover of signaling receptors.

  • RIOK2 (RIO kinase 2): An atypical serine/threonine kinase involved in ribosome biogenesis and cell cycle progression.[14] Proper cell cycle control is critical for the appropriate timing and execution of DNA repair pathways like HR.[14]

  • Ribonucleotide Reductase R2 Subunit (RNR-R2): A key enzyme in the synthesis of deoxyribonucleotides (dNTPs), the building blocks of DNA.[15] The availability of dNTPs is crucial for the DNA synthesis step of HR.[15][16] Reduced levels of the R2 subunit can increase reliance on HR for the repair of certain types of DNA damage.[15]

The decision to repair a DSB by either HR or the alternative pathway of Non-Homologous End Joining (NHEJ) is tightly regulated by the cell cycle.

DNA_Repair_Choice CellCycle Cell Cycle Phase G1 G1 Phase CellCycle->G1 S_G2 S / G2 Phases CellCycle->S_G2 NHEJ Non-Homologous End Joining (NHEJ) G1->NHEJ predominant SisterChromatid Sister Chromatid Available S_G2->SisterChromatid leads to HR Homologous Recombination (HR) SisterChromatid->HR enables

Caption: Cell cycle phase dictates the choice between NHEJ and HR for DSB repair.

References

Methodological & Application

Application Notes and Protocols: RI-2 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays involving RI-2, a reversible inhibitor of RAD51. The information is intended to guide researchers in accurately assessing the biological activity of this compound in cellular contexts.

Introduction

This compound is a reversible inhibitor of RAD51, a crucial enzyme in the homologous recombination (HR) DNA repair pathway.[1][2] By inhibiting RAD51, this compound can sensitize cancer cells to DNA damaging agents and has also been investigated for its antiviral properties. These protocols detail methods to quantify the inhibitory activity of this compound and its effects on cellular viability.

Data Summary

The following table summarizes the quantitative data for this compound activity in various in vitro assays.

Assay TypeCell LineParameterValueReference
RAD51 Inhibition-IC5044.17 µM[1][2]
MMC SensitizationHEK293Concentration for significant sensitization150 µM[1]
Antiviral Activity (SARS-CoV-2)Vero E6IC508.15 µM[3]
Antiviral Activity (SARS-CoV-2)Calu-3IC507.79 µM[3]

Signaling Pathway

The diagram below illustrates the simplified signaling pathway of homologous recombination repair and the inhibitory action of this compound on RAD51.

RI2_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Double-Strand Break MRN_Complex MRN Complex (MRE11-RAD50-NBS1) DNA_Damage->MRN_Complex recruits ATM ATM Kinase MRN_Complex->ATM activates BRCA1 BRCA1 ATM->BRCA1 phosphorylates BRCA2 BRCA2 BRCA1->BRCA2 interacts with RAD51 RAD51 BRCA2->RAD51 loads onto ssDNA Homologous_Recombination Homologous Recombination Repair RAD51->Homologous_Recombination mediates strand invasion RI2 This compound RI2->RAD51 inhibits Cell_Survival Cell Survival Homologous_Recombination->Cell_Survival

Caption: Inhibition of RAD51 by this compound in the Homologous Recombination Pathway.

Experimental Protocols

RAD51 Inhibition Assay (Biochemical)

This protocol is a generalized approach to determine the IC50 of this compound against RAD51.

Materials:

  • Recombinant human RAD51 protein

  • ssDNA substrate (e.g., fluorescently labeled)

  • This compound compound

  • Assay buffer (specific composition may vary, typically contains ATP and ions)

  • 96-well microplates (black, low-binding)

  • Plate reader capable of fluorescence polarization or other suitable detection method

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

    • Prepare solutions of RAD51 and ssDNA in assay buffer.

  • Assay Protocol:

    • Add 25 µL of the this compound dilutions to the wells of the 96-well plate.

    • Add 25 µL of the RAD51 solution to each well.

    • Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the ssDNA substrate.

    • Incubate for the desired reaction time (e.g., 60 minutes) at 37°C.

    • Measure the signal (e.g., fluorescence polarization) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Mitomycin C (MMC) Sensitization Assay (Cell-Based)

This protocol determines the ability of this compound to sensitize cells to the DNA damaging agent Mitomycin C.[1]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compound

  • Mitomycin C (MMC)

  • 96-well tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HEK293 cells into 96-well plates at a density of 300 cells per well.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Treat the cells with or without 50 nM MMC for 24 hours.[1]

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., up to 150 µM) or 0.5% DMSO as a vehicle control.[1]

    • Incubate for an additional 24 hours.[1]

  • Recovery and Viability Measurement:

    • Remove the medium containing this compound and replace it with fresh complete medium.

    • Allow the cells to grow until they reach 50-70% confluency in the control wells.[1]

    • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the viability of treated cells to the vehicle-treated control.

    • Compare the viability of cells treated with MMC and this compound to those treated with MMC alone to determine the sensitizing effect.

Antiviral Assay (SARS-CoV-2)

This protocol is a general guide for assessing the antiviral activity of this compound against SARS-CoV-2.

Materials:

  • Vero E6 or Calu-3 cells

  • Complete cell culture medium

  • SARS-CoV-2 viral stock

  • This compound compound

  • 96-well tissue culture plates

  • Reagents for quantifying viral load (e.g., RT-qPCR) or cytopathic effect (CPE).

Procedure:

  • Cell Seeding:

    • Seed Vero E6 or Calu-3 cells in 96-well plates and grow to confluency.

  • Treatment and Infection:

    • Pre-treat the cells with serial dilutions of this compound for a specified time (e.g., 2 hours).

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • Incubate for the desired infection period (e.g., 24-48 hours).

  • Quantification of Viral Activity:

    • RT-qPCR: Harvest the cell supernatant or cell lysate to extract viral RNA. Quantify the viral RNA levels using RT-qPCR.

    • CPE Assay: Visually score the cytopathic effect in each well or use a cell viability assay to quantify cell death.

  • Data Analysis:

    • Calculate the percent inhibition of viral replication for each this compound concentration compared to a vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro assays described.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assay b_prep Reagent Preparation b_assay Assay Execution b_prep->b_assay b_data Data Acquisition b_assay->b_data b_analysis IC50 Determination b_data->b_analysis c_seed Cell Seeding c_treat Compound Treatment c_seed->c_treat c_incubate Incubation c_treat->c_incubate c_measure Viability/ Endpoint Measurement c_incubate->c_measure c_analysis Data Analysis c_measure->c_analysis

References

Application Notes and Protocols for the Use of RI-2 (Ribosome Biogenesis Inhibitor 2) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RI-2, also known as Ribosome Biogenesis Inhibitor 2 (RBI2), is a potent small molecule inhibitor of ribosome biogenesis.[1][2] In an era where targeting the cellular machinery that drives rapid proliferation is a cornerstone of cancer therapy, this compound presents a novel mechanism of action. Unlike many conventional chemotherapeutics, this compound does not directly target DNA or induce widespread cellular toxicity. Instead, it specifically perturbs the production of ribosomes, the cellular factories for protein synthesis, a process on which cancer cells are particularly dependent.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments, designed to assist researchers in investigating its effects on cancer cell lines.

Mechanism of Action: this compound exerts its effects by inducing the polyadenylation and subsequent degradation of premature ribosomal RNA (pre-rRNA).[1][2] This is a distinct mechanism compared to other well-known ribosome biogenesis inhibitors like CX-5461, which typically inhibit the transcription initiation by RNA Polymerase I.[1][3] By promoting the decay of pre-rRNA, this compound effectively halts the production of new ribosomes, leading to a reduction in protein synthesis capacity and ultimately inhibiting cell growth and viability.[1][2]

Data Presentation

Chemical Information
Compound Name Synonyms CAS Number Molecular Weight Appearance Solubility Commercial Source (Example)
This compoundRBI2, Ribosome Biogenesis Inhibitor 2420096-48-6459.52 g/mol White to off-white solidSoluble in DMSOChemBridge (cat# 5710183)[4]
In Vitro Activity of this compound

The following table summarizes the reported in vitro efficacy of this compound in various cancer cell lines. This data can be used as a starting point for designing experiments.

Cell Line Cancer Type Assay IC50 Value Reference
A375Malignant MelanomaCell Viability (Alamar Blue)680 nM[4][5]
A375pre-rRNA Levels (RT-qPCR)169 nM[5]
MDA-MB-231Triple-Negative Breast CancerCell Viability (Alamar Blue)Not explicitly stated, but potent inhibition observed.[2]
HCC1937Breast CancerCell Viability (Alamar Blue)Not explicitly stated, but potent inhibition observed.[2]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Experimental Protocols

Cell Viability Assay using Alamar Blue

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A375, MDA-MB-231, HCC1937)

  • Complete cell culture medium

  • This compound (reconstituted in DMSO)

  • 96-well clear-bottom black plates

  • Alamar Blue reagent

  • Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.

  • Incubation with Alamar Blue: Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.

  • Measurement: Measure fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.

Measurement of pre-rRNA Levels by RT-qPCR

This protocol allows for the direct measurement of the effect of this compound on the primary transcript of ribosomal RNA.

Materials:

  • Cancer cells treated with this compound

  • TRIzol reagent or other RNA extraction kit

  • Reverse transcriptase kit

  • qPCR master mix (SYBR Green or probe-based)

  • Primers specific for the 5' external transcribed spacer (5' ETS) of pre-rRNA.

    • Forward Primer Example: CCGCGCTCTACCTTACCTACCT

    • Reverse Primer Example: GCATGGCTTAATCTTTGAGACAAG

    • Probe Example (for probe-based qPCR): TTGATCCTGCCAGTAGC

  • Primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 5 µM) for various time points (e.g., 10, 30, 60, 120 minutes).[2] Include a vehicle-treated control.

  • RNA Extraction: Isolate total RNA from the cells using TRIzol or a similar method according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with random hexamers or oligo(dT) primers.

  • qPCR: Perform real-time qPCR using primers for the 5' ETS of pre-rRNA and a housekeeping gene. A typical reaction setup would be:

    • 2 µL of cDNA

    • 10 µL of 2x qPCR master mix

    • 0.5 µL of each primer (10 µM stock)

    • Nuclease-free water to a final volume of 20 µL

  • Thermal Cycling: Use a standard qPCR cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Calculate the relative expression of pre-rRNA using the ΔΔCt method, normalized to the housekeeping gene and the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) for RNA Polymerase I Occupancy

This protocol can be used to confirm that this compound does not affect the binding of RNA Polymerase I to the ribosomal DNA, a key feature of its mechanism of action.

Materials:

  • Cancer cells treated with this compound

  • Formaldehyde (37%)

  • Glycine

  • Lysis buffer

  • Sonication buffer

  • Antibody against RNA Polymerase I (e.g., anti-RPA194)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • Primers for qPCR targeting the rDNA promoter and coding regions.

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

  • Cell Lysis: Harvest and lyse the cells to release the nuclei.

  • Chromatin Shearing: Resuspend the nuclear pellet in sonication buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an antibody against RNA Polymerase I.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.

  • DNA Purification: Purify the DNA using a DNA purification kit.

  • qPCR Analysis: Perform qPCR on the purified DNA using primers specific for different regions of the rDNA gene (promoter, 18S, 28S). Analyze the results to determine the relative occupancy of RNA Polymerase I.

Visualizations

RI2_Mechanism_of_Action cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm rDNA rDNA Pol_I RNA Polymerase I rDNA->Pol_I Transcription pre_rRNA pre-rRNA Pol_I->pre_rRNA Polyadenylation Polyadenylation (TRAMP Complex) pre_rRNA->Polyadenylation Ribosome Mature Ribosome (Blocked) RI2 This compound RI2->Polyadenylation Induces Degradation Degradation (Exosome) Polyadenylation->Degradation Degraded_Fragments Degraded Fragments Degradation->Degraded_Fragments Protein_Synthesis Protein Synthesis (Inhibited) Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., Alamar Blue) Treatment->Viability RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction ChIP Chromatin Immunoprecipitation (RNA Pol I) Treatment->ChIP Analysis Data Analysis: - IC50 Determination - Relative pre-rRNA Levels - Pol I Occupancy Viability->Analysis RT_qPCR RT-qPCR for pre-rRNA RNA_Extraction->RT_qPCR RT_qPCR->Analysis ChIP->Analysis

References

Application Notes and Protocols for Determining the Optimal Concentration of Interleukin-2 (IL-2) in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Interleukin-2 (IL-2) is a pleiotropic cytokine crucial for the proliferation and activation of various immune cells, including T cells and Natural Killer (NK) cells, which are pivotal in the anti-tumor immune response.[1][2][3] Determining the optimal concentration of IL-2 is a critical step in in vitro studies involving cancer cell lines, particularly in co-culture assays with immune effector cells. The concentration of IL-2 can significantly influence the expansion, viability, and cytotoxic potential of these immune cells, thereby affecting the experimental outcomes of cancer cell killing. These application notes provide a comprehensive guide to determining and utilizing the optimal IL-2 concentration for cancer research applications.

Data Presentation: Recommended IL-2 Concentrations for Immune Cell Culture

The optimal concentration of IL-2 can vary depending on the specific immune cell type being cultured and the desired experimental outcome. The following table summarizes recommended concentration ranges for the in vitro expansion and activation of immune cells commonly used in cancer research.

Immune Cell TypeApplicationRecommended IL-2 Concentration (IU/mL)Key Considerations
Tumor-Infiltrating Lymphocytes (TILs) Rapid Expansion for Adoptive Immunotherapy10 - 6000A combined approach of starting with lower concentrations (10-120 IU/mL) for the first week and increasing to high concentrations (up to 6000 IU/mL) in the second week can yield high numbers of highly cytotoxic T cells that also produce IFN-gamma.[4]
Cytokine-Induced Killer (CIK) Cells Ex vivo Expansion and Activation1000Medium concentrations of IL-2 (1,000 U/mL) have shown better experimental results than higher concentrations (3,000-6,000 U/mL), potentially by avoiding the enrichment of regulatory T cells (Tregs).[2]
Natural Killer (NK) Cells In vitro Expansion and Cytotoxicity Assays100 - 500IL-2 is essential for promoting the proliferation and cytotoxic function of NK cells.
Peripheral Blood Mononuclear Cells (PBMCs) General Activation for Co-culture Assays50 - 200Lower concentrations are often sufficient to maintain viability and induce a baseline level of activation for cytotoxicity assays.

Experimental Protocols

Protocol 1: Determination of Optimal IL-2 Concentration for Immune Cell Expansion and Cytotoxicity

This protocol outlines the steps to determine the optimal IL-2 concentration for expanding a specific immune cell population (e.g., PBMCs, NK cells, or T cells) and subsequently testing their cytotoxic activity against a cancer cell line.

Materials:

  • Immune cells (e.g., PBMCs, isolated NK cells, or T cells)

  • Cancer cell line of interest

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • Recombinant Human IL-2

  • 96-well cell culture plates (U-bottom for immune cell expansion, flat-bottom for co-culture)

  • Cell counting solution (e.g., Trypan Blue)

  • Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)

  • Phosphate Buffered Saline (PBS)

Procedure:

Part A: Immune Cell Expansion with Varying IL-2 Concentrations

  • Cell Seeding: Seed the immune cells in a 96-well U-bottom plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • IL-2 Titration: Prepare a serial dilution of IL-2 in complete RPMI-1640 medium to achieve a range of final concentrations (e.g., 10, 50, 100, 200, 500, 1000 IU/mL). Add the diluted IL-2 to the respective wells. Include a control well with no IL-2.

  • Incubation: Culture the cells for 3-7 days at 37°C in a humidified 5% CO2 incubator.

  • Cell Proliferation Assessment: At the end of the culture period, gently resuspend the cells and perform a cell count using a hemocytometer and Trypan Blue to determine the viable cell density.

  • Optimal Concentration Selection: The optimal IL-2 concentration for expansion is the lowest concentration that yields the maximum number of viable cells.

Part B: Cytotoxicity Assay

  • Target Cancer Cell Seeding: Seed the target cancer cell line in a 96-well flat-bottom plate at a density that will result in 80-90% confluency on the day of the assay (e.g., 1 x 10^4 to 5 x 10^4 cells/well). Incubate overnight.

  • Effector Cell Preparation: Harvest the immune cells expanded with the different IL-2 concentrations from Part A. Wash the cells with PBS and resuspend them in fresh complete RPMI-1640 medium without IL-2.

  • Co-culture: Remove the medium from the cancer cell plate and add the expanded immune cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 20:1, 40:1).

  • Controls:

    • Spontaneous Release (Target Cells): Target cells with medium only.

    • Maximum Release (Target Cells): Target cells with lysis buffer (from the cytotoxicity kit).

    • Spontaneous Release (Effector Cells): Effector cells with medium only.

  • Incubation: Incubate the co-culture plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.

  • Cytotoxicity Measurement: Following the manufacturer's instructions for the chosen cytotoxicity assay (e.g., LDH assay), measure the release of the cytotoxic marker.

  • Data Analysis: Calculate the percentage of specific lysis for each IL-2 concentration and E:T ratio. The optimal IL-2 concentration is the one that results in the highest percentage of specific lysis of the target cancer cells.

Visualizations

Signaling Pathway

IL2_Signaling_Pathway IL-2 Signaling Pathway in T-Cells IL2 Interleukin-2 (IL-2) IL2R IL-2 Receptor (IL-2Rα, β, γ) IL2->IL2R JAK1 JAK1 IL2R->JAK1 Activation JAK3 JAK3 IL2R->JAK3 Activation PI3K PI3K IL2R->PI3K RAS Ras IL2R->RAS STAT5 STAT5 JAK1->STAT5 Phosphorylation JAK3->STAT5 Proliferation Cell Proliferation & Survival STAT5->Proliferation Gene Transcription Differentiation Cell Differentiation & Effector Function STAT5->Differentiation Gene Transcription AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: IL-2 signaling cascade in T-cells.

Experimental Workflow

Experimental_Workflow Workflow for Optimal IL-2 Concentration Determination cluster_expansion Part A: Immune Cell Expansion cluster_cytotoxicity Part B: Cytotoxicity Assay start_A Seed Immune Cells add_IL2 Add Serial Dilutions of IL-2 start_A->add_IL2 incubate_A Incubate for 3-7 Days add_IL2->incubate_A count_cells Count Viable Cells incubate_A->count_cells select_conc_A Determine Optimal IL-2 for Expansion count_cells->select_conc_A prepare_effectors Harvest & Wash Expanded Immune Cells select_conc_A->prepare_effectors Use expanded cells start_B Seed Target Cancer Cells co_culture Co-culture Immune & Cancer Cells start_B->co_culture prepare_effectors->co_culture incubate_B Incubate for 4-6 Hours co_culture->incubate_B measure_lysis Measure Cell Lysis (e.g., LDH Assay) incubate_B->measure_lysis analyze_data Calculate % Specific Lysis measure_lysis->analyze_data select_conc_B Determine Optimal IL-2 for Cytotoxicity analyze_data->select_conc_B

Caption: Experimental workflow for IL-2 optimization.

Logical Relationship

Logical_Relationship Relationship between IL-2 Concentration and T-Cell Function cluster_low Low IL-2 Concentration cluster_high High IL-2 Concentration IL2_Conc IL-2 Concentration Low_Expansion Lower Expansion Rate IL2_Conc->Low_Expansion Low High_Expansion Massive Expansion IL2_Conc->High_Expansion High High_Cytotoxicity High Direct Cytotoxicity Low_Expansion->High_Cytotoxicity Low_Cytotoxicity Low Direct Cytotoxicity High_Expansion->Low_Cytotoxicity High_IFN High IFN-γ Secretion High_Expansion->High_IFN

Caption: IL-2 concentration impacts T-cell function.

References

Application Notes and Protocols for In Vivo Studies of "RI-2" Cannot Be Generated Due to Lack of Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for a specific in vivo treatment protocol for a compound designated "RI-2" have not yielded any publicly available scientific literature, clinical trial data, or preclinical study reports. As a result, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time.

The search for "this compound treatment protocol in vivo studies" and related terms such as "this compound mechanism of action," "this compound preclinical studies," and "this compound safety and toxicology" did not identify a specific therapeutic agent known as "this compound." The search results included information on a variety of other research topics, including a Phase II trial of a ribonucleotide reductase inhibitor identified as 3-AP, studies on a different agent named IRX-2 in breast cancer, and Alzheimer's disease research being conducted in Rhode Island (RI) with the drug lecanemab. Additionally, general principles of toxicology study design, the function of Protein Kinase A (PKA) which has regulatory subunits denoted as RI and RII, and information on the drugs rilpivirine and rilzabrutinib were found. However, none of these findings directly correspond to an in vivo treatment protocol for a compound specifically labeled "this compound."

Without access to foundational information such as the compound's mechanism of action, data from preclinical and clinical studies, and established safety profiles, the development of accurate and reliable experimental protocols, data tables, and signaling pathway diagrams is unachievable.

Researchers, scientists, and drug development professionals seeking to work with a specific compound are advised to consult internal documentation, proprietary databases, or contact the originating institution or company that has developed the agent to obtain the necessary information for their in vivo studies. Standard guidelines for preclinical in vivo research from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH) can provide a general framework for designing such studies once compound-specific data is available.[1][2]

References

Application Notes and Protocols: Measuring RAD51 Inhibition by RI-2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: RAD51 is a key recombinase essential for the homologous recombination (HR) pathway, a critical cellular process for the error-free repair of DNA double-strand breaks (DSBs) and for maintaining genomic stability.[1][2][3] Overexpression of RAD51 is a common feature in various cancers and is often associated with resistance to DNA-damaging chemotherapies and radiotherapy.[1][4] This makes RAD51 a compelling therapeutic target in oncology.[1] RI-2 is a small molecule inhibitor designed to target RAD51.[1] Unlike its predecessor RI-1, which binds covalently to RAD51, this compound is a reversible inhibitor, which can improve compound stability and reduce off-target effects.[1][5][6] this compound functions by disrupting RAD51 protomer-protomer interactions, which are necessary for the formation of the RAD51 nucleoprotein filament on single-stranded DNA (ssDNA), a crucial step for initiating DNA strand invasion.[6][7]

These application notes provide detailed protocols for biochemical and cell-based assays to characterize and quantify the inhibitory activity of this compound against RAD51.

Mechanism of Action: this compound Inhibition of RAD51

The central role of RAD51 in homologous recombination is to form a helical nucleoprotein filament on resected 3' single-stranded DNA tails at the site of a DNA break.[1][8] This filament is responsible for searching for and invading a homologous DNA sequence to use as a template for repair.[1] The formation of this filament requires the oligomerization of RAD51 protomers.[1][6] this compound is thought to bind to a surface on the RAD51 protein that serves as an interface between these subunits.[1][6] By occupying this site, this compound prevents the stable assembly of the RAD51 filament, thereby inhibiting the downstream steps of homologous recombination, including D-loop formation and gene conversion.[6][9]

cluster_0 Standard Homologous Recombination cluster_1 Inhibition by this compound DSB DNA Double-Strand Break (DSB) Resection DNA End Resection (generates 3' ssDNA tails) DSB->Resection RPA RPA Coating of ssDNA Resection->RPA BRCA2 BRCA2-mediated RAD51 Loading RPA->BRCA2 Displaced by Filament RAD51 Nucleoprotein Filament Formation BRCA2->Filament Catalyzes RI2 This compound Inhibitor Invasion Homology Search & Strand Invasion (D-Loop) Filament->Invasion Repair DNA Synthesis & Repair Completion Invasion->Repair BlockedFilament RAD51 Filament Assembly Blocked RI2->BlockedFilament Prevents protomer interaction HR_fail Homologous Recombination Failure BlockedFilament->HR_fail

Caption: Homologous Recombination pathway and the point of this compound inhibition.

Quantitative Data: In Vitro Inhibition of RAD51

This compound was developed as an optimized analog of the initial RAD51 inhibitor, RI-1.[1] Biochemical assays are crucial for determining the direct inhibitory effect of compounds on RAD51 activity. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying inhibitor potency.

CompoundTarget ActivityAssay TypeIC₅₀ (μM)Reference
This compound RAD51-44.17[5][10]
RI-1RAD51-ssDNA BindingFluorescence Polarization6.82 ± 0.81[1]
RI-1RAD51-ssDNA BindingFluorescence Polarization5 - 30[9]

Note: The IC₅₀ for this compound is cited from vendor websites, while the value for RI-1 comes from the primary publication describing the development of both compounds.[1][5][10] The variability in RI-1's IC₅₀ depends on the protein concentration in the assay.[9]

Experimental Protocols

Biochemical Assays

These assays use purified components to measure the direct effect of this compound on RAD51's biochemical functions.

Protocol 1: Fluorescence Polarization (FP) Assay for RAD51-ssDNA Binding

This assay measures the binding of purified RAD51 protein to a fluorescently labeled single-stranded DNA (ssDNA) oligonucleotide.[1][9] The binding of the large RAD51 protein to the small fluorescent oligo slows its rotation, increasing the polarization of emitted light. An inhibitor that disrupts this binding will result in a decrease in fluorescence polarization.

P1 Prepare Reaction Mix (HEPES, ATP, MgCl₂, BSA, etc.) P2 Add varying concentrations of this compound (or DMSO control) to 384-well plate P1->P2 P3 Add purified human RAD51 protein P2->P3 P4 Incubate to allow This compound and RAD51 interaction P3->P4 P5 Add fluorescently-labeled ssDNA (e.g., 45-mer oligo-dT with Alexa 488) P4->P5 P6 Incubate to allow RAD51-ssDNA binding P5->P6 P7 Read Fluorescence Polarization on a plate reader P6->P7 P8 Calculate % Inhibition and determine IC₅₀ P7->P8

Caption: Workflow for the Fluorescence Polarization (FP) RAD51 binding assay.

Methodology:

  • Reaction Setup: Prepare a 50 μL reaction mixture in a black, flat-bottom 384-well plate. The final buffer conditions should be 20 mM HEPES (pH 7.5), 2 mM ATP, 10 mM MgCl₂, 30 mM NaCl, 2% glycerol, and 250 μg/mL BSA.[1]

  • Inhibitor Addition: Add this compound at various concentrations. A final DMSO concentration of 4% should be maintained across all wells, including the vehicle control (DMSO only).[1]

  • Protein Addition: Add purified human RAD51 protein.[1]

  • Pre-incubation: Incubate the plate to allow for the binding of this compound to RAD51.

  • Substrate Addition: Add a 5' Alexa 488 end-labeled 45-mer oligo-dT substrate to a final nucleotide concentration of 100 nM.[1]

  • Binding Reaction: Incubate to allow RAD51 to bind to the ssDNA.

  • Measurement: Read the fluorescence polarization using a suitable plate reader with excitation at ~485 nm and emission at ~535 nm.[1]

  • Analysis: Normalize the data to the control wells (0 µM this compound) and plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.

Protocol 2: D-Loop Formation Assay (Gel-Based)

This assay measures a key functional activity of RAD51: its ability to invade a supercoiled double-stranded DNA (dsDNA) plasmid with a homologous ssDNA oligonucleotide to form a displacement loop (D-loop).[4][9] Inhibition of this process is a direct measure of functional RAD51 disruption.

Methodology:

  • Filament Formation: In a reaction tube, pre-incubate purified human RAD51 (e.g., 0.5 µM) with a ³²P-labeled 90-mer ssDNA oligonucleotide (e.g., 3 µM) in reaction buffer (25 mM HEPES-NaOH pH 7.0, 3 mM ATP, 5 mM MgCl₂) for 5-10 minutes at 37°C.[4][11]

  • Inhibitor Addition: Add varying concentrations of this compound or DMSO vehicle control to the RAD51-ssDNA filaments and incubate for an additional 10-30 minutes at 37°C.[11]

  • Initiate Strand Invasion: Add homologous supercoiled dsDNA plasmid (e.g., pUC19 at 50 µM) to the reaction to initiate D-loop formation.[11]

  • Reaction and Termination: Incubate for 30 minutes at 37°C. Stop the reaction by adding SDS and Proteinase K and incubating for another 15 minutes.[12]

  • Analysis: Separate the reaction products on a 1% agarose gel. Dry the gel and expose it to a phosphor screen.

  • Quantification: The D-loop product will migrate slower than the free ssDNA oligo. Quantify the bands using densitometry software to determine the percentage of D-loop formation relative to the control.[9]

Cell-Based Assays

These assays measure the effect of this compound on RAD51 function within a cellular context, providing insights into compound permeability, stability, and impact on the DNA damage response pathway.

Protocol 3: RAD51 Foci Formation Assay (Immunofluorescence)

Upon DNA damage, functional RAD51 is recruited to DNA break sites, where it forms large nuclear assemblies called foci, which can be visualized by immunofluorescence microscopy.[2][13] This assay assesses the ability of this compound to prevent the formation of these foci, indicating an inhibition of the homologous recombination repair process in cells.[8][14]

C1 Seed cells on coverslips and allow to adhere C2 Pre-treat cells with this compound or DMSO vehicle control C1->C2 C3 Induce DNA Damage (e.g., Mitomycin C, Cisplatin, or Ionizing Radiation) C2->C3 C4 Incubate for several hours to allow for foci formation C3->C4 C5 Fix, Permeabilize, and Block the cells C4->C5 C6 Incubate with primary antibody (e.g., anti-RAD51) C5->C6 C7 Incubate with fluorescently-labeled secondary antibody & DAPI C6->C7 C8 Mount coverslips and acquire images via fluorescence microscopy C7->C8 C9 Quantify nuclei with >10 RAD51 foci to determine % positive cells C8->C9

Caption: Workflow for the cell-based RAD51 Foci Formation Assay.

Methodology:

  • Cell Culture: Seed cells (e.g., U-2 OS, HCC-1937) onto glass coverslips in a multi-well plate and allow them to attach overnight.[8]

  • Treatment: Pre-treat cells with the desired concentrations of this compound or DMSO vehicle for 24-48 hours.[5][8]

  • DNA Damage: Induce DNA damage by adding an agent like Mitomycin C (MMC, e.g., 50 nM) or by exposing cells to ionizing radiation (IR).[5][14]

  • Incubation: Incubate the cells for an appropriate time (e.g., 8-24 hours) to allow for RAD51 foci to form in response to the damage.[5][14]

  • Fixation and Permeabilization: Gently wash the cells with PBS, then fix with a solution like 4% paraformaldehyde for 20 minutes. Permeabilize the cells with PBS containing 0.5% Triton X-100.[8][13]

  • Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA). Incubate with a primary antibody against RAD51. After washing, incubate with a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.[8][13]

  • Imaging and Analysis: Mount the coverslips onto slides and acquire images using a fluorescence microscope. Score at least 300 cells per condition, counting a cell as "positive" if it contains a threshold number of distinct nuclear foci (e.g., >10).[8] The percentage of positive cells is then calculated for each treatment condition.

Protocol 4: Cell Sensitization Assay

This assay determines if inhibiting RAD51 with this compound can sensitize cancer cells to DNA cross-linking agents like Mitomycin C (MMC), which require HR for repair.[5] Increased cell death in the presence of both the damaging agent and this compound indicates successful inhibition of the HR pathway.

Methodology:

  • Cell Plating: Plate cells (e.g., HEK293) at a low density (e.g., 300 cells/well) in a 96-well plate.[5]

  • DNA Damage: Treat cells with or without a fixed concentration of a DNA damaging agent (e.g., 50 nM MMC) for 24 hours.[5]

  • Inhibitor Treatment: Remove the media and replace it with fresh media containing various concentrations of this compound (with 0.5% DMSO as a vehicle control). Incubate for an additional 24 hours.[5]

  • Recovery: Remove the this compound containing media, wash the cells, and add fresh growth media. Allow the cells to grow until colonies are visible or until the control wells reach 50-70% confluence.[5]

  • Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels.[5][8]

  • Analysis: Compare the survival of cells treated with MMC alone to those treated with MMC plus this compound. A significant decrease in viability in the combination treatment group indicates that this compound is sensitizing the cells to the DNA damaging agent.[5]

References

Application Notes and Protocols for RI-2 in DNA Damage Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "RI-2" for DNA damage studies. The following application notes and protocols are based on established principles of DNA damage research and provide a comprehensive framework for the characterization of a novel DNA-damaging agent, hypothetically named this compound.

Application Notes

Introduction

This compound is a novel synthetic small molecule designed as a potent inducer of DNA damage for research applications. Its primary mechanism is believed to involve the generation of reactive oxygen species (ROS) and the formation of adducts with DNA, leading to single- and double-strand breaks. This activity makes this compound a valuable tool for investigating the DNA Damage Response (DDR), screening for synergistic anti-cancer compounds, and developing new therapeutic strategies targeting DNA repair pathways. The cellular response to DNA damage is a complex signaling network crucial for maintaining genomic integrity, and its dysregulation is a hallmark of cancer.[1][2]

Mechanism of Action

This compound is a pro-oxidant agent that, once metabolized within the cell, generates superoxide radicals. These radicals can directly oxidize DNA bases and the sugar-phosphate backbone, leading to strand breaks. Furthermore, this compound's electrophilic nature allows it to form covalent adducts with purine bases, creating bulky lesions that stall DNA replication and transcription machinery. This dual mode of action results in the activation of multiple DNA damage sensing and repair pathways, primarily the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinase cascades.

Applications in Research and Drug Development

  • Induction of DNA Damage: this compound can be used as a reliable and titratable agent to induce DNA damage in a variety of cell lines, facilitating the study of DNA repair mechanisms.

  • High-Throughput Screening: The cytotoxic effects of this compound can be leveraged in high-throughput screening assays to identify small molecules or genetic knockouts that sensitize cancer cells to DNA damage. This is particularly relevant for identifying inhibitors of DNA repair pathways like homologous recombination (HR) and non-homologous end joining (NHEJ).[2][3]

  • Drug Synergy Studies: this compound can be used in combination with other anti-cancer agents, such as PARP inhibitors or chemotherapy drugs, to explore synergistic effects and overcome drug resistance.[4]

  • Biomarker Discovery: Characterizing the cellular response to this compound can help in the identification of biomarkers that predict sensitivity or resistance to DNA damaging therapies.

  • Tumor Organoid Research: this compound can be applied to 3D tumor organoid models to study DNA damage responses in a more clinically relevant in vitro system.[5]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTS Assay

This protocol outlines the procedure for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance.

Protocol 2: Detection of DNA Strand Breaks using the Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[6]

Materials:

  • Cells treated with this compound and control cells

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralizing buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green, propidium iodide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Treat cells with this compound at various concentrations for a defined period (e.g., 1-4 hours).

  • Harvest and resuspend the cells in PBS at a concentration of 1 x 10^5 cells/mL.

  • Mix 10 µL of the cell suspension with 90 µL of molten LMA (at 37°C).

  • Pipette the cell/agarose mixture onto a pre-coated slide (with NMA) and cover with a coverslip.

  • Solidify the agarose at 4°C for 10 minutes.

  • Remove the coverslip and immerse the slide in cold lysis solution for at least 1 hour at 4°C.

  • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes.

  • Perform electrophoresis at ~1 V/cm for 20-30 minutes.

  • Gently remove the slides and neutralize them by washing three times for 5 minutes each with the neutralizing buffer.

  • Stain the DNA with a suitable fluorescent dye.

  • Visualize the comets under a fluorescence microscope and quantify the DNA damage (e.g., % DNA in the tail) using appropriate software.

Protocol 3: Immunofluorescence Staining for γH2AX and 53BP1 Foci

This protocol is for visualizing and quantifying DNA double-strand breaks through the detection of γH2AX and 53BP1 foci.[6][7]

Materials:

  • Cells grown on coverslips in a multi-well plate

  • This compound solution

  • Paraformaldehyde (PFA) 4% in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibodies (anti-γH2AX, anti-53BP1)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentrations and for various time points (e.g., 30 minutes to 24 hours).

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Wash twice with PBS and block with blocking buffer for 1 hour.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides with mounting medium.

  • Image the cells using a fluorescence microscope and quantify the number of foci per nucleus.

Data Presentation

Table 1: Cytotoxicity of this compound in A549 Cells (72-hour exposure)

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1005.2
195.34.8
578.16.1
1052.45.5
2525.84.2
5010.22.1
1004.51.5

Table 2: Quantification of DNA Damage by Comet Assay (A549 cells, 2-hour exposure)

This compound Concentration (µM)% DNA in TailStandard Deviation
0 (Vehicle Control)3.21.1
1015.63.4
2535.85.2
5062.17.8

Table 3: Time Course of γH2AX Foci Formation (A549 cells, 25 µM this compound)

Time after this compound additionAverage Foci per NucleusStandard Deviation
0 min<10.5
30 min15.23.1
1 hour28.94.5
4 hours35.15.8
8 hours20.43.9
24 hours5.61.8

Visualizations

RI2_Signaling_Pathway cluster_stimulus Stimulus cluster_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors & Cellular Outcomes This compound This compound DNA_Lesions DNA Lesions (Strand Breaks, Adducts) This compound->DNA_Lesions MRN MRN Complex DNA_Lesions->MRN RPA RPA DNA_Lesions->RPA ATM ATM MRN->ATM ATR ATR RPA->ATR p53 p53 ATM->p53 CHK2 CHK2 ATM->CHK2 H2AX γH2AX ATM->H2AX ATR->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycleArrest DNARepair DNA Repair (HR, NHEJ) H2AX->DNARepair

Caption: Signaling pathway activated by this compound-induced DNA damage.

RI2_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., A549, HeLa) Treatment Treat Cells with this compound (Dose-Response & Time-Course) CellCulture->Treatment RI2_Prep Prepare this compound Dilutions RI2_Prep->Treatment Cytotoxicity Cytotoxicity Assay (MTS) Treatment->Cytotoxicity Comet Comet Assay Treatment->Comet IF Immunofluorescence (γH2AX, 53BP1) Treatment->IF WB Western Blot (ATM, p53) Treatment->WB DataAnalysis Data Analysis & Interpretation Cytotoxicity->DataAnalysis Comet->DataAnalysis IF->DataAnalysis WB->DataAnalysis

References

Application of RI-2 in Synthetic Lethality Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The principle of synthetic lethality has emerged as a powerful strategy in cancer therapy, exploiting the dependencies of cancer cells on specific DNA repair pathways. Tumors with mutations in key DNA damage response (DDR) genes, such as BRCA1 and BRCA2, become reliant on alternative repair mechanisms for survival. Targeting these compensatory pathways can lead to selective cancer cell death while sparing normal, healthy cells. RI-2, a reversible small molecule inhibitor of RAD51, is a promising tool for investigating and exploiting synthetic lethality in cancers with deficiencies in the homologous recombination (HR) repair pathway's upstream signaling. RAD51 is a critical recombinase that facilitates DNA strand invasion during HR, a major pathway for the error-free repair of DNA double-strand breaks (DSBs). Inhibition of RAD51 by this compound effectively phenocopies a BRCA-deficient state, creating a "BRCAness" phenotype that can be synthetically lethal with the inhibition of other DDR pathways, most notably the Poly (ADP-ribose) polymerase (PARP) pathway.

This document provides detailed application notes and experimental protocols for the use of this compound in synthetic lethality research, with a focus on its application in combination with PARP inhibitors and in the context of BRCA-deficient cancers.

Mechanism of Action: Inducing Synthetic Lethality

This compound functions by directly binding to and inhibiting the activity of the RAD51 protein. This disruption of RAD51's function cripples the homologous recombination pathway. In cancer cells with pre-existing defects in other DNA repair pathways (e.g., BRCA1/2 mutations), the simultaneous inhibition of HR by this compound leads to a catastrophic accumulation of unrepaired DNA damage, triggering apoptosis and cell death. A particularly well-established synthetic lethal interaction exists between inhibitors of HR and inhibitors of PARP. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs can be converted into DSBs during DNA replication. In normal cells, these DSBs can be repaired by the HR pathway. However, in the presence of an HR inhibitor like this compound, these DSBs accumulate, leading to genomic instability and cell death.

synthetic_lethality cluster_0 DNA Damage (Double-Strand Break) cluster_1 Homologous Recombination (HR) Pathway cluster_2 PARP-mediated Repair cluster_3 Cell Fate DSB DSB BRCA1_2 BRCA1/2 DSB->BRCA1_2 PARP PARP DSB->PARP can be formed from unrepaired SSBs RAD51 RAD51 BRCA1_2->RAD51 recruits HR_Repair HR Repair RAD51->HR_Repair mediates Cell_Survival Cell Survival HR_Repair->Cell_Survival SSB_Repair SSB Repair PARP->SSB_Repair SSB_Repair->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) RI2 This compound RI2->RAD51 inhibits RI2->Apoptosis PARPi PARP Inhibitor PARPi->PARP inhibits PARPi->Apoptosis

Fig. 1: Signaling pathway of synthetic lethality with this compound and PARP inhibitors.

Quantitative Data Summary

While extensive quantitative data for this compound is still emerging, the following tables provide representative data from studies on RAD51 inhibitors to illustrate the expected outcomes in synthetic lethality research.

Table 1: In Vitro Efficacy of this compound

ParameterValueReference
Target RAD51[1]
IC50 (Enzymatic Assay) 44.17 µM[1]
Mechanism of Action Reversible Inhibitor[1]

Table 2: Representative Cell Viability (IC50) of a RAD51 Inhibitor in BRCA-proficient vs. BRCA-deficient Cell Lines

Cell LineBRCA StatusRAD51 Inhibitor IC50 (µM)Reference (for similar RAD51 inhibitors)
MDA-MB-231 Wild-Type> 50[2]
HCC1937 BRCA1 mutant~10[3]
Capan-1 BRCA2 mutant~15[4]

Table 3: Representative Synergy Analysis of a RAD51 Inhibitor with a PARP Inhibitor (Olaparib)

Cell LineCombination Index (CI)Synergy LevelReference (for similar RAD51 inhibitors)
Daudi (Burkitt's Lymphoma) < 1Synergistic[5]
KP-4 (Pancreatic Cancer) < 1Synergistic[5]
MDA-MB-231 (TNBC) < 1Synergistic[6]

Note: A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the synthetic lethal effects of this compound.

General Experimental Workflow for Assessing Synthetic Lethality

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation cluster_2 Data Analysis & Interpretation cell_viability Cell Viability Assays (BRCAwt vs BRCAmut) synergy_assay Synergy Assays (with PARP inhibitors) cell_viability->synergy_assay western_blot Western Blot (RAD51 & γH2AX levels) foci_assay RAD51 Foci Formation Assay western_blot->foci_assay xenograft Xenograft Mouse Model foci_assay->xenograft synergy_assay->xenograft efficacy_study Tumor Growth Inhibition Study xenograft->efficacy_study pd_study Pharmacodynamic (PD) Analysis efficacy_study->pd_study data_analysis Statistical Analysis & Synergy Calculation pd_study->data_analysis conclusion Conclusion on Synthetic Lethal Effect data_analysis->conclusion

Fig. 2: General workflow for assessing the synthetic lethality of this compound.
Protocol 1: Cell Viability Assay to Determine IC50 and Differential Sensitivity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines with different BRCA statuses and to assess its ability to sensitize cells to DNA damaging agents.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231 for BRCA-wildtype, HCC1937 for BRCA1-mutant)

  • This compound (stock solution in DMSO)

  • Mitomycin C (MMC) or Olaparib

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment:

    • For IC50 determination: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO).

    • For sensitization assay: Pre-treat cells with a fixed, non-toxic concentration of this compound (or vehicle) for 24 hours. Then, add a serial dilution of MMC or Olaparib.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: After incubation, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 values.

Protocol 2: Western Blot for RAD51 and γH2AX

Objective: To confirm the inhibition of the HR pathway by this compound through the analysis of RAD51 protein levels and to assess the induction of DNA damage by measuring the phosphorylation of H2AX (γH2AX).

Materials:

  • Cancer cell lines

  • This compound

  • DNA damaging agent (e.g., cisplatin or irradiation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-RAD51, anti-γH2AX, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Gel electrophoresis and blotting equipment

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (at a concentration around its cellular IC50) with or without a DNA damaging agent for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensities and normalize to the loading control. A decrease in RAD51 levels and an increase in γH2AX levels upon treatment with this compound (especially in combination with a DNA damaging agent) would be the expected outcome.[7][8]

Protocol 3: RAD51 Foci Formation Assay

Objective: To visualize the inhibition of RAD51 recruitment to sites of DNA damage by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • DNA damaging agent (e.g., 10 Gy ionizing radiation or 1 µM MMC)

  • Glass coverslips in 24-well plates

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.5% Triton X-100 for permeabilization

  • Primary antibody: anti-RAD51

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips. Treat with this compound for 2-4 hours before inducing DNA damage.

  • DNA Damage Induction: Expose cells to ionizing radiation or treat with MMC for 1 hour.

  • Foci Formation: Wash out the DNA damaging agent and incubate the cells in fresh medium containing this compound for 4-8 hours to allow for RAD51 foci formation.

  • Fixation and Permeabilization: Fix the cells with 4% PFA and permeabilize with 0.5% Triton X-100.

  • Immunostaining: Block the cells and incubate with anti-RAD51 primary antibody, followed by the fluorescently-labeled secondary antibody.

  • Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.

  • Analysis: Quantify the number of RAD51 foci per nucleus. A significant reduction in the number of DNA damage-induced RAD51 foci in this compound treated cells compared to the control is the expected result.[5]

Protocol 4: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound as a single agent and in combination with a PARP inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line for implantation (e.g., a BRCA-mutant cell line)

  • This compound formulated for in vivo administration

  • PARP inhibitor (e.g., Olaparib) formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., vehicle, this compound alone, PARP inhibitor alone, this compound + PARP inhibitor).

  • Drug Administration: Administer the drugs according to a predetermined schedule (e.g., daily oral gavage for a specified number of weeks).

  • Monitoring: Measure tumor volume and mouse body weight twice weekly. Monitor the mice for any signs of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry for pharmacodynamic markers).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment. A synergistic effect would be indicated by a significantly greater TGI in the combination group compared to the single-agent groups.[9][10]

in_vivo_workflow cluster_0 Model Establishment cluster_1 Treatment & Monitoring cluster_2 Endpoint & Analysis cell_culture Cell Culture (e.g., BRCA-mutant line) implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization drug_admin Drug Administration (Vehicle, this compound, PARPi, Combo) randomization->drug_admin monitoring Tumor Volume & Body Weight Measurement drug_admin->monitoring endpoint Study Endpoint (Tumor Excision) monitoring->endpoint at study completion analysis Data Analysis (TGI, Statistical Significance) endpoint->analysis pd_analysis Pharmacodynamic Analysis (IHC, Western Blot) endpoint->pd_analysis

Fig. 3: Workflow for an in vivo xenograft study with this compound.

Conclusion

This compound, as a specific inhibitor of RAD51, represents a valuable tool for the exploration of synthetic lethality in cancer research. The protocols outlined in this document provide a comprehensive framework for characterizing the in vitro and in vivo efficacy of this compound, both as a monotherapy in HR-deficient backgrounds and in combination with other targeted agents like PARP inhibitors. The successful application of these methodologies will contribute to a deeper understanding of the therapeutic potential of targeting the RAD51-mediated homologous recombination pathway and may pave the way for the development of novel, effective anti-cancer strategies.

References

Application Note and Protocols: Investigating PARP Inhibitor Resistance using the RAD51 Inhibitor RI-2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations. However, the development of resistance to PARP inhibitors is a major clinical challenge, limiting their long-term efficacy. One of the key mechanisms of resistance involves the restoration of HR function, often mediated by the overexpression or hyperactivity of RAD51, a critical recombinase in the HR pathway.[1][2]

This application note describes the use of RI-2, a small molecule inhibitor of RAD51, as a research tool to study and potentially overcome PARP inhibitor resistance. This compound is a reversible inhibitor of RAD51 that specifically disrupts HR repair in human cells.[3][4][5] By inhibiting RAD51, this compound can re-sensitize PARP inhibitor-resistant cancer cells, providing a valuable strategy for investigating the underlying mechanisms of resistance and for the development of novel combination therapies.

Mechanism of Action: Overcoming PARP Inhibitor Resistance with this compound

PARP inhibitors exert their cytotoxic effects through synthetic lethality. In HR-deficient cells, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These breaks cannot be efficiently repaired in the absence of a functional HR pathway, leading to genomic instability and cell death.

In resistant cells, HR function can be restored, allowing for the repair of double-strand breaks and cell survival despite PARP inhibition. RAD51 is a key protein in this process, as it forms a nucleoprotein filament on single-stranded DNA that is essential for strand invasion and homologous pairing.[6] Increased levels of nuclear RAD51 have been correlated with resistance to PARP inhibitors.[1]

This compound acts by directly binding to RAD51 and inhibiting its function.[4] This disruption of the HR pathway can restore the synthetic lethal relationship with PARP inhibitors in resistant cells.

Signaling Pathway: Role of RAD51 in Homologous Recombination and PARP Inhibitor Resistance

PARP_Inhibitor_Resistance_and_RI2_Action cluster_0 DNA Damage Response cluster_1 PARPi-Sensitive (HR-Deficient) cluster_2 PARPi-Resistant (HR-Proficient) DNA_DSB DNA Double-Strand Break HR_Pathway Homologous Recombination Pathway DNA_DSB->HR_Pathway activates Cell_Survival Cell Survival DNA_DSB->Cell_Survival leads to PARPi PARP Inhibitor PARP PARP PARPi->PARP inhibits Cell_Death Cell Death PARPi->Cell_Death induces SSB_Repair SSB Repair PARP->SSB_Repair mediates RAD51 RAD51 HR_Pathway->RAD51 requires RAD51->Cell_Survival promotes (in PARPi-resistant cells) RI2 This compound RI2->RAD51 inhibits

Caption: Mechanism of this compound in overcoming PARP inhibitor resistance.

Quantitative Data

The following table summarizes the inhibitory activity of this compound and its effect on cell sensitization.

CompoundTargetIC50 (µM)EffectReference
This compoundRAD5144.17Reversible inhibitor of RAD51, specifically inhibits homologous recombination repair.[3]
This compoundRAD5144.2Reversible inhibitor of RAD51.[7]
This compound-150Induces significant sensitization of cells to DNA cross-linking agents.[3]

Experimental Protocols

Protocol 1: Cell Viability Assay to Assess Sensitization to PARP Inhibitors

This protocol determines the ability of this compound to sensitize PARP inhibitor-resistant cancer cells to a PARP inhibitor (e.g., Olaparib).

Materials:

  • PARP inhibitor-resistant cancer cell line

  • PARP inhibitor-sensitive cancer cell line (as a control)

  • Complete cell culture medium

  • This compound (reconstituted in DMSO)

  • PARP inhibitor (e.g., Olaparib, reconstituted in DMSO)

  • 96-well tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the PARP inhibitor and this compound in cell culture medium.

  • Treat the cells with:

    • Vehicle control (DMSO)

    • PARP inhibitor alone (at various concentrations)

    • This compound alone (at a fixed, non-toxic concentration, e.g., 10-50 µM)

    • A combination of the PARP inhibitor and this compound.

  • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values.

Protocol 2: Immunofluorescence Staining for RAD51 Foci Formation

This protocol is used to visualize and quantify the inhibition of RAD51 foci formation by this compound in response to DNA damage, a hallmark of HR activity.

Materials:

  • Cancer cells grown on glass coverslips in a 24-well plate

  • DNA damaging agent (e.g., Mitomycin C at 50 nM or a PARP inhibitor)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-RAD51

  • Secondary antibody: Alexa Fluor-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and allow them to attach overnight.

  • Pre-treat cells with this compound (e.g., 50 µM) for 2-4 hours.

  • Induce DNA damage by treating with a DNA damaging agent for the desired time (e.g., 24 hours).

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Wash twice with PBS.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides with mounting medium.

  • Visualize the cells using a fluorescence microscope and quantify the number of RAD51 foci per nucleus.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of this compound to its target protein, RAD51, in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cancer cell line

  • This compound

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody: anti-RAD51

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat the cells with this compound (e.g., 100 µM) or DMSO for 2 hours at 37°C.

  • Harvest the cells and wash with PBS.

  • Resuspend the cell pellet in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to 25°C for 3 minutes.

  • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the samples by SDS-PAGE and Western blotting using an anti-RAD51 antibody.

  • Quantify the band intensities and plot the amount of soluble RAD51 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Experimental Workflow

Experimental_Workflow_RI2 Start Start: PARPi-Resistant Cell Line Cell_Culture 1. Cell Culture and Plating Start->Cell_Culture Treatment 2. Treatment with this compound and/or PARP Inhibitor Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (IC50 Determination) Treatment->Viability_Assay IF_Staining 3b. Immunofluorescence (RAD51 Foci Analysis) Treatment->IF_Staining CETSA 3c. Cellular Thermal Shift Assay (Target Engagement) Treatment->CETSA Data_Analysis 4. Data Analysis and Interpretation Viability_Assay->Data_Analysis IF_Staining->Data_Analysis CETSA->Data_Analysis Conclusion Conclusion: this compound overcomes PARPi resistance Data_Analysis->Conclusion

Caption: Workflow for studying PARP inhibitor resistance using this compound.

Logical Relationship Diagram

Logical_Relationship_RI2 PARPi_Resistance PARP Inhibitor Resistance HR_Restoration Homologous Recombination Restoration PARPi_Resistance->HR_Restoration is caused by RAD51_Upregulation Increased RAD51 Activity HR_Restoration->RAD51_Upregulation is mediated by RI2_Inhibition This compound Inhibition of RAD51 RAD51_Upregulation->RI2_Inhibition is targeted by HR_Inhibition Homologous Recombination Inhibition RI2_Inhibition->HR_Inhibition leads to Resensitization Re-sensitization to PARP Inhibitors HR_Inhibition->Resensitization results in

References

Troubleshooting & Optimization

Technical Support Center: RI-2 Dissolution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting issues related to the dissolution of the RAD51 inhibitor, RI-2, in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

A1: this compound, also known as RI(dl)-2, is a cell-permeable pyrroloquinoxaline derivative. It functions as a selective inhibitor of RAD51-mediated D-loop formation, a critical step in the homologous recombination (HR) pathway of DNA double-strand break repair. Its inhibitory action stabilizes the RAD51 nucleoprotein filament in a non-functional state.

Q2: What is the documented solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO has been determined to be 20 mg/mL, resulting in a clear solution.

Q3: My this compound powder is not dissolving in DMSO, even at concentrations below the stated solubility. What are the initial troubleshooting steps?

A3: Several factors can contribute to dissolution issues. Begin by ensuring the quality of your DMSO; it should be anhydrous and high-purity, as DMSO is hygroscopic and absorbed water can reduce its solvating capacity.[1] Additionally, verify that your calculations for the desired concentration are correct.

Q4: I've confirmed my calculations and am using high-quality DMSO, but solubility issues persist. What other techniques can I employ?

A4: To aid dissolution, you can utilize mechanical and thermal assistance. Gentle warming of the solution in a 37°C water bath can be effective.[2][3] Sonication in a water bath is another common technique to break up aggregates and facilitate dissolution.[2][4] Vigorous vortexing can also be beneficial.[4]

Q5: My this compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A5: This is a common phenomenon for hydrophobic compounds. To prevent precipitation, it is recommended to perform serial dilutions of your DMSO stock solution in the cell culture medium rather than adding a small volume of highly concentrated stock directly to a large volume of aqueous solution.[4] It is also crucial to ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to minimize cytotoxicity.[4][5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues with this compound dissolution in DMSO.

ProblemPossible Cause(s)Recommended Solution(s)
This compound powder does not dissolve in DMSO. 1. Incorrect concentration calculation.2. Poor quality or hydrated DMSO.3. Compound has aggregated.1. Double-check all calculations for molarity and mass.2. Use fresh, anhydrous, high-purity DMSO. Store DMSO properly to prevent water absorption.[1]3. Vortex the solution vigorously. If undissolved particles remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C may also be applied.[2][4]
Solution is cloudy or contains visible particles. 1. Incomplete dissolution.2. Contaminants in the compound or solvent.1. Continue vortexing and/or sonication. If the issue persists, consider that you may have exceeded the solubility limit.2. Ensure the use of high-purity this compound and sterile, high-purity DMSO.
This compound precipitates out of solution upon storage. 1. Supersaturated solution.2. Improper storage conditions (e.g., temperature fluctuations).1. Prepare a new stock solution at or below the recommended 20 mg/mL.2. Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Precipitation occurs when adding DMSO stock to aqueous media. 1. Low solubility of this compound in aqueous solutions.2. High final concentration of DMSO.1. Perform serial dilutions of the DMSO stock in the aqueous medium. Avoid adding a highly concentrated stock directly.[4]2. Ensure the final DMSO concentration in the experimental setup is typically less than 0.5%.[4][5]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 287.36 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortexer

  • Sonicator water bath

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need to dissolve 2.87 mg of this compound in 1 mL of DMSO.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 287.36 g/mol * 1000 mg/g = 2.87 mg/mL

  • Weighing: Carefully weigh out the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Sonication/Warming (if necessary): If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[4] Alternatively, or in combination with sonication, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.[3]

  • Storage: Once the this compound is completely dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Visualizing the Mechanism of Action

To understand how this compound functions, it is important to visualize its role within the homologous recombination pathway.

RI2_Troubleshooting_Workflow start Start: this compound Dissolution Issue check_purity Verify this compound and DMSO Purity start->check_purity check_calcs Recalculate Concentration check_purity->check_calcs vortex Vortex Vigorously check_calcs->vortex is_dissolved1 Is it Dissolved? vortex->is_dissolved1 sonicate_warm Sonicate and/or Gentle Warming (37°C) is_dissolved1->sonicate_warm No success Success: This compound Dissolved is_dissolved1->success Yes is_dissolved2 Is it Dissolved? sonicate_warm->is_dissolved2 consider_lower_conc Consider Preparing a Lower Concentration is_dissolved2->consider_lower_conc No is_dissolved2->success Yes consider_lower_conc->vortex fail Issue Persists: Consult Technical Support consider_lower_conc->fail

A troubleshooting workflow for dissolving this compound in DMSO.

The following diagram illustrates the key steps of the homologous recombination pathway and the point at which this compound exerts its inhibitory effect.

Homologous_Recombination_Pathway cluster_initiation 1. Initiation and Resection cluster_filament 2. Nucleoprotein Filament Formation cluster_homology 3. Homology Search and Strand Invasion cluster_synthesis 4. DNA Synthesis and Resolution DSB Double-Strand Break (DSB) Resection 5'-3' Resection (MRN Complex, CtIP, etc.) DSB->Resection ssDNA 3' Single-Strand DNA (ssDNA) Overhangs Resection->ssDNA RPA_binding RPA Coats ssDNA ssDNA->RPA_binding RAD51_loading RAD51 Loading (mediated by BRCA2, PALB2) RPA_binding->RAD51_loading RAD51_filament RAD51 Nucleoprotein Filament (Presynaptic Filament) RAD51_loading->RAD51_filament Homology_search Homology Search RAD51_filament->Homology_search D_loop D-loop Formation (Strand Invasion) Homology_search->D_loop DNA_synthesis DNA Synthesis D_loop->DNA_synthesis Resolution Resolution of Holliday Junctions DNA_synthesis->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA RI2 This compound Inhibition RI2->D_loop Inhibits D-loop formation by stabilizing a non-functional RAD51 filament

The Homologous Recombination Pathway and the inhibitory action of this compound.

References

Technical Support Center: Troubleshooting RI-2 Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the stability of recombinant proteins is paramount for experimental success. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the instability of the serine/threonine-protein kinase RI-2 (also known as RIO2) in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification and handling of this compound, offering potential causes and solutions.

Question 1: My purified this compound protein is precipitating out of solution. What could be the cause and how can I fix it?

Answer: Protein precipitation is a common indicator of instability and can be caused by several factors. Here’s a step-by-step guide to troubleshoot this issue:

  • Incorrect Buffer pH: Proteins are least soluble at their isoelectric point (pI). Ensure your buffer pH is at least one unit away from the pI of this compound. The theoretical pI of human RIO2 is approximately 6.8. Therefore, using a buffer with a pH of 7.5 or higher is recommended.

  • Suboptimal Ionic Strength: Salt concentration can significantly impact protein solubility. While physiological salt concentrations (e.g., 150 mM NaCl) are a good starting point, some proteins require higher or lower salt concentrations for optimal stability. Try varying the salt concentration in your buffer.

  • Protein Concentration is Too High: Highly concentrated protein solutions are more prone to aggregation and precipitation. If you observe precipitation after concentrating your protein, try working with a lower concentration.

  • Absence of Stabilizing Agents: Certain additives can help maintain protein stability. Consider adding the following to your buffer:

    • Glycerol: Often used as a cryoprotectant and stabilizer, glycerol can prevent aggregation. A concentration of 10-50% is typically effective.[1][2][3][4]

    • Reducing Agents: Cysteine residues in proteins can form disulfide bonds, leading to aggregation. Including a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can prevent this. TCEP is often preferred as it is more stable and does not interfere with certain downstream applications like maleimide-based labeling.[5][6][7][8][9]

  • Temperature Fluctuations: Avoid repeated freeze-thaw cycles, which can denature proteins. Aliquot your purified protein into single-use tubes before freezing. When thawing, do so slowly on ice. For long-term storage, snap-freezing in liquid nitrogen and storing at -80°C is recommended.[10]

Question 2: I'm observing a loss of this compound kinase activity over time. What can I do to preserve its function?

Answer: Loss of enzymatic activity is a sign of protein degradation or misfolding. Here are some strategies to maintain this compound kinase activity:

  • Protease Contamination: During cell lysis, endogenous proteases are released and can degrade your target protein. Always add a protease inhibitor cocktail to your lysis buffer. Performing all purification steps at 4°C will also help to minimize protease activity.

  • Buffer Composition: The buffer used for storage is critical for maintaining activity. A common storage buffer for kinases includes:

    • 50 mM HEPES pH 7.5

    • 100-150 mM NaCl

    • 1 mM DTT or TCEP

    • 20-50% glycerol[10]

  • Presence of Ligands: The binding of a ligand, such as a substrate or a non-hydrolyzable ATP analog, can stabilize the protein in its active conformation. Consider adding a small amount of an ATP analog to your storage buffer if it does not interfere with your downstream experiments.[10]

  • Storage Conditions: As mentioned previously, proper storage is crucial. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.

Question 3: My this compound protein preparation shows multiple peaks in size exclusion chromatography (SEC) or appears polydisperse in Dynamic Light Scattering (DLS). What does this indicate and how can I improve homogeneity?

Answer: The presence of multiple peaks in SEC or polydispersity in DLS suggests that your this compound sample contains aggregates or different oligomeric states. Human RIO2 has been observed to form homodimers in vitro.[11][12] While dimerization might be a natural state, the presence of larger aggregates is undesirable.

  • Optimize Purification:

    • Lysis and Wash Buffers: Ensure your lysis and wash buffers contain appropriate detergents (e.g., 0.5% Triton X-100) and salt concentrations to minimize non-specific interactions and aggregation during purification.

    • Elution: High concentrations of imidazole used for elution from Ni-NTA columns can sometimes cause protein precipitation. Consider a step-wise or gradient elution to find the lowest effective imidazole concentration.

  • Buffer Screening: Perform a buffer screen to identify conditions that favor the monomeric or dimeric state and prevent further aggregation. You can use techniques like Differential Scanning Fluorimetry (DSF) or DLS to assess stability in different buffers.

  • Additives: As with precipitation issues, additives like glycerol, arginine, or mild non-ionic detergents can help prevent aggregation.

Quantitative Data on Protein Stability

The following tables provide generalized quantitative data on factors that can influence kinase stability. While specific data for this compound is limited in the public domain, these tables offer a starting point for optimization experiments.

Table 1: Effect of pH on Kinase Thermal Stability (Tm)

pHTypical Change in Melting Temperature (ΔTm)Notes
5.0Lower TmMany kinases are less stable at acidic pH.
6.0Sub-optimal TmStability generally increases as the pH moves away from the isoelectric point.
7.0Optimal or near-optimal TmA pH around neutral is often a good starting point for many cytosolic proteins.
7.5Optimal Tm A slightly basic pH is commonly used for kinase assays and storage, often providing the best stability. A buffer with a pH of 7.5-8.0 is recommended for this compound.[13]
8.0Optimal or near-optimal TmStability may remain high in the slightly basic range.
9.0Lower TmHigh pH can also lead to denaturation.

Note: The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A higher Tm indicates greater thermal stability.

Table 2: Effect of Glycerol Concentration on Kinase Thermal Stability (Tm)

Glycerol Concentration (%)Typical Change in Melting Temperature (ΔTm)Notes
0Baseline Tm
10+1 to +3 °CEven low concentrations of glycerol can have a stabilizing effect.[1][2]
20+3 to +5 °CA commonly used concentration for protein storage and assays.
30+5 to +8 °CIncreased stabilization is often observed with higher glycerol concentrations.
50+8 to +12 °COften used for long-term storage at -20°C as it prevents the formation of ice crystals. However, high viscosity may interfere with some applications.[1][2][3][4]

Experimental Protocols

1. Differential Scanning Fluorimetry (DSF) for Thermal Stability Analysis

DSF, also known as Thermal Shift Assay, is a high-throughput method to determine the melting temperature (Tm) of a protein and assess how different conditions (e.g., buffer, pH, ligands) affect its stability.

Methodology:

  • Prepare Protein and Dye Mixture:

    • Dilute your purified this compound protein to a final concentration of 2-5 µM in the desired buffer.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. A final dye concentration of 5X is typically used.

  • Set up the Assay Plate:

    • In a 96-well or 384-well PCR plate, add your protein-dye mixture to each well.

    • To test the effect of different additives (e.g., salts, glycerol, small molecules), add them to the respective wells at the desired final concentrations. Include a "no additive" control.

  • Run the Experiment:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence of the dye at each temperature increment.

  • Data Analysis:

    • As the protein unfolds with increasing temperature, the dye will bind to the exposed hydrophobic cores, resulting in an increase in fluorescence.

    • Plot fluorescence versus temperature. The resulting sigmoidal curve can be used to determine the Tm, which is the midpoint of the unfolding transition.

    • A positive shift in Tm in the presence of an additive indicates a stabilizing effect.

2. Dynamic Light Scattering (DLS) for Aggregation Analysis

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is an excellent tool for detecting the presence of protein aggregates.

Methodology:

  • Sample Preparation:

    • Centrifuge your this compound protein sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet any large, pre-existing aggregates.

    • Carefully transfer the supernatant to a clean cuvette. The protein concentration should be at least 0.1 mg/mL.

  • Instrument Setup:

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

  • Data Acquisition:

    • The instrument will shine a laser through the sample and measure the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles.

    • The software will analyze these fluctuations to calculate the diffusion coefficient and, subsequently, the hydrodynamic radius of the particles.

  • Data Interpretation:

    • A monodisperse sample (i.e., a homogenous protein solution) will show a single, narrow peak in the size distribution plot.

    • The presence of aggregates will be indicated by the appearance of larger species (i.e., peaks at larger hydrodynamic radii).

    • The polydispersity index (PDI) is a measure of the heterogeneity of the sample. A PDI value below 0.2 is generally considered indicative of a monodisperse sample.

Visualizing Troubleshooting and Pathways

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Precipitation cluster_stabilizers Stabilizing Agents start This compound Precipitation Observed check_pH Check Buffer pH (Is it >= pI + 1?) start->check_pH check_salt Optimize Salt Concentration (e.g., 50-500 mM NaCl) check_pH->check_salt pH is optimal solution Stable this compound Solution check_pH->solution pH adjusted, precipitation resolved check_conc Reduce Protein Concentration check_salt->check_conc Salt conc. is optimal check_salt->solution Salt conc. adjusted, precipitation resolved add_stabilizers Add Stabilizing Agents check_conc->add_stabilizers Concentration is optimal check_conc->solution Concentration reduced, precipitation resolved glycerol Add Glycerol (10-50%) add_stabilizers->glycerol reducing_agent Add Reducing Agent (DTT or TCEP) add_stabilizers->reducing_agent check_storage Review Storage/Handling (Avoid freeze-thaw) check_storage->solution Handling improved, precipitation resolved glycerol->check_storage reducing_agent->check_storage RI2_Pathway RIOK2_precursor Pre-RIOK2 RIOK2_active Active RIOK2 Kinase RIOK2_precursor->RIOK2_active Folding & Maturation pre_40S Pre-40S Ribosomal Subunit RIOK2_active->pre_40S Binds to instability RIOK2 Instability (Aggregation/Degradation) RIOK2_active->instability mature_40S Mature 40S Subunit pre_40S->mature_40S Maturation Step (RIOK2-dependent) translation Protein Synthesis mature_40S->translation instability->pre_40S Blocks Maturation

References

Technical Support Center: Optimizing RI-2 Dosage for Minimal Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for optimizing the dosage of RI-2, a reversible RAD51 inhibitor, to minimize toxicity in preclinical research settings. This compound is a potent inhibitor of homologous recombination (HR) repair, a critical DNA damage response pathway, making it a valuable tool for cancer research.[1][2] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a reversible inhibitor of the RAD51 protein.[1] RAD51 is a key enzyme in the homologous recombination (HR) pathway, which is essential for the repair of DNA double-strand breaks.[3][4][5] By inhibiting RAD51, this compound disrupts the formation of the RAD51-ssDNA nucleoprotein filament, a critical step in HR. This leads to an accumulation of DNA damage and can sensitize cancer cells to DNA-damaging agents.[4][5]

Q2: What is the IC50 of this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound for RAD51 is 44.17 μM.[1]

Q3: What are the known toxicities associated with this compound and similar RAD51 inhibitors?

A3: this compound was developed as an analog of RI-1 to reduce off-target effects and improve compound stability. While specific comprehensive toxicity data for this compound is limited in publicly available literature, studies on its predecessor, RI-1, show single-agent toxicity in cancer cell lines with LD50 values in the 20–40 µM range.[3][6] Inhibition of RAD51 can lead to genomic instability and cytotoxicity, particularly in combination with DNA-damaging agents. It is crucial to determine the optimal dose that maximizes therapeutic efficacy while minimizing toxicity to non-target cells.

Q4: How can I determine the optimal, minimally toxic dose of this compound for my in vitro experiments?

A4: A dose-response study is essential to determine the optimal concentration of this compound for your specific cell line and experimental conditions. This typically involves treating cells with a range of this compound concentrations and assessing cell viability using assays such as MTT or LDH (see Experimental Protocols section for details). The goal is to identify a concentration that effectively inhibits RAD51 activity (e.g., sensitizes cells to a DNA-damaging agent) without causing excessive toxicity to control cells.

Q5: I am observing high background or inconsistent results in my cytotoxicity assays with this compound. What could be the cause?

A5: Troubleshooting cytotoxicity assays involves several potential factors. For MTT assays, issues can arise from the color of the compound interfering with absorbance readings, or the compound directly reducing the MTT reagent. For LDH assays, high background can be caused by LDH present in serum or mechanical stress to the cells. Detailed troubleshooting guides for both MTT and LDH assays are provided below.

Data Presentation: In Vitro Toxicity of RAD51 Inhibitors

While specific quantitative toxicity data for this compound is not extensively available, the following table summarizes the reported toxicity of the closely related first-generation RAD51 inhibitor, RI-1, in various human cancer cell lines. This data can serve as a preliminary guide for dose-ranging studies with this compound.

Cell LineAssay TypeEndpointValue (µM)Reference
HeLaColony FormationLD50~20-40[3]
MCF-7Colony FormationLD50~20-40[3]
U2OSColony FormationLD50~20-40[3]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Materials:

  • Adherent cells in culture

  • This compound compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density that will not reach confluency by the end of the assay. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4-6 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate at a low speed for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Assessing Cytotoxicity using the LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cells in culture (adherent or suspension)

  • This compound compound

  • 96-well plates

  • LDH assay kit (commercially available)

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate. For adherent cells, allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations and include appropriate controls (untreated cells for spontaneous LDH release and cells treated with a lysis buffer for maximum LDH release).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (typically 30 minutes).

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration by subtracting the spontaneous LDH release from the treated samples and dividing by the maximum LDH release.

Mandatory Visualizations

Signaling Pathway: Homologous Recombination Repair

Homologous_Recombination cluster_0 DNA Double-Strand Break cluster_1 End Resection cluster_2 RAD51 Filament Formation cluster_3 Homology Search & Strand Invasion cluster_4 DNA Synthesis & Repair DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN Recruitment ssDNA 3' ssDNA Overhangs MRN->ssDNA Initiates Resection RPA RPA Coating ssDNA->RPA BRCA2 BRCA2 RPA->BRCA2 Displacement by RAD51 RAD51 BRCA2->RAD51 Loads RAD51_Filament RAD51 Nucleoprotein Filament RAD51->RAD51_Filament Oligomerization D_Loop D-Loop Formation RAD51_Filament->D_Loop Catalyzes RI2 This compound RI2->RAD51 Inhibits DNA_Synthesis DNA Synthesis D_Loop->DNA_Synthesis Ligation Ligation & Resolution DNA_Synthesis->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: The Homologous Recombination pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow cluster_workflow General Workflow for In Vitro Cytotoxicity Assessment cluster_assays Cytotoxicity Assays start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h treat_cells Treat Cells with this compound & Vehicle Control incubate_24h->treat_cells prepare_RI2 Prepare Serial Dilutions of this compound prepare_RI2->treat_cells incubate_treatment Incubate for Exposure Period treat_cells->incubate_treatment MTT_assay MTT Assay incubate_treatment->MTT_assay LDH_assay LDH Assay incubate_treatment->LDH_assay analyze_data Measure Absorbance & Analyze Data MTT_assay->analyze_data LDH_assay->analyze_data determine_toxicity Determine % Cytotoxicity & IC50/LD50 analyze_data->determine_toxicity

Caption: A generalized workflow for assessing the cytotoxicity of this compound in vitro.

Troubleshooting Guides

Guide 1: Troubleshooting the MTT Assay
IssuePotential CauseRecommended Solution
High background absorbance - this compound is colored and absorbs at the same wavelength. - this compound directly reduces MTT.- Include a "compound only" control (no cells) and subtract its absorbance. - Test this compound in a cell-free system with MTT to confirm direct reduction. If positive, consider an alternative assay (e.g., LDH).
Low absorbance readings - Cell seeding density is too low. - Incubation time is too short.- Optimize cell seeding density to ensure sufficient metabolic activity. - Increase incubation time with MTT to allow for adequate formazan production.
Inconsistent results between replicates - Uneven cell seeding. - Incomplete dissolution of formazan crystals.- Ensure a homogenous cell suspension before seeding. - After adding DMSO, shake the plate thoroughly to ensure all crystals are dissolved.
Guide 2: Troubleshooting the LDH Assay
IssuePotential CauseRecommended Solution
High spontaneous LDH release (in untreated control) - Over-seeding of cells. - Mechanical stress during handling.- Optimize cell seeding density. - Handle cells gently during plating and media changes.
High background in "no cell" control - LDH present in the serum of the culture medium.- Use serum-free medium during the experiment or use a medium with low serum concentration. - Subtract the absorbance of the "no cell" control from all other readings.
Low maximum LDH release - Incomplete cell lysis.- Ensure the lysis buffer is added correctly and incubated for the recommended time to achieve complete cell lysis.

References

Technical Support Center: Refractive Index (RI) Detector Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Refractive Index (RI) Detector Experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their analytical work.

Frequently Asked Questions (FAQs)

Q1: What is a Refractive Index (RI) detector and when should I use it?

A Refractive Index (RI) detector is a universal detector that measures the difference in the refractive index between the mobile phase and the sample eluting from a chromatography column.[1] It is considered a universal detector because it can detect any analyte that has a refractive index different from the mobile phase, making it suitable for compounds that do not have UV absorbance or fluorescence properties.[1] This makes it a valuable tool in applications like polymer analysis using Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC) and for detecting sugars, alcohols, and other non-chromophoric compounds.

Q2: Why is my RI detector baseline so sensitive to temperature changes?

The refractive index of a fluid is highly dependent on its temperature.[1] RI detectors are designed with insulated compartments and heat exchangers to maintain a stable temperature.[1] However, any external temperature fluctuations in the laboratory can still affect the baseline. It is crucial to allow the detector and the entire chromatographic system sufficient time to equilibrate to a stable temperature before starting an analysis.[2]

Q3: How often should I purge the reference cell of my RI detector?

The reference cell of the RI detector should be purged with fresh mobile phase whenever the mobile phase is changed or a new batch is prepared.[1] It is also considered good practice to purge the reference cell daily to ensure that its contents are perfectly matched with the mobile phase eluting from the column.[1][2] This helps in achieving a stable baseline.

Q4: Can I use gradient elution with an RI detector?

No, RI detectors are not suitable for gradient elution methods. Because the detector measures the difference in refractive index between the sample and the reference mobile phase, any change in the mobile phase composition during a gradient run will cause a significant and continuous change in the baseline, making it impossible to detect sample peaks accurately.

Troubleshooting Guides

Baseline Instability: Drift, Noise, and Wander

Baseline instability is one of the most common problems encountered with RI detectors. It can manifest as a steady drift in one direction, random noise, or a cyclical wander.

Problem Potential Cause Recommended Solution
Baseline Drift 1. Temperature fluctuations in the detector cell or columns.[2] 2. Incomplete system equilibration.[2] 3. Contaminated or degrading mobile phase.1. Ensure the detector's temperature control is on and stable. Shield the instrument from drafts. 2. Allow the system to equilibrate for an extended period (at least 1-2 hours) after startup or mobile phase change. 3. Prepare fresh mobile phase.
Baseline Noise (Short-term, random) 1. Air bubbles in the detector cell or pump.[1] 2. Leaky pump seals or fittings.[1] 3. Contaminated mobile phase or column.1. Degas the mobile phase thoroughly. Purge the pump and detector. 2. Inspect all fittings for leaks and replace pump seals if necessary. 3. Use high-purity solvents and filter the mobile phase. Flush the column.
Baseline Wander (Cyclical) 1. Malfunctioning pump check valves leading to pressure fluctuations.[1] 2. Faulty degasser.[2] 3. Cyclical temperature changes in the lab environment (e.g., from air conditioning).[2]1. Clean or replace the pump check valves. 2. Bypass the degasser to see if the problem resolves; if so, service or replace the degasser. 3. Isolate the instrument from direct airflow from heating or cooling systems.

A decision tree for troubleshooting baseline instability is provided below:

G start Baseline Instability (Drift, Noise, or Wander) q1 Is the baseline drifting steadily? start->q1 s1 Check for temperature instability. Allow for longer equilibration time. Prepare fresh mobile phase. q1->s1 Yes q2 Is the baseline noisy (random)? q1->q2 No end Consult Instrument Manual or Service Engineer s1->end If problem persists s2 Degas mobile phase. Check for leaks. Flush the system and column. q2->s2 Yes q3 Is the baseline wandering (cyclical)? q2->q3 No s2->end If problem persists s3 Check pump check valves. Inspect degasser function. Isolate from environmental temperature cycles. q3->s3 Yes q3->end No s3->end If problem persists

Fig 1. Troubleshooting Decision Tree for RI Detector Baseline Instability.
System and Ghost Peaks

Q: What are these unexpected peaks in my chromatogram, especially at the beginning and end?

These are often referred to as "system peaks" or "ghost peaks." They are not related to your sample but are caused by other factors.

  • Injection Peak: A large peak at the void volume can be caused by a mismatch in the refractive index between your sample solvent and the mobile phase. It is always best to dissolve your sample in the mobile phase.[1]

  • System Peaks: These can appear later in the chromatogram and are often associated with contaminants in the mobile phase or from the injector. They can sometimes appear as a combination of positive and negative peaks.[3] Thoroughly cleaning the system and using high-purity solvents can help mitigate these.

Experimental Protocols

Protocol: Molecular Weight Determination of a Polymer by GPC/SEC with RI Detection

This protocol outlines the general steps for determining the molecular weight distribution of a polymer sample using Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC) with an RI detector.

1. System Preparation:

  • Mobile Phase: Prepare the mobile phase (e.g., Tetrahydrofuran - THF) and filter it through a 0.45 µm filter.
  • Degassing: Thoroughly degas the mobile phase using an inline degasser or by sonication under vacuum.
  • System Equilibration: Start the HPLC pump at the desired flow rate (e.g., 1.0 mL/min) and allow the entire system, including the columns and the RI detector, to equilibrate until a stable baseline is achieved. This may take 1-2 hours. The detector temperature should be set to a stable value, for example, 35°C.[1]
  • Reference Cell Purge: Purge the RI detector's reference cell with the mobile phase.[2]

2. Calibration:

  • Prepare a series of polymer standards of known, narrow molecular weight distribution in the mobile phase.
  • Inject each standard individually and record the chromatogram.
  • Create a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time for each standard.

3. Sample Analysis:

  • Dissolve the unknown polymer sample in the mobile phase to a known concentration (e.g., 1-2 mg/mL).
  • Filter the sample solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any particulates.
  • Inject the filtered sample into the GPC/SEC system.
  • Record the chromatogram.

4. Data Analysis:

  • Using the GPC software, integrate the chromatogram of the unknown sample.
  • The software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample.

The general workflow for this experiment is illustrated below.

G A System Preparation (Mobile Phase, Equilibration, Purge) B Calibration Curve Generation (Inject Known Standards) A->B E Data Analysis (Calculate Molecular Weight) B->E C Sample Preparation (Dissolve and Filter) D Sample Injection and Data Acquisition C->D D->E

Fig 2. General Experimental Workflow for GPC/SEC with RI Detection.

References

Technical Support Center: Enhancing RIG-I Pathway Efficacy in Resistant Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using RIG-I agonists, particularly in the context of cellular resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for RIG-I agonists in cancer therapy?

A1: Retinoic acid-inducible gene I (RIG-I) is an intracellular pattern recognition receptor that detects viral RNA, triggering an innate immune response.[1][2][3] RIG-I agonists are synthetic molecules, often RNA-based, that mimic viral components to activate this pathway.[2][4] Upon activation, RIG-I signaling initiates a cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines.[1][3][5] This response has a dual effect in cancer therapy: it can directly induce apoptosis (programmed cell death) in tumor cells and also modulate the tumor microenvironment to attract and activate immune cells, such as T cells and natural killer (NK) cells, to attack the cancer.[1][2][4][6]

Q2: We are observing diminished or no response to our RIG-I agonist in our cancer cell line. What are the potential causes of this resistance?

A2: Resistance to RIG-I agonists can be categorized as either intrinsic (pre-existing) or acquired (developed in response to treatment).[7] Potential mechanisms include:

  • Defects in the RIG-I Signaling Pathway: Mutations or downregulation of key proteins in the RIG-I pathway, such as RIG-I itself, MAVS, TBK1, or IRF3, can prevent signal transduction and subsequent immune activation.[8][9]

  • Impaired Interferon Signaling: Even if type I interferons are produced, the cancer cells may have defects in their interferon receptors or downstream signaling components (e.g., JAK-STAT pathway), rendering them unresponsive to the anti-proliferative and pro-apoptotic effects of interferons.[10]

  • Upregulation of Immune Checkpoints: Cancer cells can upregulate inhibitory checkpoint proteins like PD-L1 and LAG3 upon RIG-I activation, which can suppress the activity of tumor-infiltrating T cells.[7][11]

  • Suppression of Antigen Presentation: Tumor cells may downregulate their HLA class I antigen processing and presentation machinery (APM), making them invisible to cytotoxic T lymphocytes, even in the presence of an active immune response.[10][12][[“]][14]

Q3: How can we experimentally verify if our resistant cell line has a compromised RIG-I signaling pathway?

A3: To determine if the RIG-I pathway is functional, you can perform a series of experiments:

  • Western Blot Analysis: Assess the protein levels of key signaling molecules, including RIG-I, MAVS, TBK1, and IRF3, in both your resistant and a known sensitive cell line.[15][16][17] Look for the phosphorylation of TBK1 and IRF3 upon treatment with a RIG-I agonist, as this indicates pathway activation.[18]

  • qRT-PCR Analysis: Measure the mRNA expression of downstream target genes, such as IFNB1 (Interferon-beta), CCL5, and CXCL10, after RIG-I agonist stimulation. A lack of induction in the resistant line would suggest a signaling defect.

  • Reporter Assays: Utilize a luciferase reporter construct driven by an IFN-stimulated response element (ISRE). Transfect this into your cells and measure luciferase activity after agonist treatment. This provides a quantitative measure of the downstream transcriptional response.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No induction of interferon-stimulated genes (ISGs) after RIG-I agonist treatment. 1. Ineffective delivery of the RIG-I agonist into the cytoplasm. 2. Degraded or inactive RIG-I agonist. 3. Defective RIG-I signaling pathway (e.g., loss of RIG-I, MAVS).1. Optimize transfection reagent or electroporation protocol for your cell line. 2. Use a freshly prepared, high-quality RIG-I agonist. Confirm its integrity via gel electrophoresis. 3. Perform Western blot to check for the presence of key pathway components.[16]
ISG induction is observed, but there is no significant cancer cell death. 1. The cell line may be resistant to interferon-induced apoptosis. 2. Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members).1. Combine the RIG-I agonist with a second agent that promotes apoptosis through a different pathway (e.g., a MAP kinase inhibitor for BRAF-mutated melanoma).[19] 2. Analyze the expression of pro- and anti-apoptotic proteins by Western blot.
Initial response to the RIG-I agonist is followed by tumor relapse. 1. Acquired resistance through the upregulation of immune checkpoints (e.g., PD-L1). 2. Immunoediting and selection of tumor cell clones with deficient antigen presentation.[10]1. Combine the RIG-I agonist with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1 antibody).[1][11][20] 2. Analyze HLA expression on tumor cells by flow cytometry. Consider therapies that can restore antigen presentation.[10][12]

Quantitative Data Summary

Table 1: Efficacy of RIG-I Agonists as Monotherapy

Cell Line/ModelRIG-I AgonistConcentration/DoseEfficacy MetricResultReference
Melanoma (Mel1007)M8500 ng/mlCell Viability (48h)~40% decrease[21]
Breast Cancer (MCF7)SLR20VariesCaspase-1 ActivationPotent activation[6]
Colorectal Cancer (CT26)Synthetic agonistNot specifiedApoptosisIncreased[22]
Human Lung Epithelial (A549)5'pppRNA10 ng/mlVSV InfectivityReduced to <0.5%[5]
Human Lung Epithelial (A549)5'pppRNA10 ng/mlDENV InfectivityReduced to <0.5%[5]

Table 2: Efficacy of RIG-I Agonists in Combination Therapies

Cancer ModelRIG-I AgonistCombination AgentEfficacy MetricResultReference
BRAF-mutated Melanoma3pRNADabrafenib + TrametinibTumor GrowthOutperformed individual therapies[19]
Breast CancerSLR20αPD-L1Tumor GrowthBetter control than single treatment[1][6]
Advanced Solid TumorsMK-4621PembrolizumabPartial Response10% of patients[20]
AML5´ppp RNAanti-PD-1Not specifiedEnhanced effect[11]
Melanoma5´ppp RNAanti-CTLA-4Not specifiedEnhanced effect[11]

Experimental Protocols

Cell Viability Assay (using CellTiter-Glo®)

This protocol is adapted from a method for assessing cytotoxicity.[23][24]

  • Cell Seeding: Seed 5,000 cells per well in a 96-well opaque-walled plate in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the RIG-I agonist. Add the desired concentrations to the wells. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium). Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blot for RIG-I Pathway Activation

This is a general protocol for detecting protein expression and phosphorylation.[15][25][26]

  • Sample Preparation:

    • Culture cells to 80-90% confluency and treat with the RIG-I agonist for the desired time points.

    • Place the culture dish on ice and wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of RIG-I pathway proteins (e.g., p-TBK1, p-IRF3) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

RIG_I_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RIG-I_Agonist RIG-I Agonist (e.g., 5'ppp-dsRNA) RIG-I_inactive RIG-I (inactive) RIG-I_Agonist->RIG-I_inactive binds RIG-I_active RIG-I (active) RIG-I_inactive->RIG-I_active conformational change MAVS MAVS RIG-I_active->MAVS activates TBK1 TBK1 MAVS->TBK1 IKKe IKKε MAVS->IKKe IKK_complex IKK Complex MAVS->IKK_complex pTBK1_pIKKe p-TBK1 / p-IKKε TBK1->pTBK1_pIKKe IKKe->pTBK1_pIKKe IRF3 IRF3 pTBK1_pIKKe->IRF3 phosphorylates pIRF3_dimer p-IRF3 (dimer) IRF3->pIRF3_dimer Transcription Gene Transcription pIRF3_dimer->Transcription NFkB_Inhibitor IκB NFkB NF-κB NFkB_Inhibitor->NFkB releases NFkB->Transcription pIKK_complex p-IKK Complex IKK_complex->pIKK_complex pIKK_complex->NFkB_Inhibitor phosphorylates Type_I_IFN Type I IFNs (IFN-α, IFN-β) Transcription->Type_I_IFN Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Proinflammatory_Cytokines

Caption: RIG-I Signaling Pathway.

Experimental_Workflow_Resistance Start Start: Resistant Cell Line Hypothesis Hypothesize Mechanism of Resistance Start->Hypothesis Pathway_Defect Signaling Pathway Defect? Hypothesis->Pathway_Defect Checkpoint_Upregulation Immune Checkpoint Upregulation? Hypothesis->Checkpoint_Upregulation Antigen_Presentation_Loss Loss of Antigen Presentation? Hypothesis->Antigen_Presentation_Loss WB_Assay Western Blot for p-IRF3, p-TBK1 Pathway_Defect->WB_Assay qPCR_Assay qRT-PCR for IFNB1, CXCL10 Pathway_Defect->qPCR_Assay Flow_Cytometry_PDL1 Flow Cytometry for PD-L1 Checkpoint_Upregulation->Flow_Cytometry_PDL1 Flow_Cytometry_HLA Flow Cytometry for HLA Class I Antigen_Presentation_Loss->Flow_Cytometry_HLA Other_Targeted_Therapy RIG-I Agonist + Other Targeted Agent WB_Assay->Other_Targeted_Therapy qPCR_Assay->Other_Targeted_Therapy Combination_Therapy Test Combination Therapy Flow_Cytometry_PDL1->Combination_Therapy Checkpoint_Inhibitor RIG-I Agonist + Checkpoint Inhibitor Combination_Therapy->Checkpoint_Inhibitor

Caption: Workflow for Investigating RIG-I Agonist Resistance.

References

RI-2 Experimental Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the RI-2 assay platform. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experimental variability and ensure robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in the this compound assay?

Q2: How can I minimize variability between different experimental runs?

A2: To enhance reproducibility, it is crucial to standardize your experimental workflow. This includes using the same lot of reagents and consumables across all experiments, calibrating pipettes regularly, and ensuring consistent incubation times and temperatures. Preparing a master mix for your reagents can also help reduce pipetting errors and ensure consistency between wells.[4]

Q3: My negative controls show a high background signal. What could be the cause?

A3: A high background signal in negative controls can be due to several factors, including contaminated reagents, nonspecific binding of detection antibodies, or issues with the wash steps. Ensure your wash buffer is fresh and that you are performing a sufficient number of washes with adequate stringency. Using a different blocking buffer might also help reduce nonspecific binding.

Q4: The signal from my positive controls is weaker than expected. How can I troubleshoot this?

A4: A weak signal in positive controls can indicate a problem with one or more of the assay components or the experimental setup. Check the expiration dates and storage conditions of all reagents.[5] The enzyme or detection antibody may have lost activity. It is also advisable to prepare fresh dilutions of your positive control for each experiment. If applicable, ensure your cells were healthy and at the optimal confluency when the assay was performed.

Troubleshooting Guides

Issue 1: High Variability Between Replicates

High coefficient of variation (%CV) between technical replicates is a common issue that can mask the true biological effects of your treatments.

Troubleshooting Steps:

  • Evaluate Pipetting Technique: Inconsistent pipetting is a primary source of variability.

    • Solution: Use calibrated pipettes and practice consistent, slow, and deliberate pipetting. When possible, use a multichannel pipette to add reagents to multiple wells simultaneously. Prepare a master mix for all common reagents to minimize well-to-well differences.[4]

  • Check for Bubbles: Air bubbles in wells can interfere with absorbance, fluorescence, or luminescence readings.

    • Solution: Be careful to avoid introducing bubbles when dispensing liquids. If bubbles are present, they can sometimes be removed by gently tapping the plate or using a sterile pipette tip.[5]

  • Ensure Plate Uniformity: Temperature or evaporation gradients across the microplate can lead to "edge effects."

    • Solution: To mitigate this, avoid using the outer wells of the plate, or fill them with sterile water or PBS. Ensure the plate is incubated in a humidified chamber to minimize evaporation.

Issue 2: Inconsistent Day-to-Day Results

Poor reproducibility between experiments performed on different days can compromise the reliability of your findings.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: For cell-based assays, variations in cell health and density are a major source of inconsistency.

    • Solution: Maintain a strict cell culture protocol. Always use cells within a defined passage number range, and seed them to achieve a consistent density for each experiment.[2]

  • Reagent Preparation and Storage: Improperly prepared or stored reagents can degrade over time.

    • Solution: Prepare fresh aliquots of critical reagents to avoid multiple freeze-thaw cycles.[4] Always check the expiration dates and store all components at the recommended temperatures.[5]

  • Instrument Calibration: Variations in instrument performance can affect readings.

    • Solution: Perform regular calibration and maintenance of all laboratory equipment, including plate readers, pipettes, and incubators.

Data Presentation: Sources of Experimental Variance

The following table summarizes common sources of variability and their potential impact on experimental results.

Source of VariabilityPotential ImpactRecommended Solutions
Biological Variability
Cell Line InstabilityGenetic drift over passages leading to phenotypic changes.Use cells within a narrow passage range; perform cell line authentication.[2]
Donor-to-Donor VariationInherent biological differences in primary cells.Increase the number of biological replicates; use statistical methods to account for variation.
Technical Variability
Pipetting ErrorsInaccurate or imprecise liquid handling.Regular pipette calibration; use of master mixes; automated liquid handlers.[1][4]
Reagent Lot VariationDifferences in the performance of reagents from different manufacturing batches.Purchase reagents in bulk; test new lots against old lots before use.
Incubation ConditionsFluctuations in temperature, CO2, and humidity.Use calibrated and monitored incubators; ensure even heat distribution.
Edge EffectsEvaporation and temperature gradients in microplates.Avoid using outer wells; use plates with lids and sealants; ensure proper incubator humidity.

Experimental Protocols

Protocol 1: Standard Curve Generation for Quality Control

This protocol is designed to test the performance of the this compound assay reagents and your experimental technique.

Objective: To generate a reliable standard curve to assess linearity, dynamic range, and reproducibility.

Methodology:

  • Prepare a stock solution of the this compound standard at a high concentration.

  • Perform a serial dilution of the standard to create a series of at least 8 concentration points.

  • Add each concentration of the standard to the assay plate in triplicate.

  • Include a "zero standard" (blank) control, also in triplicate.

  • Add all other assay reagents according to the main protocol.

  • Incubate the plate for the specified time and temperature.

  • Read the plate on a calibrated plate reader at the appropriate wavelength.

  • Plot the signal versus the concentration of the standard and perform a linear regression analysis. The R-squared value should be ≥ 0.99 for a robust assay.

Protocol 2: Cell Seeding for Consistent Cell-Based Assays

Objective: To ensure uniform cell density across all wells of a microplate.

Methodology:

  • Grow cells to approximately 80-90% confluency in a T-75 flask.

  • Wash the cells with PBS and detach them using trypsin-EDTA.

  • Neutralize the trypsin with complete growth medium and transfer the cell suspension to a 15 mL conical tube.

  • Perform a cell count using a hemocytometer or an automated cell counter.

  • Calculate the volume of cell suspension required to achieve the desired cell density per well.

  • Dilute the cells in fresh, pre-warmed medium to the final seeding concentration.

  • Gently mix the cell suspension to ensure a uniform distribution of cells.

  • Dispense the cell suspension into the wells of the microplate.

  • Gently rock the plate in a cross pattern to ensure even distribution of cells before placing it in the incubator.

Visualizations

Experimental_Workflow General this compound Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Standards, Buffers, etc.) Treatment Sample/Treatment Addition Reagent_Prep->Treatment Cell_Culture Cell Culture & Seeding (For Cell-Based Assays) Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Detection Detection Reagent Addition Incubation->Detection Read_Plate Plate Reading (Spectrophotometer) Detection->Read_Plate Data_Processing Data Processing & QC Read_Plate->Data_Processing Results Results Interpretation Data_Processing->Results

Caption: A generalized workflow for the this compound assay, from preparation to data analysis.

RIG_I_Signaling_Pathway Simplified RIG-I-like Receptor (RLR) Signaling Pathway Viral_RNA Viral RNA RIG_I RIG-I Viral_RNA->RIG_I activates MAVS MAVS RIG_I->MAVS activates TRAF3 TRAF3 MAVS->TRAF3 NF_kB NF-κB MAVS->NF_kB activates TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi recruits IRF3_IRF7 IRF3/IRF7 TBK1_IKKi->IRF3_IRF7 phosphorylates Nucleus Nucleus IRF3_IRF7->Nucleus translocates to NF_kB->Nucleus translocates to IFN Type I IFN Production Nucleus->IFN induces Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines induces

Caption: A diagram of the RLR signaling pathway, a key component of the innate immune response.[6]

References

Technical Support Center: Optimizing RI-2 Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining RI-2 treatment duration to achieve optimal experimental results. This compound is a reversible inhibitor of RAD51, a key protein in the homologous recombination (HR) DNA repair pathway.[1] By inhibiting RAD51, this compound can sensitize cancer cells to DNA-damaging agents.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a reversible inhibitor of RAD51, a crucial protein for DNA double-strand break repair through the homologous recombination (HR) pathway.[1][2] this compound functions by preventing the formation of the RAD51 nucleoprotein filament on single-stranded DNA (ssDNA), which is an essential step for the homology search and strand invasion required for HR.[3][4] This inhibition of HR leads to an accumulation of DNA damage, particularly in cells treated with DNA-damaging agents, which can result in cell cycle arrest and apoptosis.

Q2: What is the primary application of this compound in a research setting?

A2: The primary application of this compound is to sensitize cancer cells to DNA cross-linking agents, such as mitomycin C (MMC) or cisplatin, and to ionizing radiation.[2] By inhibiting the HR pathway, this compound can enhance the cytotoxic effects of these agents in cancer cells that are proficient in HR-mediated DNA repair.

Q3: How should this compound be prepared and stored?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium.

Q4: What is a typical concentration range for this compound in cell-based assays?

A4: The effective concentration of this compound can vary depending on the cell line and experimental conditions. The reported IC50 for this compound is 44.17 μM for the inhibition of RAD51.[1] In cell-based sensitization assays, concentrations ranging from 10 µM to 150 µM have been used.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant sensitization to DNA damaging agent observed. 1. Suboptimal this compound concentration: The concentration of this compound may be too low to effectively inhibit RAD51. 2. Incorrect timing of treatment: The duration of this compound treatment or the timing relative to the DNA damaging agent may not be optimal. 3. Cell line is not dependent on HR for repair: The cell line may have a deficient HR pathway or rely on other DNA repair mechanisms. 4. Inactive this compound: The this compound compound may have degraded due to improper storage or handling.1. Perform a dose-response curve with this compound to determine the optimal concentration for your cell line. 2. Optimize the treatment schedule. A common protocol involves pre-treating with the DNA damaging agent for a set period (e.g., 24 hours), followed by co-treatment or subsequent treatment with this compound for another 24-72 hours.[1] 3. Verify the HR proficiency of your cell line. You can assess the formation of RAD51 foci after DNA damage as an indicator of a functional HR pathway. 4. Use a fresh aliquot of this compound and ensure proper storage conditions.
High background toxicity with this compound alone. 1. This compound concentration is too high: The concentration of this compound may be causing off-target effects or general cytotoxicity. 2. Prolonged treatment duration: Extended exposure to high concentrations of this compound may be toxic to the cells.1. Reduce the concentration of this compound. Refer to your dose-response curve to select a concentration that has minimal toxicity on its own but is effective in sensitization. 2. Decrease the duration of this compound treatment. A 24 to 48-hour treatment is often sufficient.
Inconsistent results between experiments. 1. Variability in cell health and density: Differences in cell confluence or passage number can affect experimental outcomes. 2. Inconsistent timing of treatments: Minor variations in the timing of drug additions can lead to different results. 3. Instability of diluted this compound: this compound diluted in media may not be stable for extended periods.1. Maintain consistent cell culture practices. Use cells within a specific passage number range and seed them at a consistent density. 2. Use a precise and consistent timeline for all treatment steps. 3. Prepare fresh dilutions of this compound in media for each experiment.
Difficulty in observing RAD51 foci inhibition. 1. Suboptimal timing for foci analysis: RAD51 foci formation is transient. You may be looking too early or too late. 2. Ineffective DNA damage: The dose of the DNA damaging agent may not be sufficient to induce a robust RAD51 foci response. 3. Antibody issues: The primary or secondary antibody used for immunofluorescence may not be optimal.1. Perform a time-course experiment to determine the peak of RAD51 foci formation in your cell line after DNA damage (typically 4-8 hours). Analyze the effect of this compound at this time point. 2. Ensure you are using an appropriate concentration of the DNA damaging agent to induce a clear RAD51 foci response. 3. Validate your antibodies and optimize staining conditions.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol outlines a cell viability assay to determine the dose-response of a specific cell line to this compound treatment.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. A typical starting range would be from 0 µM to 200 µM. Include a DMSO vehicle control corresponding to the highest concentration of DMSO used.

  • Remove the medium from the cells and add the media containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, measure cell viability using your chosen reagent according to the manufacturer's instructions.

  • Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Optimizing this compound Treatment Duration for Sensitization to a DNA Damaging Agent (e.g., MMC)

This protocol describes a time-course experiment to find the optimal duration of this compound treatment for sensitizing cells to a DNA damaging agent.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Mitomycin C (MMC) stock solution

  • 96-well cell culture plates

  • Cell viability reagent

  • Plate reader

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a predetermined suboptimal dose of MMC (a concentration that causes a modest, but not complete, loss of viability) for 24 hours.[1]

  • After the 24-hour MMC treatment, remove the medium and replace it with fresh medium containing a fixed, non-toxic concentration of this compound (determined from Protocol 1).

  • Incubate the cells with this compound for varying durations (e.g., 12, 24, 48, 72 hours).

  • At each time point, measure cell viability.

  • As controls, include cells treated with:

    • Vehicle (DMSO) only

    • MMC only for 24 hours followed by vehicle for each time point

    • This compound only for each time point

  • Plot cell viability against the duration of this compound treatment to identify the time point with the maximal sensitization effect.

Quantitative Data

The following table summarizes hypothetical data from a cell viability experiment to illustrate the effect of varying this compound treatment duration in combination with a fixed concentration of a DNA damaging agent (DDA).

Treatment Group24h this compound Treatment (% Viability)48h this compound Treatment (% Viability)72h this compound Treatment (% Viability)
Vehicle Control100 ± 5100 ± 6100 ± 5
DDA only75 ± 472 ± 570 ± 6
This compound only98 ± 395 ± 492 ± 5
DDA + this compound55 ± 540 ± 642 ± 7

Data are represented as mean ± standard deviation.

Visualizations

Signaling Pathway

Homologous_Recombination_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 DNA End Resection cluster_2 ssDNA Coating cluster_3 RAD51 Filament Formation (Inhibited by this compound) cluster_4 Homology Search and Strand Invasion cluster_5 DNA Synthesis and Repair DSB DNA Double-Strand Break Resection 5'-3' Resection (MRN, CtIP, EXO1, DNA2) DSB->Resection RPA RPA Coating of ssDNA Resection->RPA RAD51_loading BRCA2-mediated RAD51 Loading RPA->RAD51_loading RAD51_filament RAD51 Nucleoprotein Filament Formation RAD51_loading->RAD51_filament Homology_search Homology Search RAD51_filament->Homology_search RI2 This compound RI2->RAD51_filament Inhibits D_loop D-loop Formation (Strand Invasion) Homology_search->D_loop DNA_synthesis DNA Synthesis D_loop->DNA_synthesis Resolution Resolution of Holliday Junctions & Ligation DNA_synthesis->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA

Caption: Homologous recombination pathway and the point of inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: DNA Damage Induction cluster_2 Day 3: this compound Treatment cluster_3 Day 3-6: Incubation and Analysis Seed_cells Seed cells in 96-well plate Allow to adhere overnight Add_DDA Treat with DNA Damaging Agent (DDA) (e.g., MMC) for 24h Seed_cells->Add_DDA Add_RI2 Remove DDA-containing medium Add fresh medium with this compound Add_DDA->Add_RI2 Incubate Incubate for desired duration (e.g., 24h, 48h, 72h) Add_RI2->Incubate Analyze Measure cell viability Incubate->Analyze

Caption: Workflow for optimizing this compound treatment duration.

References

Technical Support Center: In Vivo Delivery of RIG-I Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of RIG-I agonists.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the in vivo delivery of RIG-I agonists?

The primary challenges stem from the inherent properties of RNA-based molecules in a physiological environment. These include:

  • Poor In Vivo Stability: RIG-I agonists, which are RNA molecules, are highly susceptible to degradation by nucleases present in the bloodstream and tissues.[1][2]

  • Inefficient Cellular Uptake: As negatively charged nucleic acids, RIG-I agonists cannot freely diffuse across the lipid bilayer of cell membranes to reach the cytosolic RIG-I protein.[1][3]

  • Lack of Target Specificity: When administered systemically, RIG-I agonists can be taken up by various tissues, with a significant portion often accumulating in the liver, spleen, and lungs.[3] This can lead to off-target effects and reduced efficacy at the desired site.

  • Potential for Toxicity: Systemic activation of the innate immune system can lead to a "cytokine storm" and other inflammatory side effects.[4] The delivery vehicles themselves, such as certain polymers, may also have associated toxicities.[2]

Q2: What are the common strategies to overcome these delivery challenges?

The most prevalent and successful strategy is the use of nanoparticle-based delivery systems. These carriers protect the RIG-I agonist from degradation, facilitate cellular uptake, and can be engineered for targeted delivery. Common nanoparticle platforms include:

  • Lipid Nanoparticles (LNPs): These have been widely used for nucleic acid delivery and can efficiently encapsulate and deliver RIG-I agonists to the cytosol.[5][6]

  • Polymeric Nanoparticles: Polymers can be designed to be pH-responsive, promoting endosomal escape and release of the RIG-I agonist into the cytoplasm.[7][8]

  • Extracellular Vesicles (EVs): Derived from cells like red blood cells, EVs offer a biocompatible and robust method for RNA loading and delivery.[2]

  • Lipid-Calcium-Phosphate (LCP) Nanoparticles: These have been used to deliver RIG-I agonists that also have a gene-silencing function, for example, against the anti-apoptotic protein Bcl-2.[9]

Q3: How can I target the delivery of my RIG-I agonist to a specific tissue or cell type, such as a tumor?

Targeted delivery can be achieved by modifying the surface of the delivery vehicle with ligands that bind to receptors overexpressed on the target cells. For example, anisamide can be used to target the sigma receptor, which is highly expressed on many tumor types.[3][9] Another approach is intratumoral injection for accessible solid tumors, which concentrates the therapeutic at the site of action and minimizes systemic exposure.[1][3]

Q4: What are the key indicators of successful RIG-I activation in vivo?

Successful in vivo RIG-I activation can be assessed by measuring:

  • Induction of Type I Interferons (IFN-α/β) and Pro-inflammatory Cytokines: These are the primary downstream products of the RIG-I signaling pathway.[3][10][11] Their levels can be measured in serum or within the target tissue.

  • Upregulation of Interferon-Stimulated Genes (ISGs): Genes such as Cxcl10, Ifnb1, Rsad2 (viperin), and Mx1 are upregulated upon RIG-I activation.[7][12] This can be measured by qPCR or RNA-seq analysis of tissues.

  • Immune Cell Infiltration and Activation: Successful RIG-I agonism in a tumor microenvironment, for instance, leads to increased infiltration of cytotoxic CD8+ T cells and M1 macrophages, and a decrease in immunosuppressive cells like regulatory T cells (Tregs) and M2 macrophages.[3][9] This is typically analyzed by flow cytometry or immunohistochemistry.

  • Therapeutic Efficacy: In preclinical models, successful delivery and activation should result in desired therapeutic outcomes, such as tumor growth inhibition, reduced metastatic burden, or protection from viral challenge.[1][5][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no therapeutic efficacy (e.g., no tumor regression, no protection from viral infection) 1. Degradation of RIG-I agonist: The RNA molecule may be degraded by nucleases before reaching the target cells.[1][2] 2. Inefficient cellular uptake/cytosolic delivery: The agonist is not reaching the RIG-I protein in the cytoplasm.[1][3] 3. Suboptimal dosing: The administered dose may be too low to elicit a significant response.[3] 4. Poor biodistribution: The delivery vehicle is not accumulating sufficiently at the target site.[3]1. Encapsulate the agonist in a protective nanoparticle: Use LNPs, polymeric nanoparticles, or EVs to shield the RNA from degradation.[1][2][5] 2. Optimize the delivery vehicle for endosomal escape: Use pH-responsive polymers or fusogenic lipids to enhance cytosolic delivery.[7] 3. Perform a dose-response study: Test a range of doses to determine the optimal therapeutic window.[3] 4. Incorporate targeting ligands: Modify the nanoparticle surface with ligands for receptors on your target cells (e.g., anisamide for sigma receptor).[3][9] For solid tumors, consider intratumoral injection.[1]
High systemic toxicity or off-target effects 1. Broad biodistribution of the RIG-I agonist: The delivery system is causing widespread immune activation in non-target tissues.[3] 2. Inherent toxicity of the delivery vehicle: The nanoparticle components themselves may be causing adverse effects.[2] 3. Overstimulation of the immune system: High doses can lead to excessive cytokine release.[4]1. Improve targeting: Utilize targeting ligands or local administration (e.g., intratumoral, intranasal) to concentrate the agonist at the desired site.[3][13] 2. Use biocompatible delivery systems: Consider using vehicles with a better safety profile, such as extracellular vesicles.[2] 3. Optimize the dose: Reduce the dose to the minimum effective level to mitigate systemic immune activation.[3]
Difficulty confirming RIG-I pathway activation 1. Incorrect timing of sample collection: The peak of IFN or ISG expression may have been missed. 2. Insensitive detection methods. 3. The therapeutic effect is independent of RIG-I. 1. Perform a time-course experiment: Collect samples (e.g., serum, tissue) at multiple time points post-administration (e.g., 4, 8, 24, 48 hours) to capture the peak response.[14] 2. Use sensitive assays: Employ qPCR for gene expression analysis and sensitive ELISAs or multiplex assays for cytokine quantification.[7][13] 3. Include proper controls: Use RIG-I or MAVS knockout mice to confirm that the observed effects are indeed dependent on the RIG-I pathway.[10]
Variability in experimental results 1. Inconsistent nanoparticle formulation: Batch-to-batch variability in size, charge, or encapsulation efficiency can affect outcomes. 2. Aggregation of nanoparticles. 3. Instability of the formulated agonist. 1. Characterize each batch of nanoparticles: Thoroughly measure size, polydispersity index (PDI), and encapsulation efficiency before in vivo use. 2. Ensure colloidal stability: Incorporate PEGylated lipids or polymers to prevent aggregation.[1][5] 3. Assess the stability of the final formulation under storage and experimental conditions. [1]

Data Summary Tables

Table 1: Characteristics of Nanoparticle Delivery Systems for RIG-I Agonists

Delivery SystemRIG-I AgonistSize (nm)Key FeaturesIn Vivo ModelReference
LCP-AEAA ppp dsRNA~100Anisamide-targeted for sigma receptor; dual-function Bcl-2 silencingPancreatic Cancer (KPC)[3][9]
LNPs 3p-modified stem-loop RNAs (SLRs)~100Surface charge-neutral; contains ionizable lipids for cytosolic deliveryMelanoma (B16.F10), Breast Cancer (EO771)[5][6]
PEG-DB Polymeric Nanoparticles 3pRNA~100pH-responsive for endosomal escapeColon Cancer (MC38), Melanoma (B16.F10)[1]
Extracellular Vesicles (RBCEVs) immRNA, 3p-125b-ASON/AHighly amenable for RNA loading; can be surface-modified for targetingBreast Cancer (4T1)[2]

Table 2: In Vivo Dosing and Efficacy of Nanoparticle-Delivered RIG-I Agonists

Delivery SystemDoseRoute of AdministrationKey Efficacy OutcomesReference
LCP-AEAA 5 µg per mouse (two doses)IntravenousTumor regression, increased CD8+ T cell infiltration, prolonged survival[3][9]
SLR-LNPs N/AIntratumoral & IntravenousTumor growth inhibition, enhanced response to checkpoint inhibitors[5][6]
RANs (PEG-DB) N/AIntratumoralSuppressed tumor growth, increased survival time[1]
RBCEVs 25 mg/kgIntratumoral & IntrapulmonarySuppression of tumor growth and metastasis, increased immune cell infiltration[2]

Key Experimental Protocols

Protocol 1: In Vivo Efficacy Study in an Orthotopic Pancreatic Cancer Model

  • Cell Line: KPC-RFP/Luc cells (pancreatic ductal adenocarcinoma cells expressing red fluorescent protein and luciferase).

  • Animal Model: C57BL/6 mice.

  • Tumor Implantation: Surgically implant KPC-RFP/Luc cells into the pancreas of the mice.

  • Treatment Groups:

    • PBS (control)

    • Free RIG-I agonist (e.g., ppp dsRNA)

    • Blank nanoparticles (e.g., LCP-AEAA)

    • RIG-I agonist-loaded nanoparticles (e.g., ppp dsRNA LCP-AEAA)

  • Administration: Administer treatments intravenously at specified doses (e.g., 5 µg of RNA per mouse) on designated days post-tumor inoculation.

  • Monitoring Tumor Growth: Monitor tumor growth via in vivo bioluminescence imaging at regular intervals.

  • Efficacy Endpoints:

    • Tumor growth inhibition curve based on bioluminescence signal.

    • Overall survival of the mice.

  • Immunophenotyping (at study endpoint):

    • Harvest tumors and spleens.

    • Prepare single-cell suspensions.

    • Perform flow cytometry to analyze immune cell populations (e.g., CD8+ T cells, regulatory T cells, M1/M2 macrophages).[9]

Protocol 2: Assessment of Systemic RIG-I Activation

  • Animal Model: Wild-type C57BL/6 mice.

  • Treatment: Administer RIG-I agonist/nanoparticle complexes intravenously at a specified dose (e.g., 12.5 µg of 3pRNA).

  • Sample Collection:

    • At a predetermined time point (e.g., 5 hours post-injection), collect blood via cardiac puncture for serum separation.

    • Perfuse the animals with PBS and harvest major clearance organs (liver, lung, kidney, spleen).

  • Cytokine Analysis:

    • Quantify serum IFN-α levels using an ELISA kit.

  • Gene Expression Analysis:

    • Isolate total RNA from the harvested organs.

    • Synthesize cDNA.

    • Perform quantitative PCR (qPCR) to measure the expression levels of RIG-I pathway-related genes, such as Ifnb1 and Cxcl10. Normalize to a housekeeping gene.[7]

Visualizations

RIG_I_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_downstream Downstream Signaling RIGI_agonist 5'-ppp-RNA (RIG-I Agonist) RIGI RIG-I (Inactive) RIGI_agonist->RIGI Binds RIGI_active RIG-I (Active) RIGI->RIGI_active Conformational Change MAVS MAVS RIGI_active->MAVS Interacts with TRAF TRAFs MAVS->TRAF Recruits TBK1_IKKe TBK1/IKKε TRAF->TBK1_IKKe NFkB NF-κB TRAF->NFkB IRF3_7 IRF3/7 TBK1_IKKe->IRF3_7 Phosphorylates Type_I_IFN Type I Interferons (IFN-α/β) IRF3_7->Type_I_IFN Induces Transcription Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription

Caption: RIG-I signaling pathway activation by a 5'-triphosphate RNA agonist.[11]

Nanoparticle_Delivery_Workflow cluster_formulation Formulation cluster_delivery In Vivo Delivery cluster_uptake Cellular Uptake & Action Agonist RIG-I Agonist (e.g., 3pRNA) Nanoparticle Formulated Nanoparticle Agonist->Nanoparticle Vehicle Delivery Vehicle (e.g., Lipids, Polymers) Vehicle->Nanoparticle Administration Systemic or Local Administration Nanoparticle->Administration Circulation Systemic Circulation (Nuclease Degradation Risk) Administration->Circulation Targeting Target Cell (e.g., Tumor Cell) Circulation->Targeting Accumulation Endocytosis Endocytosis Targeting->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytosol_Release Agonist Release in Cytosol Escape->Cytosol_Release RIGI_Activation RIG-I Activation Cytosol_Release->RIGI_Activation

Caption: Experimental workflow for nanoparticle-mediated in vivo delivery of RIG-I agonists.[1]

Troubleshooting_Logic Start Low Therapeutic Efficacy? Check_Degradation Is Agonist Protected? (e.g., in Nanoparticle) Start->Check_Degradation Yes Check_Uptake Is Delivery Vehicle Optimized for Uptake? Check_Degradation->Check_Uptake Yes Solution_Encapsulate Solution: Encapsulate Agonist Check_Degradation->Solution_Encapsulate No Check_Dose Is Dose Optimal? Check_Uptake->Check_Dose Yes Solution_Optimize_Vehicle Solution: Optimize for Endosomal Escape Check_Uptake->Solution_Optimize_Vehicle No Check_Targeting Is Delivery Targeted? Check_Dose->Check_Targeting Yes Solution_Dose_Response Solution: Perform Dose-Response Study Check_Dose->Solution_Dose_Response No Solution_Targeting Solution: Add Targeting Ligands or Use Local Delivery Check_Targeting->Solution_Targeting No Success Improved Efficacy Check_Targeting->Success Yes Solution_Encapsulate->Check_Uptake Solution_Optimize_Vehicle->Check_Dose Solution_Dose_Response->Check_Targeting Solution_Targeting->Success

Caption: Troubleshooting logic for low efficacy in RIG-I agonist in vivo experiments.

References

Technical Support Center: Compound RI-2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided below is for a hypothetical compound designated "RI-2." This document serves as a general template and guide for the safe storage, handling, and use of a research compound. Researchers, scientists, and drug development professionals should always refer to the specific safety data sheet (SDS) and any other manufacturer-provided documentation for the actual compound being used.

Frequently Asked Questions (FAQs)

Q1: How should Compound this compound be stored upon arrival?

A: Immediately upon receipt, Compound this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refer to the quantitative data table below for specific temperature recommendations. Avoid repeated freeze-thaw cycles.

Q2: What are the proper handling procedures for Compound this compound?

A: Always handle Compound this compound in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times to avoid skin and eye contact.[1] Avoid generating dust or aerosols.

Q3: How do I prepare a stock solution of Compound this compound?

A: To prepare a stock solution, it is recommended to first dissolve the compound in an appropriate organic solvent, such as DMSO, before further dilution in aqueous solutions. See the "Experimental Protocols" section for a detailed procedure. The solubility in various solvents is provided in the quantitative data table.

Q4: My Compound this compound solution has precipitated. What should I do?

A: Precipitation can occur for several reasons, including low solubility in the chosen solvent, exceeding the solubility limit, or temperature fluctuations. Gently warm the solution and vortex or sonicate to try and redissolve the precipitate. If the precipitate remains, it may be necessary to prepare a fresh solution at a lower concentration or in a different solvent.

Q5: Is Compound this compound stable in solution?

A: The stability of Compound this compound in solution can vary depending on the solvent, storage temperature, and exposure to light. For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, aliquot it into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. Refer to the data table for specific stability information.

Q6: What are the safety and disposal considerations for Compound this compound?

A: The toxicological properties of Compound this compound may not be fully known.[1] Therefore, it should be handled with care, and exposure should be minimized. All waste containing Compound this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Do not empty into drains.[1]

Quantitative Data Summary

PropertyValueNotes
Molecular Weight 450.5 g/mol
Appearance White to off-white solid
Purity >98% (by HPLC)
Solubility in DMSO ≥ 50 mg/mL (≥ 111 mM)
Solubility in Ethanol ≥ 20 mg/mL (≥ 44.4 mM)
Solubility in Water Insoluble
Recommended Storage -20°C (long-term), 4°C (short-term)Protect from light and moisture.
Stability in DMSO Stable for up to 1 month at -20°CAvoid repeated freeze-thaw cycles. Prepare fresh dilutions in aqueous media.
Chemical Stability Stable under normal conditions.[2]

Experimental Protocols

1. Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Carefully weigh out 4.51 mg of Compound this compound powder using an analytical balance in a chemical fume hood.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolving: Tightly cap the vial and vortex or sonicate at room temperature until the solid is completely dissolved.

  • Storage: Store the 10 mM stock solution in aliquots at -20°C.

2. General Cell-Based Assay Protocol

  • Cell Seeding: Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Compound Dilution: Prepare serial dilutions of the Compound this compound stock solution in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Compound this compound. Include appropriate vehicle controls (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Assay: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), western blotting, or qPCR.

Visual Guides

Storage_and_Handling_Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_use Experimental Use Receive Receive Compound this compound Inspect Inspect for Damage Receive->Inspect Verify Verify with Packing Slip Inspect->Verify Log Log in Inventory Verify->Log If correct Store Store at Recommended Temperature (-20°C) Weigh Weigh in Fume Hood Store->Weigh Log->Store Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Aliquot Aliquot Stock Solution Dissolve->Aliquot Aliquot->Store Store aliquots Dilute Prepare Working Dilutions Aliquot->Dilute Experiment Perform Experiment Dilute->Experiment

Caption: Workflow for receiving, storing, and handling Compound this compound.

Troubleshooting_Solubility Start Compound this compound Precipitates in Solution Check_Concentration Is Concentration Too High? Start->Check_Concentration Check_Solvent Is Solvent Appropriate? Check_Concentration->Check_Solvent No Action_Dilute Lower Concentration and Try Again Check_Concentration->Action_Dilute Yes Check_Temp Was Solution Stored Properly? Check_Solvent->Check_Temp Yes Action_Solvent Try a Different Solvent (e.g., DMSO) Check_Solvent->Action_Solvent No Action_Warm Gently Warm and Sonicate/Vortex Check_Temp->Action_Warm Yes Action_Fresh Prepare Fresh Solution Check_Temp->Action_Fresh No Action_Dilute->Action_Fresh Action_Solvent->Action_Fresh Action_Warm->Action_Fresh

Caption: Troubleshooting guide for Compound this compound solubility issues.

References

Validation & Comparative

A Comparative Guide to RAD51 Inhibitors: RI-2 Versus the Field

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The RAD51 protein is a cornerstone of the homologous recombination (HR) pathway, a critical mechanism for high-fidelity DNA double-strand break repair. The overexpression of RAD51 in various cancers is linked to therapeutic resistance, making it a compelling target for anticancer drug development. This guide provides a comparative analysis of the RAD51 inhibitor RI-2 against other notable inhibitors, supported by experimental data and detailed methodologies.

Performance Comparison of RAD51 Inhibitors

The efficacy of small molecule inhibitors targeting RAD51 varies, with differences in potency, mechanism of action, and cellular effects. This section summarizes the quantitative data for this compound and its key alternatives.

InhibitorTypeTarget Binding & MechanismIC50Key Cellular Effects
This compound Reversible Small MoleculeBinds reversibly to Cysteine 319 at the RAD51 protomer-protomer interface, disrupting filament formation.[1][2]44.17 µM (DNA binding assay)[3]Inhibits homologous recombination; Sensitizes cells to DNA cross-linking agents like mitomycin C (MMC).[3]
RI-1 Irreversible Small MoleculeBinds covalently to Cysteine 319 at the RAD51 protomer-protomer interface, disrupting filament formation.[4]5-30 µM (dependent on assay conditions)[4]Reduces gene conversion; Stimulates single-strand annealing; Potentiates the lethal effects of DNA cross-linking drugs.[5]
B02 Small MoleculeInhibits RAD51's DNA strand exchange activity.[6][7][8]27.4 µM (FRET-based DNA strand exchange assay)[6][7]Disrupts RAD51 foci formation; Sensitizes cancer cells to cisplatin and PARP inhibitors.[9][10]
IBR2 Small MoleculeDisrupts RAD51 multimerization and accelerates proteasome-mediated RAD51 degradation.[11][12]~12-20 µM (in various cancer cell lines)[4]Impairs homologous recombination; Induces apoptosis.[12]
B02-iso Small Molecule (B02 analog)Binds directly to RAD51.[9]4.3 µM (HR inhibition in U-2 OS cells)[13]More potent HR inhibitor than B02; Sensitizes triple-negative breast cancer cells to PARP inhibitors.[9]

Note: The IC50 values presented are from various sources and may not be directly comparable due to differences in experimental assays and conditions.

Signaling Pathways and Experimental Workflows

To understand the context of RAD51 inhibition, it is crucial to visualize the homologous recombination pathway and the experimental workflows used to assess inhibitor efficacy.

Homologous Recombination Pathway and RAD51 Inhibition

The following diagram illustrates the key steps of homologous recombination and the points at which various inhibitors are thought to exert their effects.

RAD51-Mediated Homologous Recombination and Inhibition cluster_0 DNA Damage and Resection cluster_1 RAD51 Filament Formation cluster_2 Homology Search and Strand Invasion cluster_3 DNA Synthesis and Repair DNA_Double-Strand_Break DNA Double-Strand Break MRN_Complex MRN Complex (MRE11-RAD50-NBS1) DNA_Double-Strand_Break->MRN_Complex Sensing Resection 5'-3' Resection (CtIP, EXO1, DNA2/BLM) MRN_Complex->Resection ssDNA_Overhang 3' single-strand DNA (ssDNA) Overhang Resection->ssDNA_Overhang RPA_Coating RPA Coating ssDNA_Overhang->RPA_Coating BRCA2_PALB2 BRCA2/PALB2 RPA_Coating->BRCA2_PALB2 Mediation RAD51_Loading RAD51 Loading BRCA2_PALB2->RAD51_Loading RAD51_Filament RAD51 Nucleoprotein Filament RAD51_Loading->RAD51_Filament Homology_Search Homology Search RAD51_Filament->Homology_Search RI_Inhibitors RI-1 / this compound RI_Inhibitors->RAD51_Filament Inhibit Assembly IBR2_Inhibitor IBR2 IBR2_Inhibitor->RAD51_Filament Disrupts Multimerization Strand_Invasion Strand Invasion Homology_Search->Strand_Invasion D_Loop D-loop Formation Strand_Invasion->D_Loop DNA_Synthesis DNA Synthesis D_Loop->DNA_Synthesis B02_Inhibitor B02 B02_Inhibitor->Strand_Invasion Inhibits Resolution Resolution of Holliday Junctions DNA_Synthesis->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA

Caption: RAD51-mediated homologous recombination pathway and points of inhibition.

Experimental Workflow for RAD51 Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and characterization of novel RAD51 inhibitors.

Experimental Workflow for RAD51 Inhibitor Characterization Start Start HTS High-Throughput Screening (e.g., FRET-based DNA strand exchange) Start->HTS Hit_Validation Hit Validation (Biochemical Assays) HTS->Hit_Validation D_Loop_Assay D-loop Formation Assay Hit_Validation->D_Loop_Assay DNA_Binding_Assay DNA Binding Assay (e.g., Fluorescence Polarization) Hit_Validation->DNA_Binding_Assay Cellular_Assays Cell-Based Assays Hit_Validation->Cellular_Assays RAD51_Foci_Assay RAD51 Foci Formation Assay Cellular_Assays->RAD51_Foci_Assay Cell_Viability Cell Viability/Sensitization Assay Cellular_Assays->Cell_Viability HR_Reporter_Assay Homologous Recombination Reporter Assay Cellular_Assays->HR_Reporter_Assay Lead_Optimization Lead Optimization (SAR) Cellular_Assays->Lead_Optimization In_Vivo_Studies In Vivo Xenograft Models Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: A typical experimental workflow for RAD51 inhibitor discovery.

Detailed Experimental Protocols

FRET-based DNA Strand Exchange Assay

This assay is often used for high-throughput screening to identify compounds that inhibit the strand exchange activity of RAD51.[6][7]

Principle: A single-stranded DNA (ssDNA) oligonucleotide is incubated with RAD51 to form a nucleoprotein filament. This filament then invades a homologous double-stranded DNA (dsDNA) substrate labeled with a FRET pair (a fluorophore and a quencher). Strand exchange separates the fluorophore and quencher, resulting in an increase in fluorescence.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2 mM ATP, 5 mM MgCl2).

  • RAD51 Filament Formation: Incubate purified human RAD51 protein (e.g., 0.5 µM) with a homologous ssDNA oligonucleotide (e.g., 5 µM nucleotide) in the reaction buffer for 10-15 minutes at 37°C.

  • Inhibitor Addition: Add the test compound (e.g., this compound or other inhibitors) at various concentrations and incubate for an additional 15-30 minutes at 37°C.

  • Initiation of Strand Exchange: Add the FRET-labeled dsDNA substrate to the reaction mixture.

  • Data Acquisition: Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates strand exchange.

  • Data Analysis: Calculate the rate of strand exchange for each inhibitor concentration and determine the IC50 value.

D-loop Formation Assay

This biochemical assay directly measures the ability of the RAD51 nucleoprotein filament to invade a homologous supercoiled dsDNA plasmid, a key step in homologous recombination.[6][14]

Principle: A radiolabeled ssDNA oligonucleotide is incubated with RAD51 to form a presynaptic filament. This filament then invades a homologous supercoiled dsDNA plasmid, forming a stable D-loop structure. The D-loop products are separated from the free ssDNA by agarose gel electrophoresis and visualized by autoradiography.

Protocol:

  • ssDNA Labeling: End-label the ssDNA oligonucleotide with 32P-ATP using T4 polynucleotide kinase.

  • Filament Formation: Incubate purified RAD51 (e.g., 1 µM) with the 32P-labeled ssDNA (e.g., 3 µM nucleotides) in reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 1 mM DTT, 2 mM ATP, 5 mM CaCl2) for 5-10 minutes at 37°C.

  • Inhibitor Incubation: Add the RAD51 inhibitor at desired concentrations and incubate for 15-30 minutes at 37°C.

  • D-loop Reaction: Initiate the reaction by adding homologous supercoiled dsDNA plasmid (e.g., 50 µM base pairs) and incubate for 15-30 minutes at 37°C.

  • Deproteinization: Stop the reaction by adding SDS and Proteinase K and incubate for an additional 15 minutes at 37°C.

  • Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Quantify the amount of D-loop formation using densitometry.

RAD51 Foci Formation Assay

This cell-based assay assesses the ability of an inhibitor to disrupt the formation of RAD51 nuclear foci at sites of DNA damage, a hallmark of active homologous recombination.[9][10]

Principle: Cells are treated with a DNA damaging agent to induce double-strand breaks. In response, RAD51 is recruited to these sites and forms distinct nuclear foci that can be visualized by immunofluorescence microscopy. The effect of an inhibitor on the formation of these foci is then quantified.

Protocol:

  • Cell Culture: Plate cells (e.g., U-2 OS, HeLa) on coverslips and allow them to adhere.

  • Inhibitor Treatment: Pre-treat the cells with the RAD51 inhibitor at various concentrations for a specified time (e.g., 1-2 hours).

  • DNA Damage Induction: Induce DNA double-strand breaks by treating the cells with a DNA damaging agent (e.g., mitomycin C, cisplatin, or ionizing radiation).

  • Incubation: Allow time for RAD51 foci to form (typically 4-8 hours).

  • Immunofluorescence Staining:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding.

    • Incubate with a primary antibody against RAD51.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis: Acquire images using a fluorescence microscope. Count the number of RAD51 foci per nucleus. A significant reduction in the number of foci in inhibitor-treated cells compared to the control indicates inhibition of RAD51 recruitment or filament formation.

Conclusion

References

Validating RI-2's Impact on Homologous Recombination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of RI-2, a reversible RAD51 inhibitor, with other alternatives used to modulate homologous recombination (HR), a critical DNA double-strand break repair pathway. The information presented is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.

Performance Comparison of RAD51 Inhibitors

The efficacy of this compound and its alternatives in inhibiting the key HR protein, RAD51, has been evaluated through various biochemical and cellular assays. The following tables summarize the available quantitative data to facilitate a direct comparison of their potency.

Table 1: Biochemical Potency of RAD51 Inhibitors

InhibitorTypeTargetBinding Affinity (IC50)AssayReference
This compound Small MoleculeRAD5144.17 µMNot Specified[1]
RI-1 Small MoleculeRAD515 - 30 µMFluorescence Polarization
B02 Small MoleculeRAD5127.4 µMFRET-based DNA strand exchange
IBR2 Small MoleculeRAD5112 - 20 µMNot Specified

Table 2: Cellular Homologous Recombination Inhibition

InhibitorCell LineAssayIC50Reference
B02 U-2 OSDR-GFP17.7 µM[2][3]
B02-iso U-2 OSDR-GFP4.3 µM[2][3]
IBR2 HeLaDR-GFPInhibition observed at 20 µM[4]
This compound Data Not AvailableDR-GFP-

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and its alternatives, it is essential to visualize their point of intervention within the homologous recombination pathway and the experimental setups used for their validation.

Homologous Recombination Pathway and RAD51 Inhibition

The following diagram illustrates the key steps of RAD51-mediated homologous recombination and the inhibitory action of compounds like this compound.

Homologous_Recombination_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 DNA End Resection cluster_2 Presynaptic Filament Formation cluster_3 Homology Search and Strand Invasion cluster_4 DNA Synthesis and Resolution DSB DSB Resection 5'-3' Resection (MRN Complex, CtIP, etc.) DSB->Resection ssDNA 3' ssDNA Overhangs Resection->ssDNA RPA RPA Coating ssDNA->RPA RAD51_loading RAD51 Loading (mediated by BRCA2) RPA->RAD51_loading Filament RAD51 Nucleoprotein Filament RAD51_loading->Filament D_loop D-loop Formation Filament->D_loop Synthesis DNA Synthesis D_loop->Synthesis Resolution Resolution of Holliday Junctions Synthesis->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA RI2 This compound & Alternatives (B02, IBR2) RI2->RAD51_loading Inhibition

Caption: RAD51-mediated homologous recombination pathway and the point of inhibition by this compound and other RAD51 inhibitors.

Experimental Workflow: DR-GFP Assay

The Direct Repeat Green Fluorescent Protein (DR-GFP) reporter assay is a widely used method to quantify the efficiency of homologous recombination in living cells. The workflow for this assay is depicted below.

DR_GFP_Workflow cluster_0 Cell Line Preparation cluster_1 Induction of DSB and Treatment cluster_2 Homologous Recombination and Analysis Cell_Line Stable cell line expressing DR-GFP reporter construct Transfection Transfection with I-SceI expression vector Cell_Line->Transfection Treatment Treatment with this compound or alternative inhibitors Transfection->Treatment Incubation Incubation (48-72h) to allow for HR-mediated repair Treatment->Incubation FACS Flow Cytometry Analysis (Quantification of GFP+ cells) Incubation->FACS Result Percentage of GFP+ cells indicates HR efficiency FACS->Result

Caption: Workflow of the DR-GFP reporter assay to measure homologous recombination efficiency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of new studies.

DR-GFP Homologous Recombination Assay

This protocol is adapted from established methods for quantifying HR efficiency in mammalian cells.[5][6][7]

1. Cell Line and Culture:

  • Use a cell line stably expressing the DR-GFP reporter construct (e.g., U-2 OS DR-GFP, HeLa-DR-GFP).

  • Maintain cells in appropriate culture medium supplemented with antibiotics for selection of the integrated reporter.

2. Transfection and Treatment:

  • Seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.

  • Transfect cells with a plasmid expressing the I-SceI endonuclease to induce a specific double-strand break in the DR-GFP reporter. A mock transfection (empty vector) should be included as a negative control.

  • Immediately after transfection, treat the cells with varying concentrations of this compound or alternative inhibitors. A vehicle control (e.g., DMSO) must be included.

3. Incubation and Flow Cytometry:

  • Incubate the cells for 48-72 hours post-transfection to allow for DSB induction, repair by HR, and expression of the functional GFP protein.

  • Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer.

  • Analyze the percentage of GFP-positive cells using a flow cytometer. A transfection control (e.g., a plasmid expressing a different fluorescent protein) can be used to normalize for transfection efficiency.

4. Data Analysis:

  • The percentage of GFP-positive cells in the treated samples is normalized to the vehicle control to determine the inhibitory effect of the compound on HR.

  • Plot the percentage of HR inhibition against the inhibitor concentration to determine the IC50 value.

D-loop Formation Assay

This in vitro assay assesses the ability of RAD51 to catalyze the invasion of a single-stranded DNA (ssDNA) into a homologous double-stranded DNA (dsDNA) molecule, a critical step in HR.

1. Reagents and DNA Substrates:

  • Purified human RAD51 protein.

  • A radiolabeled or fluorescently labeled ssDNA oligonucleotide (typically 60-90 nucleotides).

  • A supercoiled plasmid DNA containing a sequence homologous to the ssDNA oligonucleotide.

  • Reaction buffer containing ATP and an ATP regeneration system.

2. Reaction Setup:

  • Pre-incubate RAD51 protein with the labeled ssDNA in the reaction buffer at 37°C to allow for the formation of the presynaptic filament.

  • Initiate the strand invasion reaction by adding the homologous supercoiled dsDNA plasmid.

  • For inhibitor studies, pre-incubate the RAD51-ssDNA filament with various concentrations of this compound or other inhibitors before the addition of the dsDNA.

3. Reaction Termination and Analysis:

  • Stop the reaction by adding SDS and proteinase K to deproteinize the DNA.

  • Separate the reaction products by agarose gel electrophoresis.

  • Visualize the labeled DNA by autoradiography or fluorescence imaging. The D-loop product will migrate slower than the free ssDNA substrate.

4. Data Analysis:

  • Quantify the amount of D-loop formation in the presence and absence of the inhibitor.

  • Calculate the percentage of inhibition at different inhibitor concentrations to determine the IC50.

RAD51 Foci Formation Assay

This cell-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a hallmark of active HR.

1. Cell Culture and Treatment:

  • Seed cells on coverslips in a multi-well plate.

  • Induce DNA damage using a DNA damaging agent (e.g., mitomycin C, ionizing radiation).

  • Treat the cells with this compound or other inhibitors before or concurrently with the DNA damaging agent.

2. Immunofluorescence Staining:

  • Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.

  • Block non-specific antibody binding.

  • Incubate with a primary antibody against RAD51.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

3. Microscopy and Image Analysis:

  • Acquire images using a fluorescence microscope.

  • Quantify the number and intensity of RAD51 foci per nucleus. A cell is typically considered positive if it contains a certain threshold of foci (e.g., >5).

4. Data Analysis:

  • Compare the percentage of RAD51 foci-positive cells in treated versus untreated samples to assess the inhibitor's effect on RAD51 recruitment.

References

RI-2 and B02: A Comparative Guide to Two Key RAD51 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, particularly in oncology, the inhibition of key DNA repair pathways is a critical strategy. Homologous recombination (HR) is a vital DNA double-strand break repair mechanism that is often upregulated in cancer cells, contributing to their survival and resistance to therapy. At the heart of this pathway lies the RAD51 recombinase, a prime target for therapeutic intervention. This guide provides a detailed comparison of two small molecule inhibitors of RAD51, RI-2 and B02, summarizing their efficacy, mechanisms, and the experimental protocols used to evaluate them.

Quantitative Efficacy and Properties

This compound and B02, while both targeting RAD51, exhibit distinct biochemical and cellular activities. The following table summarizes key quantitative data for these two inhibitors, providing a clear comparison of their potency and effects.

FeatureThis compoundB02
Target Human RAD51Human RAD51
IC50 (Inhibition of RAD51) 44.17 µM[1]27.4 µM[2]
Mechanism of Action Reversible inhibitor, competes with RI-1 for the same binding site on RAD51.[3][4]Directly binds to RAD51, disrupting its binding to both single-stranded and double-stranded DNA.[3]
Effect on Homologous Recombination Specifically inhibits HR repair in human cells.[1]Inhibits DNA strand exchange and D-loop formation activity of human RAD51.[3]
Cellular Effect Induces significant sensitization of cells to DNA cross-linking agents like mitomycin C (MMC) at 150 µM.[1]Potentiates the killing effect of cisplatin on human breast cancer cells (MDA-MB-231).[2] In vivo, a combination of 50 mg/kg B02 and 4 mg/kg cisplatin resulted in a 66% inhibition of tumor growth.[5]
Selectivity Specifically inhibits human RAD51.[1]Specifically inhibits human RAD51, but not its E. coli homologue RecA (IC50 >250 µM).[5]

Signaling Pathway: Homologous Recombination

Both this compound and B02 exert their effects by inhibiting RAD51, a key protein in the homologous recombination (HR) pathway for DNA double-strand break repair. Understanding this pathway is crucial to appreciating the mechanism of action of these inhibitors.

Homologous Recombination Pathway DSB DNA Double-Strand Break (DSB) Resection DNA End Resection (MRE11-RAD50-NBS1) DSB->Resection ssDNA 3' Single-Strand DNA (ssDNA) Overhangs Resection->ssDNA RPA RPA Coating ssDNA->RPA RAD51_loading RAD51 Loading (mediated by BRCA2) RPA->RAD51_loading Presynaptic_Filament RAD51 Presynaptic Filament Formation RAD51_loading->Presynaptic_Filament Homology_Search Homology Search & Strand Invasion Presynaptic_Filament->Homology_Search D_Loop D-Loop Formation Homology_Search->D_Loop DNA_Synthesis DNA Synthesis D_Loop->DNA_Synthesis Resolution Holiday Junction Resolution & Ligation DNA_Synthesis->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA Inhibitor This compound / B02 Inhibitor->RAD51_loading Inhibition

Caption: Inhibition of RAD51 by this compound and B02 disrupts the homologous recombination pathway.

Experimental Methodologies

The evaluation of this compound and B02 efficacy relies on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key assays used to characterize these inhibitors.

B02: Clonogenic Survival Assay

This assay is used to determine the long-term effect of B02 in combination with DNA-damaging agents on the ability of single cells to form colonies.

Protocol:

  • Cell Seeding: Human breast cancer cells (e.g., MDA-MB-231) are trypsinized, counted, and reseeded in 6-well plates at a density of 500 cells per well.

  • Incubation: The cells are cultured overnight to allow for attachment.

  • Inhibitor Treatment: Cells are incubated for 1 hour in complete DMEM media containing 5 µM of B02.

  • DNA-Damaging Agent Treatment: DNA-damaging agents (e.g., cisplatin) are diluted in PBS and added to the media containing B02.

  • Colony Formation: After the treatment period, the media is replaced with fresh media, and the cells are allowed to grow for 7-10 days until visible colonies are formed.

  • Staining and Counting: The colonies are fixed and stained with a solution of 0.05% crystal violet in 50% methanol. The number of colonies is then counted.[5][6]

This compound: Cell Viability and Sensitization Assay

This protocol is designed to assess the ability of this compound to sensitize cells to a DNA cross-linking agent, mitomycin C (MMC).

Protocol:

  • Cell Plating: Human embryonic kidney (HEK293) cells are plated in 96-well tissue culture plates at a density of 300 cells per well.

  • MMC Treatment: Cells are incubated in the presence or absence of 50 nM mitomycin C (MMC) for 24 hours at 37°C and 5% CO2.

  • Inhibitor Incubation: The media is replaced with fresh media containing 0.5% DMSO (as a control) or varying concentrations of this compound and incubated for an additional 24 hours.

  • Recovery: The media containing this compound is removed, and the cells are allowed to grow until they reach 50-70% confluency.

  • Viability Measurement: Cell viability is measured using a suitable reagent (e.g., CellTiter-Glo®).

  • Data Analysis: Sensitization is determined by comparing the toxicity of this compound in the presence versus the absence of MMC. A significant increase in toxicity in the presence of MMC indicates sensitization.[1]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the efficacy of RAD51 inhibitors in a cell-based assay.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed Cancer Cell Line Incubation 4. Treat Cells with Inhibitor +/- Agent Cell_Culture->Incubation Inhibitor_Prep 2. Prepare Inhibitor (this compound or B02) Inhibitor_Prep->Incubation Agent_Prep 3. Prepare DNA Damaging Agent Agent_Prep->Incubation Endpoint_Assay 5. Perform Endpoint Assay (e.g., Clonogenic, Viability) Incubation->Endpoint_Assay Data_Acquisition 6. Data Acquisition (e.g., Colony Count, Luminescence) Endpoint_Assay->Data_Acquisition Data_Analysis 7. Data Analysis (IC50, Sensitization) Data_Acquisition->Data_Analysis

Caption: General workflow for assessing RAD51 inhibitor efficacy in cancer cells.

References

A Comparative Analysis of the IBR-2 and RINSC Neutron Sources for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking advanced neutron sources, the Frank Laboratory of Neutron Physics's IBR-2 pulsed fast reactor and the Rhode Island Nuclear Science Center's (RINSC) research reactor offer distinct capabilities for a wide range of scientific inquiry. This guide provides a comprehensive comparison of these two facilities, detailing their technical specifications, experimental capacities, and operational parameters to aid in the selection of the optimal platform for your research needs.

Overview of Reactor Specifications

A summary of the key technical specifications for the IBR-2 and RINSC reactors is presented below, offering a direct comparison of their core features and performance metrics.

FeatureIBR-2Rhode Island Nuclear Science Center (RINSC) Reactor
Reactor Type Pulsed Fast Reactor[1][2][3]Pool-Type, Light Water Cooled and Moderated[4][5]
Mean Power 2 MW[2]2 MW[5]
Pulsed Power 1850 MW[3][6][7]Not Applicable (Steady-State Operation)
Neutron Flux (in pulse) ~10¹⁶ n/cm²/s at moderator surface[2][3][6][7]High neutron flux, specific values dependent on experiment location
Fuel Plutonium dioxide pellets[1]Uranium-aluminium alloy (U-Al) plates[8]
Moderator Water cavities, cryogenic chambers[1]Light Water[4]
Coolant Not specified in search resultsLight Water[4]
Operating Cycle Typically 9 cycles per year, each lasting 12 days[6][7]Long operating cycles with a large number of operating days each year[9]

Experimental Capabilities and Applications

Both facilities support a diverse array of research applications, with their unique designs catering to different experimental requirements.

IBR-2: A Hub for Condensed Matter Physics and Materials Science

The IBR-2 reactor is a powerful tool for investigating the structure and dynamics of condensed matter.[3] Its high pulsed neutron flux makes it particularly well-suited for a variety of scattering techniques. The reactor hosts a suite of 13 high-performance instruments that are continuously being upgraded.[2]

Key Research Areas at IBR-2:

  • Neutron Diffraction: High-resolution structural analysis of crystalline materials.[2]

  • Small-Angle Neutron Scattering (SANS): Characterization of nanosystems, polymers, complex liquids, and biological macromolecules.[2]

  • Neutron Reflectometry: Studies of thin films, interfaces, and layered structures.[2]

  • Inelastic Neutron Scattering: Investigations of the dynamics of materials.[2]

  • Neutron Imaging and Activation Analysis: Non-destructive testing and elemental composition analysis.[2]

  • Engineering Diagnostics: Stress and strain measurements in materials.[7]

RINSC Reactor: A Versatile Tool for Irradiation Studies and Nuclear Science Education

The RINSC reactor provides a steady-state source of neutrons and gamma radiation, making it ideal for irradiation studies, neutron activation analysis, and educational purposes.[5] The reactor's design allows for in-core experiments, providing an irradiation environment similar to that of a full-sized light-water power reactor.[9]

Key Research Areas at the RINSC Reactor:

  • Neutron Activation Analysis (NAA): Highly sensitive elemental analysis for medical diagnostics, environmental monitoring, and materials science.[5]

  • Isotope Production: Production of radioisotopes for medical and research applications, such as Ho-166 for cancer research.[5]

  • Materials Irradiation: Testing the effects of radiation on materials to support the development of advanced nuclear fuels and materials.[5][9]

  • Nuclear Science and Engineering Education: Providing hands-on training and research opportunities for students and professionals.[5]

Experimental Protocols and Methodologies

Access to and the execution of experiments at both facilities follow structured protocols to ensure safety and scientific rigor.

Experimental Workflow at IBR-2

The process for conducting experiments at the IBR-2 facility typically involves the following steps:

IBR2_Workflow cluster_proposal Proposal Stage cluster_experiment Experimental Stage cluster_post_experiment Post-Experimental Stage A User Registration in IBR-2 User Club B Submission of Scientific Project A->B C Review by International Scientific Committee B->C D Logistics and Visa Arrangements C->D E Sample Preparation and Shipment (optional) D->E F On-site Experiment Performance with Staff Assistance D->F E->F G Initial Data Processing F->G H Scientific Report Upload to User Club G->H

A typical workflow for conducting an experiment at the IBR-2 facility.

Users interested in conducting experiments at IBR-2 must first register with the online User Club and submit a scientific project proposal during the call for proposals.[2] These proposals are then reviewed by an international scientific committee.[2] Successful applicants receive support for logistics and visa arrangements.[2] During the experiment, users are accompanied by a dedicated contact person or the facility's responsible person, and initial data processing is performed in-house.[2] A final scientific report is then uploaded to the User Club.[2]

Experimental Setup for In-Core Irradiation at RINSC

The RINSC reactor is equipped for a variety of in-core experiments. A generalized workflow for a materials irradiation experiment is depicted below.

RINSC_Irradiation_Workflow A Experiment Design and Safety Analysis B Sample Encapsulation and Preparation A->B C Insertion into Reactor Core B->C D Irradiation under Controlled Conditions C->D E Sample Retrieval and Cooling D->E F Post-Irradiation Examination (PIE) E->F

A generalized workflow for an in-core irradiation experiment at the RINSC reactor.

Experiments conducted within the RINSC reactor core require careful design and a thorough safety analysis. Samples are typically encapsulated to ensure containment and compatibility with the reactor environment. Following insertion into the core, the samples are irradiated for a predetermined duration under controlled temperature and atmospheric conditions. After irradiation, the samples are safely retrieved and allowed to cool before undergoing post-irradiation examination in hot cells.

Conclusion

The IBR-2 and RINSC reactors represent two distinct yet powerful platforms for neutron-based research. The IBR-2, with its high-intensity pulsed neutron beams, is a world-class facility for fundamental and applied research in condensed matter physics and materials science. The RINSC reactor, a steady-state source, offers a versatile environment for irradiation studies, neutron activation analysis, and is a vital resource for education and training in nuclear science and engineering. The choice between these facilities will ultimately depend on the specific scientific questions being addressed, the experimental techniques required, and the desired irradiation conditions. Researchers are encouraged to consult with the scientific staff at both facilities to determine the most suitable platform for their research endeavors.

References

Validating RI-2's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the RAD51 inhibitor RI-2 with other alternatives, supported by experimental data. The information is presented to facilitate the validation of this compound's mechanism of action in various cell lines.

This compound is a reversible inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway of DNA double-strand break repair.[1] By targeting RAD51, this compound disrupts this critical repair process, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often more reliant on HR for survival. This guide compares this compound to its analog, RI-1, and another widely studied RAD51 inhibitor, B02, to provide a comprehensive overview of their mechanisms and performance.

Performance Comparison of RAD51 Inhibitors

The following tables summarize the key performance indicators of this compound, RI-1, and B02 based on available experimental data.

InhibitorTargetIC50 (Biochemical Assay)Mechanism of InhibitionReference
This compound Human RAD5144.17 µMReversible inhibitor[1]
RI-1 Human RAD515 - 30 µMCovalently binds to Cysteine 319[2]
B02 Human RAD5127.4 µMInhibits DNA strand exchange activity[3]
InhibitorCell LineAssayIC50 (Cell-based)Reference
RI-1 HeLa, MCF-7, U2OSCell Viability20 - 40 µM[4]
B02 Hs-578TCell Viability (MTS)9.6 µM[5]
B02 BT-549Cell Viability (MTS)35.4 µM[5]
B02 MCF-10ACell Viability (MTS)47.7 µM[5]
B02 HCC1937Cell Viability (MTS)89.1 µM[5]

Downstream Cellular Effects of RAD51 Inhibition

Inhibition of RAD51 is expected to lead to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. The following table summarizes the observed effects of RI-1 and B02 on these cellular processes.

InhibitorEffectCell Line(s)ObservationsReference
RI-1 ApoptosisMCF-7, HCT116, OE19Increased apoptosis in combination with camptothecin.[7]
B02 ApoptosisMelanoma cell linesIncreased cleaved PARP and Caspase-3.[8]
B02 Cell Cycle ArrestMelanoma cell linesG2/M phase arrest.[8]
RI-1 DNA Damage (γ-H2AX foci)Vestibular Schwannoma cellsIncreased γ-H2AX levels.[9]
B02 DNA Damage (γ-H2AX foci)HCT116Increased γ-H2AX foci.[10]

Note: Quantitative data on the specific effects of this compound on apoptosis, cell cycle, and γ-H2AX foci formation is limited in publicly available literature.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Simplified Homologous Recombination Pathway and RAD51 Inhibition cluster_0 DNA Double-Strand Break cluster_1 HR Repair Pathway cluster_2 Inhibitor Action DSB DNA Double-Strand Break Resection DNA End Resection (creates 3' overhangs) DSB->Resection RPA RPA Binding (stabilizes ssDNA) Resection->RPA RAD51_loading RAD51 Loading (displaces RPA) RPA->RAD51_loading Strand_Invasion Strand Invasion & D-loop Formation RAD51_loading->Strand_Invasion Synthesis DNA Synthesis Strand_Invasion->Synthesis Resolution Resolution & Ligation Synthesis->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA RI2 This compound / B02 / RI-1 RI2->RAD51_loading Inhibition

Caption: RAD51 inhibitors block homologous recombination.

Experimental Workflow for Validating this compound's Mechanism of Action cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis start Seed Cancer Cell Lines treat Treat with this compound, B02, RI-1 (Dose-response) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide) treat->cell_cycle western Western Blot (RAD51, γ-H2AX) treat->western if Immunofluorescence (γ-H2AX foci) treat->if analysis Quantify Results (IC50, % Apoptosis, etc.) viability->analysis apoptosis->analysis cell_cycle->analysis western->analysis if->analysis comparison Compare Performance of Inhibitors analysis->comparison

Caption: Workflow for inhibitor validation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a general guide and may require optimization for specific cell lines and laboratory conditions.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound, RI-1, or B02 and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Western Blot for RAD51 and γ-H2AX
  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against RAD51, γ-H2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Immunofluorescence for γ-H2AX Foci
  • Cell Culture: Grow cells on coverslips in a 24-well plate and treat with the inhibitors.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 1 hour.

  • Primary Antibody Incubation: Incubate with anti-γ-H2AX antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the number of γ-H2AX foci per cell nucleus. An increase in the number of foci indicates an accumulation of DNA double-strand breaks.[10][11][12]

References

Comparison of RIZ2's Pro-Tumorigenic Activity and Cisplatin's Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be some ambiguity regarding the term "RI-2" in the context of anti-cancer activity. Initial research indicates that "this compound" could potentially refer to a few different entities, including the protein isoform RIZ2 or the combination cancer therapy R² (Rituximab and Lenalidomide). To provide an accurate and relevant comparison guide, clarification on the specific identity of "this compound" is necessary.

For the purpose of illustrating the requested format and content, this guide will proceed under the assumption that "this compound" refers to the protein RIZ2 , which has been studied for its role in tumorigenesis.[1] This guide will compare the pro-tumorigenic activities of RIZ2 with the anti-cancer effects of a well-established chemotherapy drug, Cisplatin .

This guide provides a comparative analysis of the cellular and molecular activities of the RIZ2 protein and the chemotherapeutic agent Cisplatin, focusing on their opposing roles in cancer progression.

Data Presentation

FeatureRIZ2 (Pro-Tumorigenic)Cisplatin (Anti-Cancer)
Primary Function Promotes cell proliferation and survival.[1]Induces cell cycle arrest and apoptosis.
Effect on Cell Growth Increases cell viability and growth.[1]Inhibits cell proliferation, with IC50 values in the micromolar range for many cancer cell lines.[2]
Effect on Apoptosis Reduces the rate of apoptosis.[1]Induces apoptosis through DNA damage and activation of caspase pathways.
Cell Cycle Regulation Prompts the G2-to-M phase transition.[1]Causes cell cycle arrest, often at the G2/M phase, preventing mitosis.
Mechanism of Action Regulates genes involved in mitosis.[1]Forms DNA adducts, leading to inhibition of DNA replication and transcription.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

RIZ2 Overexpression Studies:

  • Cell Lines: Human Embryonic Kidney (HEK-293) cells, which are positive for both RIZ1 and RIZ2, are often used.[1] Breast cancer cell lines like MCF-7 and MDA-MB-231 are also utilized for RIZ silencing experiments.[1]

  • Vector Construction: The open reading frame of RIZ2 is cloned into an expression vector, such as pEGFP-C1, to allow for forced expression in cultured cells.[1]

  • Cell Viability and Growth Assays:

    • MTT Assay: To assess cell viability, cells are treated with MTT, which is converted to formazan by metabolically active cells. The amount of formazan is proportional to the number of viable cells.

    • Colony Formation Assay: To evaluate long-term cell growth, cells are seeded at a low density and allowed to form colonies over several days. The number and size of colonies indicate cell proliferation.

  • Apoptosis Assay:

    • Annexin V/Propidium Iodide (PI) Staining: Apoptotic cells are identified by flow cytometry after staining with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and PI (which stains the nucleus of late apoptotic and necrotic cells).

  • Cell Cycle Analysis:

    • Flow Cytometry: Cells are fixed, stained with a DNA-binding dye like propidium iodide, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Cisplatin Cytotoxicity and Mechanism of Action Studies:

  • Cell Lines: A wide range of cancer cell lines are used, including ovarian cancer (A2780) and its cisplatin-resistant counterpart (A2780/CP70), as well as lung cancer (A549) and breast cancer (MCF-7) cell lines.[2][3]

  • Cytotoxicity Assay (IC50 Determination):

    • SRB (Sulphorhodamine B) Assay: Cells are treated with varying concentrations of cisplatin for a defined period. The total protein content, which correlates with cell number, is then determined by staining with SRB. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated.

  • DNA Damage Analysis:

    • Comet Assay: This assay is used to detect DNA strand breaks. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA migrates out of the nucleus, forming a "comet tail."

  • Apoptosis and Cell Cycle Analysis:

    • Similar to the protocols for RIZ2, Annexin V/PI staining and flow cytometry are used to assess apoptosis and cell cycle distribution in cisplatin-treated cells.

Mandatory Visualization

Signaling Pathway Diagram: RIZ2 and Cisplatin in Cancer Cells

G cluster_RIZ2 RIZ2 Pro-Tumorigenic Pathway cluster_Cisplatin Cisplatin Anti-Cancer Pathway RIZ2 RIZ2 Overexpression Mitotic_Genes Upregulation of Mitotic Genes RIZ2->Mitotic_Genes Apoptosis_Inhibition Inhibition of Apoptosis RIZ2->Apoptosis_Inhibition Cell_Cycle_Progression G2/M Transition Mitotic_Genes->Cell_Cycle_Progression Cell_Proliferation Increased Cell Proliferation & Survival Cell_Cycle_Progression->Cell_Proliferation Apoptosis_Induction Apoptosis Cisplatin Cisplatin DNA_Damage DNA Adducts & Replication Stress Cisplatin->DNA_Damage Cell_Cycle_Arrest G2/M Arrest DNA_Damage->Cell_Cycle_Arrest DNA_Damage->Apoptosis_Induction

Caption: Opposing effects of RIZ2 and Cisplatin on cancer cell fate.

Experimental Workflow Diagram: Comparative Analysis

G cluster_workflow Experimental Workflow Start Select Cancer Cell Lines Treatment Treatment Groups: 1. RIZ2 Overexpression 2. Cisplatin 3. Control Start->Treatment Incubation Incubation Treatment->Incubation Viability Cell Viability Assay (MTT / SRB) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Incubation->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: Workflow for comparing RIZ2 and Cisplatin effects.

References

A Comparative Guide to RAD51 Inhibition: RI-2 vs. siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic targeting of RAD51, a critical enzyme in the homologous recombination (HR) DNA repair pathway, represents a promising avenue in cancer therapy. Overexpression of RAD51 is a known factor in treatment resistance, making its inhibition a key area of research. This guide provides an objective comparison of two prominent methods for reducing RAD51 function: the small molecule inhibitor RI-2 and small interfering RNA (siRNA)-mediated knockdown.

Introduction to RAD51 Targeting

RAD51 is the central recombinase in the HR pathway, essential for repairing DNA double-strand breaks (DSBs) and maintaining genomic stability. In many cancers, elevated RAD51 levels contribute to resistance against DNA-damaging agents like chemotherapy and radiation. Consequently, inhibiting RAD51 can sensitize cancer cells to these treatments. This guide explores the distinct mechanisms, efficiencies, and experimental considerations of two widely used research tools for RAD51 inhibition: the chemical inhibitor this compound and the genetic approach of siRNA.

Mechanism of Action

This compound: A Reversible Small Molecule Inhibitor

This compound is a cell-permeable small molecule that functions as a reversible inhibitor of RAD51.[1] Its mechanism of action involves binding to a site on the RAD51 protein, which disrupts the interaction between RAD51 monomers.[1] This interference prevents the formation of the RAD51 nucleoprotein filament on single-stranded DNA (ssDNA), a critical step for initiating homologous recombination.[1] By inhibiting RAD51 filament formation, this compound effectively blocks the subsequent D-loop formation and downstream DNA repair processes.[2]

siRNA: Post-Transcriptional Gene Silencing

Small interfering RNA (siRNA) operates through the RNA interference (RNAi) pathway to achieve post-transcriptional gene silencing. A synthetic double-stranded siRNA molecule, designed to be complementary to the RAD51 mRNA sequence, is introduced into the cell. The siRNA is then incorporated into the RNA-induced silencing complex (RISC), where it is unwound. The antisense strand of the siRNA guides the RISC to the target RAD51 mRNA, leading to its cleavage and subsequent degradation.[3] This process effectively prevents the translation of RAD51 mRNA into protein, thereby reducing the overall levels of the RAD51 protein in the cell.[4]

Quantitative Comparison

Direct quantitative comparisons of knockdown efficiency between a small molecule inhibitor and siRNA are challenging due to their different mechanisms of action. However, we can compare their efficacy based on functional assays and reported effective concentrations.

FeatureThis compound (Small Molecule Inhibitor)siRNA (Gene Knockdown)
Target RAD51 proteinRAD51 mRNA
Mechanism Reversible inhibition of RAD51 protomer-protomer interaction, preventing filament formation.[1]Sequence-specific degradation of RAD51 mRNA, preventing protein translation.[4]
Effective Concentration IC50 of 44.17 µM for inhibition of RAD51 D-loop formation in biochemical assays.[1] Cellular effects are observed in the micromolar range.Optimal protein knockdown observed at 20-30 nM concentrations in cell culture.[4][5]
Onset of Action Rapid, upon cell penetration and binding to the RAD51 protein.Slower, requires transfection, RISC loading, and subsequent protein turnover (typically 24-72 hours).[4]
Duration of Effect Transient and reversible; dependent on compound stability and cellular clearance.Can be sustained for several days, depending on cell division rate and siRNA stability.
Specificity Can have off-target effects by binding to other proteins with similar structural motifs.Off-target effects can occur due to partial complementarity to other mRNAs (miRNA-like effects).[3][6][7]
Comparative Functional Outcome A similar class of RAD51 inhibitor (B02-iso) showed a ~2-fold sensitization of MDA-MB-231 cells to the PARP inhibitor olaparib.RAD51 siRNA also resulted in a ~2-fold sensitization of MDA-MB-231 cells to the PARP inhibitor olaparib.

Experimental Protocols

This compound Treatment Protocol

This protocol is a general guideline for treating cultured cells with this compound. Optimization may be required for different cell lines and experimental conditions.

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of DMSO without this compound) should be included.

  • Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours), depending on the experimental endpoint.

  • Analysis: Following incubation, cells can be harvested for downstream analysis, such as Western blotting to assess levels of downstream markers of HR, or used in functional assays like cell viability or DNA damage assays.

siRNA Transfection Protocol for RAD51 Knockdown

This is a general protocol for siRNA-mediated knockdown of RAD51 in cultured cells. Specific reagents and conditions may vary.

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they reach 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute the RAD51 siRNA duplex in a serum-free medium.

    • In a separate tube, dilute a lipid-based transfection reagent in the same serum-free medium.

    • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically. A non-targeting (scrambled) siRNA control should be included.

  • Analysis: Harvest the cells for analysis of RAD51 mRNA levels (by qPCR) or protein levels (by Western blot) to confirm knockdown efficiency. Functional assays can then be performed.[4]

Mandatory Visualizations

RAD51_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Homologous Recombination DNA_Double_Strand_Break DNA Double-Strand Break (DSB) MRN_Complex MRN Complex DNA_Double_Strand_Break->MRN_Complex ATM_Activation ATM Activation MRN_Complex->ATM_Activation DNA_Resection DNA End Resection ATM_Activation->DNA_Resection ssDNA ssDNA Generation DNA_Resection->ssDNA RPA_Coating RPA Coating ssDNA->RPA_Coating BRCA2_Mediated_Loading BRCA2-Mediated RAD51 Loading RPA_Coating->BRCA2_Mediated_Loading RAD51_Filament RAD51 Nucleoprotein Filament Formation BRCA2_Mediated_Loading->RAD51_Filament D_Loop D-Loop Formation RAD51_Filament->D_Loop DNA_Synthesis DNA Synthesis & Ligation D_Loop->DNA_Synthesis Repair_Complete DSB Repair DNA_Synthesis->Repair_Complete

Caption: RAD51 signaling pathway in homologous recombination.

Experimental_Workflows cluster_RI2 This compound Inhibition Workflow cluster_siRNA siRNA Knockdown Workflow ri2_1 Cell Seeding ri2_2 Prepare this compound Solution ri2_1->ri2_2 ri2_3 Treat Cells with this compound ri2_2->ri2_3 ri2_4 Incubate (e.g., 24-72h) ri2_3->ri2_4 ri2_5 Functional/Biochemical Analysis ri2_4->ri2_5 siRNA_1 Cell Seeding siRNA_2 Prepare siRNA-Lipid Complexes siRNA_1->siRNA_2 siRNA_3 Transfect Cells siRNA_2->siRNA_3 siRNA_4 Incubate (24-72h) siRNA_3->siRNA_4 siRNA_5 Validate Knockdown (qPCR/Western) siRNA_4->siRNA_5 siRNA_6 Functional Analysis siRNA_5->siRNA_6

Caption: Experimental workflows for this compound and siRNA.

Comparison_Logic cluster_approaches Approaches cluster_mechanism Mechanism cluster_considerations Key Considerations Goal Inhibit RAD51 Function RI2 This compound (Small Molecule) Goal->RI2 siRNA siRNA (Genetic) Goal->siRNA RI2_Mech Inhibits Protein Function (Post-translational) RI2->RI2_Mech siRNA_Mech Reduces Protein Expression (Post-transcriptional) siRNA->siRNA_Mech Speed Speed of Action RI2_Mech->Speed Fast, Reversible Duration Duration of Effect RI2_Mech->Duration Transient Specificity Specificity & Off-Targets RI2_Mech->Specificity Protein-based off-targets siRNA_Mech->Speed Slow, Sustained siRNA_Mech->Duration Longer-lasting siRNA_Mech->Specificity mRNA-based off-targets Outcome Sensitization to DNA Damaging Agents Speed->Outcome Duration->Outcome Specificity->Outcome

Caption: Logical comparison of this compound and siRNA.

Conclusion

Both this compound and siRNA are powerful tools for inhibiting RAD51 function, each with its own set of advantages and disadvantages. This compound offers a rapid and reversible means of inhibiting RAD51's enzymatic activity, making it suitable for studying the acute effects of RAD51 inhibition. In contrast, siRNA provides a method for profound and sustained reduction of RAD51 protein levels, which is ideal for investigating the consequences of long-term RAD51 depletion. The choice between these two methods will ultimately depend on the specific research question, the experimental system, and the desired timeline of inhibition. For many studies, a combination of both approaches can provide a more comprehensive understanding of RAD51's role in cellular processes.

References

Independent Verification of RI-2's Inhibitory Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the RAD51 inhibitor RI-2 with other known inhibitors of the same target. The information presented is based on publicly available experimental data to assist in the independent verification of this compound's inhibitory constant and its overall performance.

Comparative Analysis of RAD51 Inhibitors

This compound is a reversible inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway responsible for DNA double-strand break repair.[1][2][3][4][5] The potency of an inhibitor is often expressed by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). While the IC50 value indicates the concentration of an inhibitor required to reduce the activity of a biological target by half under specific experimental conditions, the Ki value represents the intrinsic binding affinity of the inhibitor to the target. A lower Ki value signifies a higher binding affinity.

For a comprehensive comparison, the following table summarizes the available inhibitory data for this compound and other notable RAD51 inhibitors.

InhibitorTargetIC50 (µM)Kd (µM)Notes
This compound RAD5144.17[5][6]Not ReportedReversible inhibitor.[1][2][3][4][5]
B02 RAD5117.7 - 27.4[7]14.6[7][8]
B02-iso RAD514.3[7]14.6[7][8]Isomer of B02 with improved potency.[7]
para-I-B02-iso RAD510.72[7]1.4[8]A more potent halogenated derivative of B02-iso.[7][8]
RI(dl)-2 RAD5111.1 (D-loop)[9]Not ReportedSelective inhibitor of RAD51-mediated D-loop formation.[9]

Note: IC50 values can vary between different studies and assay conditions. Kd (dissociation constant) is another measure of binding affinity, where a lower value indicates a stronger interaction.

Experimental Protocols for Determining Inhibitory Constants

The inhibitory activity of compounds against RAD51 is commonly assessed using biochemical assays that measure different aspects of RAD51 function. Two standard methods are the D-loop assay and the fluorescence polarization assay.

D-Loop Assay

This assay directly measures the catalytic activity of RAD51 in mediating the invasion of a single-stranded DNA (ssDNA) into a homologous double-stranded DNA (dsDNA) molecule, forming a displacement loop (D-loop).

Principle: A radiolabeled or fluorescently tagged ssDNA oligonucleotide is incubated with purified RAD51 protein to allow for the formation of a presynaptic filament. This complex is then mixed with a supercoiled dsDNA plasmid containing a homologous sequence. The formation of D-loops, indicative of successful strand invasion, can be quantified by agarose gel electrophoresis and autoradiography or fluorescence imaging. The inhibitory effect of a compound is determined by its ability to reduce the formation of D-loops in a concentration-dependent manner.

Detailed Protocol:

  • Presynaptic Filament Formation:

    • Incubate purified human RAD51 protein (e.g., 1 µM) with a 32P-labeled ssDNA oligonucleotide (e.g., 3 µM nucleotide concentration) in a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM ATP, 2 mM MgCl2, 1 mM DTT, and 100 µg/ml BSA) for 5-10 minutes at 37°C.[10][11]

  • Inhibitor Incubation:

    • Add varying concentrations of the test inhibitor (e.g., this compound) to the presynaptic filament mixture and incubate for an additional 10-15 minutes at 37°C.

  • D-Loop Formation:

    • Initiate the strand invasion reaction by adding homologous supercoiled dsDNA (e.g., 30 µM base pairs) to the mixture.[10][11]

    • Incubate for 15-30 minutes at 37°C.[11]

  • Reaction Termination and Analysis:

    • Stop the reaction by adding SDS and proteinase K.

    • Analyze the products by electrophoresis on an agarose gel.

    • Visualize and quantify the amount of D-loop formation using a phosphorimager or fluorescence scanner.

  • Data Analysis:

    • Calculate the percentage of D-loop formation at each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Assay

This assay is used to measure the binding of an inhibitor to RAD51 or the disruption of RAD51's interaction with DNA.

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled ssDNA oligonucleotide will tumble rapidly in solution, resulting in low fluorescence polarization. When RAD51 binds to this fluorescent DNA, the resulting larger complex tumbles more slowly, leading to an increase in fluorescence polarization. An inhibitor that prevents this interaction will cause a decrease in polarization.

Detailed Protocol:

  • Reaction Setup:

    • In a microplate, add a reaction buffer (e.g., 25 mM HEPES pH 7.5, 1 mM DTT, 0.1 mg/ml BSA, 0.01% Tween-20).

    • Add a fixed concentration of a fluorescently labeled ssDNA probe (e.g., 10 nM of 5'-fluorescein-labeled oligo-dT).

    • Add varying concentrations of the test inhibitor (e.g., this compound).

  • Protein Addition:

    • Add a fixed concentration of purified human RAD51 protein to initiate the binding reaction. The concentration of RAD51 should be chosen to produce a significant change in polarization upon binding to the DNA probe.

  • Incubation:

    • Incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the polarization signal change observed in the absence of the inhibitor.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Homologous_Recombination_Pathway DSB Double-Strand Break (DSB) Resection DNA End Resection (creates 3' ssDNA overhangs) DSB->Resection ssDNA 3' ssDNA Overhang Resection->ssDNA RPA RPA Coating ssDNA->RPA RAD51_loading RAD51 Loading (mediated by BRCA2) RPA->RAD51_loading RAD51_filament RAD51 Nucleoprotein Filament RAD51_loading->RAD51_filament Homology_search Homology Search & Strand Invasion RAD51_filament->Homology_search D_loop D-loop Formation Homology_search->D_loop DNA_synthesis DNA Synthesis D_loop->DNA_synthesis Resolution Holiday Junction Resolution DNA_synthesis->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA RI2 This compound RI2->RAD51_filament Inhibits

Caption: The homologous recombination pathway for DNA double-strand break repair, highlighting the central role of RAD51 and the inhibitory action of this compound.

D_Loop_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ssDNA Labeled ssDNA Filament_formation 1. Presynaptic Filament Formation (RAD51 + ssDNA) ssDNA->Filament_formation RAD51 Purified RAD51 RAD51->Filament_formation dsDNA Homologous dsDNA D_loop_formation 3. D-loop Reaction (+ dsDNA) dsDNA->D_loop_formation Inhibitor This compound (Varying Conc.) Inhibitor_incubation 2. Inhibitor Incubation Inhibitor->Inhibitor_incubation Filament_formation->Inhibitor_incubation Inhibitor_incubation->D_loop_formation Gel 4. Agarose Gel Electrophoresis D_loop_formation->Gel Imaging 5. Imaging & Quantification Gel->Imaging IC50 6. IC50 Determination Imaging->IC50

References

A Comparative Analysis of the RAD51 Inhibitor RI-2 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of RI-2, a reversible inhibitor of the RAD51 protein, and its performance in various cancer models. The objective is to present experimental data comparing this compound with its analog, RI-1, and other relevant anti-cancer agents, namely the DNA cross-linking agent Mitomycin C and the PARP inhibitor Olaparib. This document is intended to serve as a resource for researchers investigating DNA damage response pathways and developing novel cancer therapeutics.

Introduction to this compound and the RAD51 Target

RAD51 is a key enzyme in the homologous recombination (HR) pathway, a critical mechanism for the repair of DNA double-strand breaks.[1][2][3][4] In many cancer cells, RAD51 is overexpressed, leading to increased resistance to DNA-damaging therapies.[1][3][4] Therefore, inhibiting RAD51 is a promising strategy to enhance the efficacy of existing cancer treatments.

This compound is a second-generation, reversible small molecule inhibitor of RAD51.[1][2][3][5] It was developed as an analog of RI-1, a first-generation irreversible inhibitor.[1][2][6] The key modification in this compound is the removal of the reactive Michael acceptor group present in RI-1, which was intended to reduce off-target effects and improve the compound's stability and bioavailability, albeit at the cost of reduced potency.[6][7] Both compounds function by disrupting the interaction between RAD51 monomers, which is essential for the formation of the RAD51 filament on single-stranded DNA, a critical step in the HR process.[8]

Quantitative Comparison of Inhibitor Performance

The following tables summarize the in vitro efficacy of this compound in comparison to RI-1, Mitomycin C, and Olaparib across various human cancer cell lines. The data highlights the differential potency and cytotoxic effects of these compounds.

Table 1: Comparison of IC50 and LD50 Values of RAD51 Inhibitors

CompoundTargetMechanismCancer Cell LineIC50 (µM)LD50 (µM)Citation(s)
This compound RAD51Reversible InhibitorNot specified44.17Not Available[3][5]
RI-1 RAD51Irreversible InhibitorHeLa (Cervical)5 - 3020 - 40[9]
MCF-7 (Breast)5 - 3020 - 40[9]
U2OS (Osteosarcoma)5 - 3020 - 40[9]
B02 RAD51InhibitorNot specified27.4Not Available[10]
IBR2 RAD51InhibitorVarious12 - 20Not Available[11]

Table 2: Comparative Efficacy of Standard Chemotherapeutic Agents

CompoundTarget/MechanismCancer Cell LineIC50 (µM)Citation(s)
Mitomycin C DNA Cross-linkerHeLa (Cervical)~0.1-1[12]
MCF-7 (Breast)~0.5-5[12]
U2OS (Osteosarcoma)Not Available
Olaparib PARP InhibitorBRCA-proficient breast cancer cell lines4.2 - 19.8 (MTT assay)[1]
BRCA-proficient breast cancer cell lines0.6 - 3.2 (Colony formation)[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach for evaluating compounds like this compound, the following diagrams are provided.

RAD51_Homologous_Recombination_Pathway cluster_initiation 1. DNA Damage and Resection cluster_filament 2. RAD51 Filament Formation cluster_inhibition Inhibition Point cluster_homology 3. Homology Search and Strand Invasion DSB DNA Double-Strand Break MRN_Complex MRN Complex (Mre11/Rad50/Nbs1) DSB->MRN_Complex recruits ssDNA 3' ssDNA Overhangs MRN_Complex->ssDNA resects RPA RPA Coating ssDNA->RPA coated by BRCA2 BRCA2 RPA->BRCA2 recruits RAD51_Monomers RAD51 Monomers BRCA2->RAD51_Monomers loads RAD51_Filament RAD51 Nucleoprotein Filament RAD51_Monomers->RAD51_Filament oligomerize on ssDNA D_Loop D-Loop Formation RAD51_Filament->D_Loop invades RI2 This compound RI2->RAD51_Monomers inhibits interaction Homologous_DNA Homologous DNA Template Homologous_DNA->D_Loop DNA_Synthesis DNA Synthesis D_Loop->DNA_Synthesis Resolution Resolution & Ligation DNA_Synthesis->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA

Caption: RAD51-mediated homologous recombination pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_setup Phase 1: In Vitro Screening cluster_mechanism Phase 2: Mechanism of Action cluster_invivo Phase 3: In Vivo Validation start Cancer Cell Line Seeding (e.g., HeLa, MCF-7, U2OS) treatment Treat with this compound, RI-1, MMC, Olaparib (Dose-Response) start->treatment viability_assay Cell Viability Assay (MTT / CCK-8) treatment->viability_assay synergy Combination Treatment (e.g., this compound + MMC) treatment->synergy ic50 Determine IC50 / LD50 viability_assay->ic50 xenograft Establish Xenograft Model (e.g., Nude Mice) ic50->xenograft western_blot Western Blot Analysis (p-ATM, γH2AX, RAD51) synergy->western_blot foci_assay Immunofluorescence (RAD51 Foci Formation) synergy->foci_assay in_vivo_treatment Treat with this compound +/- Cisplatin xenograft->in_vivo_treatment tumor_measurement Monitor Tumor Growth in_vivo_treatment->tumor_measurement pd_analysis Pharmacodynamic Analysis (Tumor Biomarkers) tumor_measurement->pd_analysis

References

Assessing the Specificity of RI-2 as a RAD51 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the RAD51 inhibitor RI-2 with other notable alternatives. The focus is on the specificity of these molecules, supported by experimental data and detailed methodologies to inform research and therapeutic development decisions.

This compound is a small molecule inhibitor designed to target RAD51, a key enzyme in the homologous recombination (HR) pathway of DNA double-strand break repair.[1][2] Overexpression of RAD51 is common in various cancers and is associated with resistance to chemo- and radiotherapy, making it an attractive target for anti-cancer therapies.[1] this compound was developed as an analog of the first-in-class RAD51 inhibitor, RI-1, with modifications aimed at improving its stability and reducing off-target effects.[1][2] This guide assesses the specificity of this compound by comparing its performance against other well-documented RAD51 inhibitors, namely B02 and IBR2.

Comparative Analysis of RAD51 Inhibitor Specificity

The following table summarizes the key quantitative data for this compound and its alternatives. The specificity of an inhibitor is best assessed by comparing its potency against its primary target (RAD51) with its activity against other related proteins or a broad panel of kinases.

InhibitorPrimary TargetMechanism of ActionIC50 (RAD51)Binding Affinity (Kd)Known Specificity/Off-Target Effects
This compound RAD51Reversibly binds to the RAD51 protomer-protomer interface, disrupting filament formation.[1][2]44.17 µM (DNA binding assay)[1][3]Not explicitly reportedDeveloped to have fewer off-target effects than its predecessor, RI-1.[1][2] Docking studies suggest weak binding to the Walker site of P. falciparum Rad51.[4]
B02 RAD51Directly binds to RAD51, inhibiting its DNA strand exchange activity by preventing DNA binding.[5][6]27.4 µM (FRET-based DNA strand exchange assay)[5][6][7]5.6 µM (SPR)[8]Highly selective for human RAD51 over E. coli RecA (IC50 > 250 µM) and human RAD54 (no significant inhibition up to 200 µM).[5][6][9][10]
IBR2 RAD51Disrupts RAD51 multimerization and its interaction with BRCA2.[11][12]Not explicitly reported in a biochemical assay; inhibits RAD51 foci formation in cells.Not explicitly reportedDownregulates RAD51 protein levels and inhibits cancer cell growth.[13]
RI-1 RAD51Irreversibly binds to Cysteine 319 at the RAD51 protomer-protomer interface.[13]5-30 µMNot applicable (covalent)The reactive maleimide group suggests a higher potential for off-target effects.[1]

Signaling Pathways and Experimental Workflows

To understand the context of RAD51 inhibition and the methods used to assess it, the following diagrams illustrate the homologous recombination pathway and a typical experimental workflow for evaluating inhibitor specificity.

Homologous_Recombination_Pathway Homologous Recombination Pathway and Inhibitor Targets DSB DNA Double-Strand Break Resection DNA End Resection (MRE11-RAD50-NBS1, EXO1, etc.) DSB->Resection ssDNA 3' Single-Strand DNA Overhangs Resection->ssDNA RPA_coating RPA Coating ssDNA->RPA_coating RAD51_loading RAD51 Filament Formation (mediated by BRCA2) RPA_coating->RAD51_loading Homology_Search Homology Search & Strand Invasion RAD51_loading->Homology_Search D_loop D-loop Formation Homology_Search->D_loop Synthesis DNA Synthesis D_loop->Synthesis Resolution Resolution of Holliday Junctions Synthesis->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA Inhibitors RAD51 Inhibitors (this compound, B02, IBR2) Inhibitors->RAD51_loading Disrupt RAD51 Filament Formation

Caption: The role of RAD51 in homologous recombination and the point of intervention for inhibitors.

Inhibitor_Specificity_Workflow Experimental Workflow for Assessing RAD51 Inhibitor Specificity cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays Primary_Assay Primary Screen: RAD51 Activity Assay (e.g., DNA Strand Exchange) Binding_Assay Binding Affinity Assay (e.g., Surface Plasmon Resonance) Primary_Assay->Binding_Assay Foci_Formation RAD51 Foci Formation Assay Primary_Assay->Foci_Formation Validate cellular activity Selectivity_Assay Selectivity Assays: - Other Recombinases (RecA) - Related ATPases (RAD54) Binding_Assay->Selectivity_Assay Off_Target_Panel Broad Off-Target Screening (e.g., Kinase Panel) Selectivity_Assay->Off_Target_Panel Confirm specificity HR_Efficiency Homologous Recombination Efficiency Assay (e.g., DR-GFP) Foci_Formation->HR_Efficiency Cytotoxicity Cytotoxicity & Sensitization Assays (with DNA damaging agents) HR_Efficiency->Cytotoxicity Cytotoxicity->Off_Target_Panel

Caption: A typical workflow for characterizing the specificity of a novel RAD51 inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to characterize RAD51 inhibitors.

FRET-Based DNA Strand Exchange Assay

This assay is used to measure the ability of an inhibitor to block the core function of RAD51 in mediating the exchange of DNA strands between homologous molecules.

Principle: A single-stranded DNA (ssDNA) oligonucleotide labeled with a quencher molecule is incubated with RAD51 to allow for nucleoprotein filament formation. A homologous double-stranded DNA (dsDNA) hairpin, with one strand labeled with a fluorophore, is then added. Strand exchange leads to the separation of the fluorophore and quencher, resulting in an increase in fluorescence intensity.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2 mM ATP, 5 mM MgCl2).

  • RAD51 Filament Formation: Incubate purified human RAD51 protein (e.g., 1 µM) with the quencher-labeled ssDNA (e.g., 3 µM nucleotides) in the reaction buffer for 10-15 minutes at 37°C.

  • Inhibitor Addition: Add the RAD51 inhibitor (e.g., this compound, B02) at various concentrations and incubate for an additional 15-30 minutes at 37°C. A vehicle control (e.g., DMSO) should be run in parallel.

  • Initiation of Strand Exchange: Add the fluorophore-labeled dsDNA hairpin (e.g., 3 µM base pairs) to the reaction mixture.

  • Measurement: Monitor the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of an inhibitor to its protein target.

Principle: RAD51 is immobilized on a sensor chip. The inhibitor is flowed over the surface, and the change in the refractive index at the surface, which is proportional to the mass of the bound inhibitor, is measured in real-time.

Protocol:

  • Protein Immobilization: Purified RAD51 is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. A reference flow cell is prepared without RAD51 to subtract non-specific binding.

  • Analyte Preparation: Prepare a series of dilutions of the RAD51 inhibitor in a suitable running buffer (e.g., HBS-EP buffer).

  • Binding Measurement: Inject the different concentrations of the inhibitor over the sensor surface at a constant flow rate. The association of the inhibitor to RAD51 is monitored in real-time.

  • Dissociation Measurement: After the association phase, flow the running buffer over the sensor surface to monitor the dissociation of the inhibitor.

  • Regeneration: If necessary, regenerate the sensor surface with a pulse of a high or low pH solution to remove any remaining bound inhibitor.

  • Data Analysis: The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Logical Comparison of Specificity Profiles

The following diagram illustrates the key considerations for comparing the specificity of this compound and its alternatives.

Specificity_Comparison Logic Diagram for Comparing RAD51 Inhibitor Specificity cluster_off_target_assessment Assessment of Off-Target Effects Inhibitor Inhibitor of Interest (e.g., this compound) On_Target On-Target Potency (RAD51 IC50) Inhibitor->On_Target Off_Target Off-Target Activity Inhibitor->Off_Target Specificity High Specificity On_Target->Specificity High Related_Proteins Activity against related proteins? (e.g., RecA, RAD54) Off_Target->Related_Proteins Kinase_Panel Activity against a broad kinase panel? Off_Target->Kinase_Panel Reactive_Moieties Presence of reactive functional groups? Off_Target->Reactive_Moieties Non_Specificity Low Specificity Related_Proteins->Specificity No Related_Proteins->Non_Specificity Yes Kinase_Panel->Specificity No Kinase_Panel->Non_Specificity Yes Reactive_Moieties->Specificity No (e.g., this compound) Reactive_Moieties->Non_Specificity Yes (e.g., RI-1)

Caption: A logical framework for evaluating the specificity of RAD51 inhibitors.

Conclusion

Based on the available data, this compound represents a step forward in the development of specific RAD51 inhibitors, particularly in its design to eliminate the reactive maleimide group present in RI-1, thereby reducing the likelihood of off-target covalent modifications.[1][2] However, a comprehensive assessment of its specificity is hampered by the lack of publicly available data from broad off-target screening, such as a kinase panel.

In comparison, B02 has been more extensively characterized in terms of specificity, with clear evidence of selectivity for human RAD51 over its bacterial homolog RecA and the related human protein RAD54.[5][6][9][10] This makes B02 a valuable tool for studies where distinguishing between these activities is crucial. IBR2, while effective in cellular assays at disrupting RAD51 function, requires further biochemical characterization to fully understand its specificity profile.

For researchers selecting a RAD51 inhibitor, the choice will depend on the specific experimental context. For studies requiring a well-characterized inhibitor with demonstrated selectivity against key related proteins, B02 is a strong candidate. This compound is a promising inhibitor, particularly for cellular studies where the reversible, non-covalent mechanism of action is desirable to minimize off-target effects associated with reactive compounds. However, further validation of its specificity through broad screening panels would significantly strengthen its position as a highly specific RAD51 inhibitor.

References

Safety Operating Guide

Navigating the Disposal of Unidentified Research Chemicals: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides a general framework for the proper disposal of an unidentified research chemical, provisionally labeled "RI-2." The term "this compound" is not a universally recognized chemical identifier, and as such, this document emphasizes a cautious and systematic approach to its handling and disposal. Positive identification of any unknown laboratory substance is the critical first step before proceeding with any disposal protocol. The information herein is intended to supplement, not replace, institutional safety protocols and the guidance of qualified environmental health and safety (EHS) professionals.

Immediate Safety and Handling Precautions

Given the unknown nature of "this compound," it must be treated as a hazardous substance. Based on safety data sheets for common research chemicals, potential hazards could include respiratory and skin sensitization. Therefore, the following immediate precautions are mandatory:

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE at all times, including a lab coat, safety glasses, and appropriate chemical-resistant gloves.[1]

  • Ventilation: Handle "this compound" only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dusts, fumes, or vapors.[1][2]

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[1][2]

  • Contaminated Clothing: Remove and launder any contaminated clothing before reuse.[1]

Step 1: Chemical Identification and Characterization

The primary and most crucial step is to identify the chemical composition of "this compound." If the original container label is missing or illegible, a qualified chemist should undertake a risk assessment to determine if identification is possible and necessary. This may involve analytical techniques such as:

  • Fourier-Transform Infrared Spectroscopy (FTIR)

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

A simplified, preliminary characterization for disposal purposes, to be performed only by trained personnel with appropriate safety measures, could involve:

  • pH Test: If the substance is water-soluble, a pH test can indicate if it is a strong acid or base.

  • Reactivity Test: A small, controlled test for reactivity with water, acids, and bases can help to classify the waste.

Hypothetical Properties of an Unidentified Research Chemical ("this compound")

The following table presents hypothetical quantitative data for an unidentified research chemical, illustrating the type of information needed for a complete safety and disposal assessment.

PropertyValueSource
Appearance White to off-white powderVisual Inspection
Odor OdorlessOlfactory (use caution)
Solubility Soluble in water and ethanolLaboratory Testing
pH (1% solution) 6.5 - 7.5pH Meter
Melting Point 150 - 155 °CMelting Point Apparatus
LD50 (Oral, Rat) > 2000 mg/kg (Not classified)(Assumed)
Hazard Class Skin Sensitizer, Respiratory Sensitizer(Assumed, based on[1])

Disposal Protocol for "this compound"

In the absence of a definitive identification, "this compound" must be disposed of as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Segregation and Disposal:

  • Containment: Ensure the "this compound" is in a sealed, clearly labeled container. The label should read "Caution: Unidentified Research Chemical (this compound) - Hazardous Waste."

  • Waste Stream Determination: Based on available information and preliminary characterization, determine the appropriate hazardous waste stream. In this case, it would likely be a solid chemical waste stream.

  • Segregation: Keep "this compound" waste separate from other chemical waste streams to avoid inadvertent and potentially dangerous reactions.

  • EHS Notification: Contact your institution's Environmental Health and Safety (EHS) department. Provide them with all available information regarding "this compound," including any preliminary characterization data.

  • Arrangement for Pickup: The EHS department will provide specific instructions for the final packaging and labeling of the waste container and will arrange for its pickup and disposal by a certified hazardous waste management company.

Logical Workflow for Unidentified Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of an unidentified laboratory chemical like "this compound".

start Unidentified Chemical ('this compound') Found assess Assess Immediate Hazards (e.g., spill, exposure risk) start->assess secure Secure Area & Wear Full PPE assess->secure identify Attempt Chemical Identification (Consult records, colleagues) secure->identify is_identified Is Chemical Identified? identify->is_identified sds Consult Safety Data Sheet (SDS) for Disposal Procedures is_identified->sds Yes treat_unknown Treat as Unknown Hazardous Waste is_identified->treat_unknown No dispose_known Dispose According to SDS and Institutional Policy sds->dispose_known characterize Perform Limited, Safe Characterization (pH, reactivity - if qualified) treat_unknown->characterize contact_ehs Contact Environmental Health & Safety (EHS) characterize->contact_ehs package Package and Label Waste as Directed by EHS contact_ehs->package pickup Arrange for Hazardous Waste Pickup package->pickup

Caption: Workflow for the safe disposal of an unidentified chemical.

References

Essential Safety and Logistical Information for Handling RI-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like RI-2. This document provides crucial, immediate safety and logistical information, including operational and disposal plans for this compound, a cell-permeable pyrroloquinoxaline derivative and a selective inhibitor of Rad51-mediated D-loop formation. Adherence to these guidelines is critical for mitigating risks and ensuring a safe research environment.

Synonym: N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline[1] CAS Number: 1902146-75-1[1]

Immediate Safety and Handling Precautions

This compound is classified as a combustible solid and should be handled with care.[1] It is intended for research use only.[1] The following table summarizes the immediate personal protective equipment (PPE) and handling recommendations.

AspectRecommendationSource
Eye Protection Wear safety glasses with side shields or goggles.[2][3][4][5]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile).[2][3][4][5]
Skin and Body Protection Wear a lab coat and ensure legs and feet are covered.[2][4][5]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated.[3][4]
Handling Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in accordance with good industrial hygiene and safety practices.[2][4][6]
Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[2][3]

Operational Plan: Experimental Protocols

The following are detailed methodologies for key experiments involving this compound as a RAD51 inhibitor.

Cell Viability Assay to Assess Sensitization to DNA Damaging Agents

This protocol determines the ability of this compound to sensitize cancer cells to DNA damaging agents like mitomycin C (MMC).

Methodology:

  • Cell Plating: Plate HEK293 cells in a 96-well tissue culture plate at a density of 300 cells per well.

  • Induce DNA Damage: Treat the cells with or without 50 nM mitomycin C (MMC) for 24 hours at 37°C and 5% CO₂.

  • This compound Treatment: Replace the media with fresh media containing 0.5% DMSO (as a vehicle control) or this compound at the desired concentration. Incubate for an additional 24 hours.

  • Recovery: Remove the media containing this compound and allow the cells to grow until they reach 50-70% confluency.

  • Measure Viability: Measure cell viability using a suitable reagent, such as CellTiter-Glo®.

  • Analysis: Calculate the average survival from at least three replicate wells. Sensitization is determined by a significantly greater toxicity in the presence of both MMC and this compound compared to MMC alone.[1]

RAD51-ssDNA Binding Assay (Fluorescence Polarization)

This biochemical assay measures the ability of this compound to inhibit the binding of RAD51 protein to single-stranded DNA (ssDNA).

Methodology:

  • Reaction Setup: Prepare 50 µL reactions in a 384-well plate containing 20 mM HEPES (pH 7.5), 2 mM ATP, 10 mM MgCl₂, 30 mM NaCl, 2% glycerol, 250 µM BSA, and 4% DMSO.

  • Add this compound: Add this compound at various concentrations to the reaction wells.

  • Add RAD51 and ssDNA: Add purified human RAD51 protein and a 45-mer oligo-dT ssDNA substrate end-labeled with a fluorescent tag (e.g., Alexa 488) at a final concentration of 100 nM.

  • Incubation: Incubate the plate to allow for binding.

  • Measurement: Measure the fluorescence polarization (FP) of the fluorescent tag using a plate reader. An increase in FP indicates RAD51 binding to the ssDNA.

  • Analysis: A decrease in the FP signal in the presence of this compound indicates inhibition of RAD51-ssDNA binding.[7]

RAD51 Foci Formation Assay (Immunofluorescence)

This cell-based assay visualizes the effect of this compound on the formation of RAD51 foci at sites of DNA damage.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., BRCA1-mutant HCC-1937 breast cancer cells) on coverslips and treat with either DMSO or this compound at desired concentrations for 48 hours.

  • Induce DNA Damage: Treat the cells with a DNA damaging agent, such as cisplatin, to induce DNA double-strand breaks.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them (e.g., with 0.5% Triton X-100).

  • Immunostaining:

    • Incubate the cells with a primary antibody against RAD51.

    • For co-staining, a primary antibody against a DNA damage marker like γ-H2AX can also be used.

    • Wash and then incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips on slides and visualize the cells using a fluorescence microscope. The number of RAD51 foci per cell is quantified to determine the effect of this compound on RAD51 recruitment to DNA damage sites.[8][9]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. All this compound waste should be treated as hazardous chemical waste.

Waste TypeDisposal ProcedureSource
Unused this compound Powder Collect in a clearly labeled, sealed container for hazardous chemical waste.[5][10][11]
This compound Solutions Collect in a designated, sealed, and labeled container for liquid hazardous chemical waste. Do not dispose of down the drain.[5][10][11]
Contaminated Labware (e.g., pipette tips, gloves, weighing paper) Place in a designated, clearly labeled hazardous waste bag or container.[5][10][11]
Contaminated Glassware Submerge in a suitable decontamination solution, then wash thoroughly. If not decontaminated, dispose of as hazardous waste.[10]

General Disposal Guidelines:

  • Segregation: Keep this compound waste separate from other waste streams, especially incompatible materials.[10][11]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name (N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline) and associated hazards.[10][11]

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, preferably with secondary containment.[10][11]

  • Collection: Follow your institution's specific procedures for hazardous waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) office.[5][10][11]

Visualizing the Mechanism of Action and Experimental Workflow

RAD51 Signaling Pathway in Homologous Recombination

The following diagram illustrates the central role of RAD51 in the homologous recombination (HR) pathway for DNA double-strand break repair, and where this compound exerts its inhibitory effect.

RAD51_Pathway cluster_0 DNA Double-Strand Break (DSB) Repair by Homologous Recombination cluster_1 Inhibitor Action DSB DNA Double-Strand Break Resection DNA End Resection (MRN Complex, EXO1, etc.) DSB->Resection ssDNA 3' Single-Strand DNA (ssDNA) Overhangs Resection->ssDNA RPA RPA Coating ssDNA->RPA BRCA2 BRCA2/PALB2 Mediated RAD51 Loading RPA->BRCA2 RAD51_Filament RAD51 Nucleoprotein Filament Formation BRCA2->RAD51_Filament Homology_Search Homology Search & Strand Invasion RAD51_Filament->Homology_Search D_Loop D-Loop Formation Homology_Search->D_Loop Synthesis DNA Synthesis & Repair Completion D_Loop->Synthesis RI2 This compound RI2->D_Loop Inhibits

Caption: Mechanism of this compound inhibition of the RAD51-mediated homologous recombination pathway.

Experimental Workflow for Evaluating this compound Efficacy

The following diagram outlines the general workflow for assessing the efficacy of this compound in a cancer cell line.

Experimental_Workflow cluster_workflow Workflow for this compound Efficacy Evaluation cluster_assays Perform Assays start Start: Select Cancer Cell Line treatment Treat cells with this compound +/- DNA Damaging Agent (e.g., Cisplatin) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability foci RAD51 Foci Formation (Immunofluorescence) treatment->foci binding Biochemical Assay (e.g., Fluorescence Polarization) treatment->binding analysis Data Analysis and Interpretation viability->analysis foci->analysis binding->analysis conclusion Conclusion on this compound Efficacy analysis->conclusion

Caption: General experimental workflow for assessing the efficacy of the RAD51 inhibitor this compound.

References

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